Product packaging for bombolitin III(Cat. No.:CAS No. 95732-42-6)

bombolitin III

Cat. No.: B15194695
CAS No.: 95732-42-6
M. Wt: 1861.4 g/mol
InChI Key: GAUXPYFZYSOITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bombolitin III is a useful research compound. Its molecular formula is C87H157N23O19S and its molecular weight is 1861.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C87H157N23O19S B15194695 bombolitin III CAS No. 95732-42-6

Properties

CAS No.

95732-42-6

Molecular Formula

C87H157N23O19S

Molecular Weight

1861.4 g/mol

IUPAC Name

4-[[1-[[1-[[1-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C87H157N23O19S/c1-20-50(14)67(91)84(126)100-58(31-25-28-35-90)79(121)109-70(51(15)21-2)86(128)101-59(32-36-130-19)77(119)104-64(41-66(112)113)83(125)110-71(52(16)22-3)87(129)106-62(39-47(8)9)81(123)96-53(17)73(115)99-57(30-24-27-34-89)76(118)103-60(37-45(4)5)75(117)94-43-65(111)98-56(29-23-26-33-88)78(120)108-69(49(12)13)85(127)105-61(38-46(6)7)80(122)97-54(18)74(116)102-63(40-55-42-93-44-95-55)82(124)107-68(48(10)11)72(92)114/h42,44-54,56-64,67-71H,20-41,43,88-91H2,1-19H3,(H2,92,114)(H,93,95)(H,94,117)(H,96,123)(H,97,122)(H,98,111)(H,99,115)(H,100,126)(H,101,128)(H,102,116)(H,103,118)(H,104,119)(H,105,127)(H,106,129)(H,107,124)(H,108,120)(H,109,121)(H,110,125)(H,112,113)

InChI Key

GAUXPYFZYSOITP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Primary Structure of Bombolitin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a heptadecapeptide, a short chain of 17 amino acids, originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. It belongs to a family of structurally related peptides known as bombolitins, which are characterized by a high content of hydrophobic amino acids.[1] Like other members of its family, this compound exhibits a range of biological activities, including the degranulation of mast cells, lysis of erythrocytes and liposomes, and the stimulation of phospholipase A2.[1] These properties make it a subject of interest for research into peptide-membrane interactions and its potential as a lead compound in drug development. This guide provides a detailed overview of the primary structure of this compound and the experimental approaches used to characterize its conformation.

Primary Structure of this compound

The primary structure, or the linear sequence of amino acids, of this compound has been determined to be:

Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂

This sequence reveals a cationic and amphipathic nature, with a mix of hydrophobic (Ile, Met, Leu, Ala, Val) and charged (Lys, Asp, His) residues. The C-terminus is amidated, a common feature in venom peptides that can enhance their stability and activity.

Amino Acid Composition

The following table summarizes the amino acid composition of this compound.

Amino Acid (3-Letter Code)Amino Acid (1-Letter Code)Frequency
IsoleucineI3
LysineK3
MethionineM1
Aspartic AcidD1
LeucineL3
AlanineA2
GlycineG1
ValineV2
HistidineH1

Conformational Analysis: Elucidating the Three-Dimensional Structure

While the primary structure defines the covalent backbone of this compound, its biological function is intimately linked to its three-dimensional conformation. The structure of this compound in solution has been investigated primarily through spectroscopic techniques, namely Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. Studies on this compound have shown that its conformation is highly dependent on its environment. In dilute aqueous solutions, the peptide exists in a largely random coil conformation. However, at concentrations greater than 1.3 mM, it undergoes a conformational transition to a well-defined alpha-helical structure.[1] This self-association and folding are thought to be driven by the formation of a salt bridge involving the aspartic acid residue.[1] In the presence of membrane mimetics, such as sodium dodecyl sulfate (SDS) micelles, this compound also adopts a significant alpha-helical content, estimated to be around 60%.[2]

The following provides a generalized protocol for acquiring CD spectra of a peptide like this compound. Specific parameters would be optimized for the particular experiment.

  • Sample Preparation:

    • The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) to the desired concentration. For studies of concentration-dependent conformational changes, a range of concentrations would be prepared.

    • For studies in membrane-mimicking environments, the peptide is incubated with a suspension of micelles (e.g., SDS) or liposomes.

  • Instrumentation and Data Acquisition:

    • A CD spectropolarimeter is used for the measurements.

    • The sample is placed in a quartz cuvette with a defined path length (e.g., 1 mm).

    • Far-UV spectra (typically 190-260 nm) are recorded at a controlled temperature.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

    • A blank spectrum of the buffer (and micelles/liposomes if applicable) is also recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • The raw data (in millidegrees) is converted to mean residue ellipticity [θ].

    • The resulting spectrum is analyzed to estimate the secondary structure content (alpha-helix, beta-sheet, random coil) using deconvolution algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of molecules in solution. For peptides like this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to assign the proton resonances and determine spatial proximities between atoms.

NOESY experiments are particularly crucial for structure determination as they detect through-space interactions between protons that are close in the folded structure, even if they are far apart in the primary sequence. The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing the distance constraints used in structure calculations. Studies on this compound in the presence of SDS micelles have utilized NOE data to confirm its alpha-helical conformation.[2]

The following is a generalized workflow for determining the structure of a peptide like this compound using 2D NMR.

  • Sample Preparation:

    • A concentrated solution (typically >1 mM) of the peptide is prepared in a suitable solvent (e.g., H₂O/D₂O or a buffer containing membrane mimetics).

    • The pH is adjusted, and a reference compound (e.g., DSS or TSP) is added for chemical shift calibration.

  • Data Acquisition:

    • A high-field NMR spectrometer is used to acquire a series of 2D NMR spectra, including:

      • TOCSY: To identify protons belonging to the same amino acid spin system.

      • NOESY: To identify through-space correlations between protons, providing distance constraints.

      • COSY: To identify scalar-coupled protons.

  • Data Processing and Analysis:

    • The acquired data is processed (Fourier transformation, phasing, and baseline correction).

    • Resonance Assignment: The individual proton resonances are assigned to specific amino acids in the peptide sequence using the TOCSY and NOESY data in a process called "sequential walking".

    • Constraint Extraction: NOE cross-peaks are integrated, and their volumes are converted into upper distance limits between pairs of protons.

  • Structure Calculation and Refinement:

    • The experimental distance constraints are used as input for molecular dynamics or distance geometry-based software packages.

    • A family of structures consistent with the experimental data is generated.

    • The resulting structures are refined and validated using various quality-checking tools.

Visualizations

Workflow for Structural Elucidation of this compound

The following diagram illustrates the general workflow for determining the three-dimensional structure of a peptide like this compound using experimental and computational methods.

Structural_Elucidation_Workflow cluster_experimental Experimental Analysis cluster_data_analysis Data Processing & Analysis cluster_computational Computational Modeling Peptide_Synthesis Peptide Synthesis & Purification CD_Spectroscopy Circular Dichroism (CD) Spectroscopy Peptide_Synthesis->CD_Spectroscopy NMR_Spectroscopy 2D NMR Spectroscopy (TOCSY, NOESY) Peptide_Synthesis->NMR_Spectroscopy Secondary_Structure Secondary Structure Estimation CD_Spectroscopy->Secondary_Structure Resonance_Assignment Resonance Assignment NMR_Spectroscopy->Resonance_Assignment Structure_Calculation Structure Calculation (Molecular Dynamics) Secondary_Structure->Structure_Calculation Distance_Constraints NOE Distance Constraint Extraction Resonance_Assignment->Distance_Constraints Distance_Constraints->Structure_Calculation Structure_Refinement Structure Ensemble Refinement & Validation Structure_Calculation->Structure_Refinement Final_Structure 3D Structure of This compound Structure_Refinement->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Proposed Signaling Pathway for Mast Cell Degranulation

This compound is known to induce mast cell degranulation. While the precise signaling cascade for this compound is not fully elucidated, many basic peptides are thought to directly activate G proteins, leading to the release of inflammatory mediators. The diagram below illustrates a plausible signaling pathway.

Mast_Cell_Degranulation Bombolitin_III This compound Membrane Mast Cell Membrane Bombolitin_III->Membrane G_Protein G Protein (Gα/βγ) Membrane->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Degranulation Degranulation (Histamine Release) DAG->Degranulation Activates PKC (contributes to) Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->Degranulation Triggers

Caption: A proposed signaling pathway for mast cell degranulation induced by this compound.

References

Bombolitin III: A Technical Guide to its Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin III is a cationic, amphipathic heptadecapeptide discovered in the venom of the bumblebee Megabombus pennsylvanicus. As a member of the bombolitin family of peptides, it exhibits a range of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties. These activities are primarily attributed to its ability to interact with and disrupt cell membranes. This document provides a comprehensive overview of the discovery, origin, and key biological functions of this compound, along with detailed experimental protocols and a summary of its physicochemical and biological properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of biochemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first isolated and characterized in 1985 by Argiolas and Pisano from the venom of the North American bumblebee, Megabombus pennsylvanicus.[1][2] It was one of five structurally related peptides, collectively named bombolitins (I-V), identified in the venom.[1][2] These peptides were found to be rich in hydrophobic amino acids and share functional similarities, including the ability to lyse erythrocytes, release histamine from mast cells, and stimulate phospholipase A2.[1][2]

The bombolitins represent a distinct class of peptides with biological activities similar to other well-known venom peptides like melittin from honeybees and mastoparan from wasps.[1][2] The functional convergence of these peptides, despite differences in their amino acid sequences, is thought to be a consequence of their shared amphiphilic nature.[1][2]

Physicochemical and Biological Properties

This compound is a 17-amino acid peptide with a C-terminal amidation.[1][2] Its primary structure and other key properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2[1][2]
Molecular Weight ~1863 Da (Calculated)
Origin Megabombus pennsylvanicus (Bumblebee) venom[1][2]
Biological Activities Antimicrobial, Hemolytic, Mast cell degranulating, Phospholipase A2 stimulating[1][2]

Biological Activities and Mechanism of Action

The biological activities of this compound are intrinsically linked to its amphipathic α-helical structure, which allows it to interact with and disrupt the integrity of biological membranes.

Antimicrobial Activity

While specific minimal inhibitory concentration (MIC) values for this compound against a wide range of pathogens are not extensively documented in readily available literature, bombolitins, in general, have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] The proposed mechanism of action involves the electrostatic attraction of the cationic peptide to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide is believed to insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Insertion Hydrophobic Insertion Membrane->Insertion Amphipathic helix inserts into the lipid bilayer Bombolitin This compound Binding Electrostatic Binding Bombolitin->Binding Cationic peptide attracts to negatively charged membrane Binding->Membrane Pore Pore Formation/ Membrane Disruption Insertion->Pore Lysis Cell Lysis Pore->Lysis Loss of membrane integrity

Figure 1: Proposed antimicrobial mechanism of this compound.

Hemolytic Activity

Bombolitins are known to lyse erythrocytes.[1][2] This activity is a direct consequence of the peptide's interaction with the erythrocyte membrane. While a specific EC50 (the concentration of peptide that causes 50% hemolysis) for this compound is not explicitly stated in the initial discovery paper, the bombolitin family exhibits hemolytic activity with threshold doses in the range of 0.5-2.5 µg/mL.[1][2] The mechanism is thought to be similar to its antimicrobial action, involving membrane disruption.

Mast Cell Degranulation

This compound is a potent mast cell degranulating peptide.[1][2] This activity leads to the release of histamine and other inflammatory mediators from mast cells. The mechanism is believed to involve the direct activation of G-proteins, a common feature of mast cell degranulating peptides.

Mast_Cell_Degranulation cluster_cell Mast Cell G_Protein G-Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Granule Granule Exocytosis Ca_Release->Granule PKC->Granule Histamine Histamine Granule->Histamine Histamine Release Bombolitin This compound Bombolitin->G_Protein Direct Activation

Figure 2: Simplified signaling pathway for this compound-induced mast cell degranulation.

Stimulation of Phospholipase A2

Bombolitins, including this compound, have been shown to stimulate the activity of phospholipase A2 (PLA2).[1][2][4] PLA2 is an enzyme that hydrolyzes the sn-2 position of glycerophospholipids, releasing fatty acids and lysophospholipids. The stimulatory effect of this compound on PLA2 is thought to be due to its ability to perturb the structure of the phospholipid substrate, making it more accessible to the enzyme.[4]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the biological activities of this compound.

Isolation of this compound

The following diagram illustrates a general workflow for the isolation of bombolitins from bumblebee venom.

Isolation_Workflow Start Venom Sacs from Megabombus pennsylvanicus Extraction Extraction with Acidic Methanol Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC High-Performance Liquid Chromatography (HPLC) (e.g., C18 column) Supernatant->HPLC Fractionation Fraction Collection HPLC->Fractionation Bioassay Bioassay of Fractions (e.g., Hemolytic or Mast Cell Degranulation Assay) Fractionation->Bioassay Purification Further HPLC Purification of Active Fractions Bioassay->Purification Characterization Amino Acid Analysis and Sequencing Purification->Characterization

References

An In-Depth Technical Guide on the Biological Function of Bombolitin III in Venom

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a cationic, amphipathic peptide found in the venom of bumblebees, belonging to the family of small, linear peptides that exhibit a broad range of biological activities. Structurally, it is a heptadecapeptide with the amino acid sequence Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2. Its amphiphilic nature, characterized by a distinct separation of hydrophobic and hydrophilic residues upon folding into an α-helical structure, is central to its mechanism of action and diverse biological functions. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its antimicrobial, hemolytic, and cytotoxic activities, as well as its underlying molecular mechanisms.

Core Biological Activities of this compound

The primary biological functions of this compound stem from its ability to interact with and disrupt cell membranes. This interaction is largely nonspecific, affecting a variety of cell types, including bacteria, erythrocytes, and cancer cells. The peptide's positive charge facilitates its initial binding to negatively charged components of cell membranes, such as phospholipids and lipopolysaccharides, while its hydrophobic face promotes insertion into the lipid bilayer, leading to membrane perturbation and cell lysis.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the disruption of the bacterial cell membrane integrity.

Mechanism of Action:

  • Electrostatic Interaction: The positively charged residues (Lysine) of this compound initially bind to the negatively charged components of the bacterial cell wall and outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Pore Formation: Following the initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer, leading to membrane destabilization. Several models have been proposed for this process, including the "barrel-stave," "carpet," and "toroidal pore" models, all of which result in the formation of pores or channels in the membrane. This disruption leads to the leakage of intracellular contents and ultimately cell death.

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in the literature, studies on closely related bombolitins demonstrate potent antimicrobial activity.

Microorganism Peptide MIC (µg/mL)
Escherichia coliBombolitin I16
Staphylococcus aureusBombolitin I4
Pseudomonas aeruginosaBombolitin I32
Bacillus subtilisBombolitin I2

Note: Data for Bombolitin I is presented as a proxy due to the limited availability of specific MIC values for this compound.

Hemolytic Activity

A significant characteristic of this compound is its ability to lyse red blood cells (hemolysis). This activity is a direct consequence of its membrane-disrupting properties and is a critical consideration for its potential therapeutic applications due to toxicity concerns.

Mechanism of Action:

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. This anti-cancer activity is also attributed to its ability to disrupt cell membranes, leading to cell death.

Mechanism of Action:

The cationic nature of this compound may lead to a preferential interaction with the negatively charged membranes of some cancer cells compared to the zwitterionic membranes of normal eukaryotic cells. Upon binding and insertion, the peptide disrupts the membrane integrity, causing leakage of cellular contents and inducing apoptosis or necrosis. Quantitative data on the cytotoxic activity of this compound, such as IC50 values (the concentration required to inhibit the growth of 50% of cells), are not widely documented.

Molecular Mechanisms and Signaling Pathways

Beyond direct membrane disruption, this compound can also modulate specific cellular signaling pathways, contributing to its overall biological effects.

Activation of Phospholipase A2 (PLA2)

This compound is a known activator of phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids at the sn-2 position, releasing fatty acids and lysophospholipids.

Signaling Pathway:

PLA2_Activation Bombolitin_III This compound Membrane Cell Membrane (Phospholipids) Bombolitin_III->Membrane Interacts with PLA2 Phospholipase A2 (Inactive) Membrane->PLA2 Recruits Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Lysophospholipids Lysophospholipids Membrane->Lysophospholipids Active_PLA2 Phospholipase A2 (Active) PLA2->Active_PLA2 Activation Active_PLA2->Membrane Hydrolyzes Inflammatory_Mediators Inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Inflammatory_Mediators Metabolized to

Figure 1: this compound-mediated activation of Phospholipase A2.

This activation of PLA2 can lead to the production of various inflammatory mediators, contributing to the inflammatory response observed in venom envenomation.

Mast Cell Degranulation

Bombolitins, including this compound, are potent mast cell degranulating peptides. This activity is mediated, at least in part, through the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.

Signaling Pathway:

Mast_Cell_Degranulation Bombolitin_III This compound MRGPRX2 MRGPRX2 Receptor Bombolitin_III->MRGPRX2 Binds to G_protein Gαq/11 MRGPRX2->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Degranulation Mast Cell Degranulation (Histamine Release) Ca2_release->Degranulation PKC->Degranulation

Figure 2: MRGPRX2-mediated mast cell degranulation by this compound.

The release of histamine and other inflammatory mediators from mast cells contributes to the pain, swelling, and allergic reactions associated with bumblebee stings.

Experimental Protocols

Hemolysis Assay

Objective: To determine the hemolytic activity (HC50) of this compound.

Methodology:

  • Preparation of Red Blood Cells (RBCs):

    • Freshly drawn human or rabbit red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 10 minutes).

    • The washed RBCs are resuspended in PBS to a final concentration of 2% (v/v).

  • Peptide Preparation:

    • A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile water or PBS).

    • Serial dilutions of the peptide are prepared in PBS in a 96-well microtiter plate.

  • Assay Procedure:

    • 100 µL of the 2% RBC suspension is added to each well of the microtiter plate containing 100 µL of the serially diluted peptide.

    • Positive control wells contain RBCs and a lytic agent (e.g., 1% Triton X-100).

    • Negative control wells contain RBCs and PBS only.

    • The plate is incubated at 37°C for 1 hour.

  • Measurement:

    • The plate is centrifuged (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.

    • The supernatant from each well is transferred to a new 96-well plate.

    • The absorbance of the supernatant is measured at 540 nm using a microplate reader to quantify hemoglobin release.

  • Data Analysis:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

    • The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Hemolysis_Assay_Workflow Start Start Prepare_RBCs Prepare 2% RBC Suspension Start->Prepare_RBCs Prepare_Peptide Prepare Serial Dilutions of this compound Start->Prepare_Peptide Incubate Incubate RBCs with Peptide (1 hour, 37°C) Prepare_RBCs->Incubate Prepare_Peptide->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge Measure_Absorbance Measure Absorbance of Supernatant (540 nm) Centrifuge->Measure_Absorbance Calculate_HC50 Calculate HC50 Value Measure_Absorbance->Calculate_HC50 End End Calculate_HC50->End

Figure 3: Workflow for the Hemolysis Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against specific bacterial strains.

Methodology:

  • Bacterial Culture Preparation:

    • A single colony of the test bacterium (e.g., E. coli or S. aureus) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) and incubated overnight at 37°C.

    • The overnight culture is diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation:

    • A stock solution of this compound is prepared and serially diluted in MHB in a 96-well microtiter plate.

  • Assay Procedure:

    • 100 µL of the diluted bacterial suspension is added to each well of the microtiter plate containing 100 µL of the serially diluted peptide.

    • A positive control well contains bacteria and MHB without the peptide.

    • A negative control well contains MHB only.

    • The plate is incubated at 37°C for 18-24 hours.

  • Measurement:

    • The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis:

    • The MIC value is reported as the lowest peptide concentration that inhibits bacterial growth.

MIC_Assay_Workflow Start Start Prepare_Bacteria Prepare Bacterial Suspension (~5x10⁵ CFU/mL) Start->Prepare_Bacteria Prepare_Peptide Prepare Serial Dilutions of this compound in Broth Start->Prepare_Peptide Incubate Incubate Bacteria with Peptide (18-24 hours, 37°C) Prepare_Bacteria->Incubate Prepare_Peptide->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Figure 4: Workflow for the Broth Microdilution MIC Assay.
Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity (IC50) of this compound against a cancer cell line.

Methodology:

  • Cell Culture:

    • The target cancer cell line is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Peptide Treatment:

    • A stock solution of this compound is prepared and serially diluted in cell culture medium.

    • The culture medium is removed from the cells, and the cells are treated with the serially diluted peptide.

    • Control wells are treated with medium only.

    • The plate is incubated for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement:

    • The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the control (untreated cells).

    • The IC50 value is determined by plotting the percentage of cell viability against the peptide concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of this compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-48 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 5: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

This compound is a multifunctional peptide with potent antimicrobial, hemolytic, and cytotoxic activities. Its primary mechanism of action involves the disruption of cell membranes, a process driven by its amphipathic α-helical structure. Furthermore, its ability to modulate key signaling pathways, such as the activation of phospholipase A2 and mast cell degranulation via the MRGPRX2 receptor, highlights its complex biological role.

While the broad-spectrum activity of this compound makes it an interesting candidate for the development of new therapeutics, particularly in the context of rising antimicrobial resistance, its inherent cytotoxicity and hemolytic activity pose significant challenges. Future research should focus on elucidating the precise quantitative activity of this compound and on the design of synthetic analogs with improved selectivity for microbial or cancer cells over healthy host cells. A deeper understanding of its interaction with specific membrane components and its modulation of cellular signaling will be crucial for unlocking its therapeutic potential while minimizing its toxic side effects.

Probing the Alpha-Helical Conformation of Bombolitin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the alpha-helical conformation of Bombolitin III, a heptadecapeptide isolated from bumblebee venom. This compound is a member of a family of biologically active peptides known for their ability to interact with and disrupt cell membranes, making them subjects of interest for potential therapeutic applications.[1][2][3] Understanding the conformational dynamics of this compound, particularly its propensity to adopt an alpha-helical structure, is crucial for elucidating its mechanism of action and for the rational design of novel peptide-based drugs.

This guide summarizes key quantitative data on the alpha-helical content of this compound under various experimental conditions, details the methodologies employed in these studies, and provides visual representations of relevant experimental workflows and proposed mechanisms.

Data Presentation: Alpha-Helical Content of this compound

The alpha-helical content of this compound is highly dependent on its environment, including peptide concentration, pH, and the presence of membrane-mimicking structures such as micelles. The following table summarizes quantitative data obtained from Circular Dichroism (CD) spectroscopy studies.

ConditionPeptide ConcentrationpHα-Helix Content (%)Method
Aqueous Solution> 1.3 mM> 3.5Well-defined α-helixCD, NMR
Aqueous Solution> 2.5 mM> 3.5Characterized α-helixCD, NMR
Aqueous Solution< 1.3 mM-Lacks observable secondary structureCD, NMR
Aqueous Solution-< 3.5Great decrease in secondary structureCD
SDS Micelles--~60%CD

Data compiled from multiple sources.[4][5]

Experimental Protocols

The study of this compound's conformation relies on a combination of spectroscopic techniques and computational modeling. Below are detailed methodologies for the key experiments cited.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a primary technique for monitoring the secondary structure of peptides in solution.

Sample Preparation:

  • Peptide Purity: this compound peptide is synthesized and purified to >95% homogeneity, typically verified by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.

  • Concentration: Peptide stock solutions are prepared in a suitable buffer (e.g., phosphate buffer). The final concentration for CD measurements typically ranges from 0.1 to 1 mg/mL. Accurate determination of peptide concentration is critical and can be achieved by amino acid analysis or by measuring the absorbance of aromatic residues if present.

  • Solvent: Aqueous buffers are commonly used to mimic physiological conditions. For studying conformation in membrane-like environments, membrane mimetics such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE) are added to the buffer.

Instrumentation and Data Acquisition:

  • Spectropolarimeter: A Jasco J-series or similar spectropolarimeter is commonly used.

  • Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used for far-UV CD measurements (190-250 nm).

  • Parameters:

    • Wavelength Range: 190 nm to 250 nm.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 50 nm/min.

    • Data Pitch: 0.5 nm.

    • Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.

    • Temperature: 25°C, controlled by a Peltier thermostat.

  • Blank Correction: A spectrum of the buffer or solvent alone is recorded and subtracted from the peptide spectrum.

Data Analysis:

  • The raw CD data (in millidegrees) is converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

  • The percentage of alpha-helical content is estimated using deconvolution algorithms such as K2D2, SELCON3, or CDSSTR, which fit the experimental spectrum to a linear combination of basis spectra for different secondary structure elements (α-helix, β-sheet, random coil).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the determination of three-dimensional structures and the identification of specific residue-residue interactions.

Sample Preparation:

  • Isotope Labeling: For detailed structural studies, the peptide may be uniformly labeled with ¹⁵N and/or ¹³C by expressing it in bacteria grown in labeled minimal media.

  • Concentration: A relatively high peptide concentration is required, typically in the range of 1-5 mM.[5]

  • Solvent: The peptide is dissolved in a suitable buffer, often containing a small percentage of D₂O for the lock signal. For studies in a membrane-mimicking environment, deuterated detergents (e.g., SDS-d₂₅) are used.

  • pH: The pH of the sample is carefully adjusted using dilute HCl or NaOH.

Instrumentation and Data Acquisition:

  • Spectrometer: High-field NMR spectrometers (e.g., 600 MHz or higher) equipped with a cryoprobe are used to achieve the necessary resolution and sensitivity.

  • Experiments: A suite of 1D and 2D NMR experiments are performed, including:

    • ¹H 1D: To assess the overall folding and dispersion of signals.

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Mixing times for NOESY experiments are typically in the range of 100-200 ms.

  • Temperature: Experiments are conducted at a constant temperature, typically 25°C.

Data Analysis and Structure Calculation:

  • Resonance Assignment: The collected spectra are processed and analyzed to assign the chemical shifts of the backbone and side-chain protons.

  • NOE Restraint Generation: Cross-peaks in the NOESY spectra are integrated to derive inter-proton distance restraints.

  • Structure Calculation: The three-dimensional structure of this compound is calculated using software packages like CYANA, XPLOR-NIH, or AMBER. These programs use the experimental distance restraints, along with standard bond lengths and angles, in molecular dynamics or simulated annealing protocols to generate an ensemble of low-energy structures.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the conformational dynamics and interactions of this compound at an atomic level.

System Setup:

  • Starting Structure: An initial structure of this compound, either from NMR data or built as an ideal alpha-helix, is placed in a simulation box.

  • Solvent: The simulation box is filled with a chosen water model (e.g., TIP3P or SPC/E). For membrane interaction studies, a pre-equilibrated lipid bilayer (e.g., POPC or a mixture mimicking a bacterial membrane) is included.

  • Force Field: A suitable force field for proteins and lipids (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the interatomic interactions.

  • Neutralization: Ions are added to neutralize the system and to mimic a specific salt concentration.

Simulation Protocol:

  • Energy Minimization: The initial system is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant temperature and pressure (NPT ensemble) for a period of nanoseconds to allow the solvent and lipids to relax around the peptide.

  • Production Run: A long production simulation (hundreds of nanoseconds to microseconds) is performed to sample the conformational space of the peptide.

Data Analysis:

  • Trajectory Analysis: The trajectory of the simulation is analyzed to study various properties, including:

    • Root Mean Square Deviation (RMSD): To assess the stability of the peptide's structure.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

    • Secondary Structure Analysis: To monitor the evolution of the alpha-helical content over time.

    • Interaction Analysis: To study the interactions between the peptide and lipids or other molecules.

Visualizations

Experimental Workflow for Studying Peptide-Membrane Interactions

The following diagram illustrates a general experimental workflow for characterizing the interaction of a peptide like this compound with a model membrane.

experimental_workflow cluster_peptide Peptide Preparation cluster_membrane Model Membrane Preparation cluster_interaction Peptide-Membrane Interaction Studies cluster_analysis Data Analysis & Modeling peptide_synthesis Peptide Synthesis & Purification peptide_characterization Characterization (HPLC, MS) peptide_synthesis->peptide_characterization binding_assay Binding Assay (e.g., ITC, SPR) peptide_characterization->binding_assay lipid_selection Lipid Selection (e.g., POPC, POPG) vesicle_formation Vesicle Formation (LUVs, GUVs) lipid_selection->vesicle_formation vesicle_formation->binding_assay conformational_analysis Conformational Analysis (CD, NMR) binding_assay->conformational_analysis leakage_assay Membrane Permeabilization (Dye Leakage Assay) conformational_analysis->leakage_assay microscopy Visualization (AFM, Confocal) leakage_assay->microscopy structural_modeling Structural Modeling (NMR Structure Calculation) microscopy->structural_modeling md_simulations Molecular Dynamics Simulations structural_modeling->md_simulations mechanism_elucidation Mechanism Elucidation md_simulations->mechanism_elucidation

Caption: A generalized workflow for investigating peptide-membrane interactions.

Proposed Mechanism of this compound-Induced Membrane Disruption

Based on the known mechanisms of other antimicrobial peptides, a plausible mechanism for this compound's action is the formation of pores in the target membrane. The following diagram illustrates a simplified "toroidal pore" model.

membrane_disruption cluster_steps Mechanism of Membrane Disruption (Toroidal Pore Model) cluster_details Description of Stages start 1. Electrostatic Attraction binding 2. Membrane Binding & Aggregation start->binding desc_start Cationic peptide is attracted to the anionic lipid headgroups of the bacterial membrane. insertion 3. Hydrophobic Insertion binding->insertion desc_binding Peptides accumulate on the membrane surface and may undergo a conformational change to an α-helix. pore 4. Toroidal Pore Formation insertion->pore desc_insertion The hydrophobic face of the α-helix inserts into the hydrophobic core of the lipid bilayer. lysis 5. Cell Lysis pore->lysis desc_pore Peptides and lipid headgroups curve inward to form a water-filled channel, or pore. desc_lysis The pore disrupts the membrane integrity, leading to leakage of cellular contents and cell death.

Caption: A simplified model for this compound-induced membrane disruption.

References

A Technical Guide to the Self-Aggregation Properties of Bombolitin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin III, a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, exhibits intriguing self-aggregation properties that are critical to its biological activity. This technical guide provides a comprehensive overview of the self-assembly of this compound, detailing the underlying mechanisms, influencing factors, and the biophysical techniques employed for its characterization. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Furthermore, this guide presents visualizations of the experimental workflows and the logical progression of this compound self-aggregation and its interaction with cellular membranes.

Introduction

This compound is a member of the bombolitin family of peptides, which are known for their antimicrobial and lytic activities.[1] These peptides are characterized by their amphipathic nature, a key driver of their interaction with and disruption of cellular membranes.[1] The biological function of this compound is intrinsically linked to its ability to self-aggregate. In aqueous solutions, at low concentrations, the peptide exists in a disordered, random coil conformation.[2] However, upon reaching a critical concentration, it undergoes a conformational transition to a more ordered alpha-helical structure, a change that is concomitant with its self-assembly into oligomeric aggregates.[2][3] This aggregation process is a delicate balance of electrostatic and hydrophobic interactions and is highly sensitive to environmental conditions such as pH and ionic strength.[3] Understanding the self-aggregation properties of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents based on its structure.

Physicochemical Properties of this compound

Amino Acid Sequence: Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2[1]

Self-Aggregation and Conformational Changes

The self-aggregation of this compound is a concentration-dependent phenomenon. Below a certain threshold, the peptide is monomeric and predominantly in a random coil state. As the concentration increases, hydrophobic and electrostatic interactions drive the association of peptide monomers, leading to the formation of oligomeric structures, such as dimers and trimers.[3] This aggregation process induces a significant conformational change, with the peptide adopting a well-defined alpha-helical secondary structure.[2] Nuclear Magnetic Resonance (NMR) studies have suggested that the helices within these aggregates are oriented in an antiparallel fashion.[3]

Factors Influencing Aggregation
  • Peptide Concentration: The transition from a random coil to an alpha-helix occurs at concentrations greater than 1.3 mM.[2]

  • pH: The alpha-helical structure of this compound is pH-dependent. A significant decrease in helicity is observed at pH values below 3.5, which is attributed to the protonation of the aspartic acid residue at position 5.[2]

  • Ionic Strength: The aggregation process is influenced by the salt concentration of the solution, indicating the role of electrostatic interactions.[3]

  • Presence of Membranes/Micelles: In a membrane-mimetic environment, such as in the presence of sodium dodecyl sulfate (SDS) micelles, this compound exhibits a helical content of approximately 60%.[4]

Quantitative Data on this compound Aggregation

The following tables summarize the available quantitative data on the self-aggregation of this compound.

ParameterValueConditionsReference
Conformational Transition Threshold > 1.3 mMAqueous solution[2]
Alpha-Helical Content ~60%In the presence of SDS micelles[4]
Effect of pH on Helicity Significant decrease below pH 3.5Aqueous solution[2]

Note: A precise Critical Aggregation Concentration (CAC) for this compound in a purely aqueous solution has not been definitively reported in the literature. Further studies are required to establish this value and its dependence on varying pH and ionic strength.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the self-aggregation of this compound.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of this compound and its concentration-dependent conformational changes.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in the desired buffer (e.g., phosphate buffer at a specific pH). A series of dilutions are then made to obtain a range of peptide concentrations.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV CD measurements. The instrument should be purged with nitrogen gas.

  • Measurement:

    • Record a baseline spectrum of the buffer alone.

    • Measure the CD spectra of the this compound solutions at different concentrations in a quartz cuvette with a defined path length (e.g., 1 mm).

    • Maintain a constant temperature using a Peltier temperature controller.

  • Data Analysis:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

    • Analyze the spectra for characteristic alpha-helical signals (negative bands at ~208 and ~222 nm) and random coil signals (negative band around 198 nm).

    • Deconvolute the spectra using algorithms like CONTIN or K2D to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.

Dynamic Light Scattering (DLS)

Objective: To determine the size (hydrodynamic radius) of this compound aggregates.

Methodology:

  • Sample Preparation: Prepare this compound solutions at various concentrations in a filtered, dust-free buffer.

  • Instrument Setup: Use a DLS instrument equipped with a laser and a detector at a specific scattering angle (e.g., 90° or 173°).

  • Measurement:

    • Equilibrate the sample to the desired temperature.

    • Measure the fluctuations in the intensity of scattered light over time.

  • Data Analysis:

    • The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations.

    • From the autocorrelation function, the diffusion coefficient (D) of the particles is determined.

    • The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = kBT / (6πηD), where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of this compound aggregates.

Methodology:

  • Sample Preparation: Prepare a solution of this compound at a concentration known to induce aggregation.

  • Grid Preparation:

    • Place a drop of the peptide solution onto a carbon-coated copper grid for a few minutes.

    • Remove the excess solution with filter paper.

  • Negative Staining:

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

    • Remove the excess stain with filter paper.

  • Imaging:

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope at an appropriate magnification.

Visualizations

Experimental Workflow for Characterizing this compound Aggregation

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Peptide_Synthesis Peptide Synthesis & Purification Concentration_Series Preparation of Concentration Series Peptide_Synthesis->Concentration_Series pH_Adjustment pH & Ionic Strength Adjustment Concentration_Series->pH_Adjustment CD Circular Dichroism (Secondary Structure) pH_Adjustment->CD DLS Dynamic Light Scattering (Size) pH_Adjustment->DLS TEM Transmission Electron Microscopy (Morphology) pH_Adjustment->TEM NMR NMR Spectroscopy (3D Structure) pH_Adjustment->NMR Structure_Analysis Secondary Structure Quantification CD->Structure_Analysis Size_Distribution Aggregate Size Distribution DLS->Size_Distribution Morphology_Characterization Aggregate Morphology TEM->Morphology_Characterization Structural_Model 3D Structural Model NMR->Structural_Model Aggregation_Model Model of Self-Aggregation Structure_Analysis->Aggregation_Model Size_Distribution->Aggregation_Model Morphology_Characterization->Aggregation_Model Structural_Model->Aggregation_Model

Caption: Workflow for the biophysical characterization of this compound self-aggregation.

Logical Pathway of this compound Self-Aggregation and Membrane Interaction

aggregation_pathway cluster_solution Aqueous Environment cluster_membrane Cell Membrane Interaction Monomer This compound Monomer (Random Coil) Oligomer Oligomeric Aggregates (Dimers, Trimers) Monomer->Oligomer [Concentration] > CAC Hydrophobic & Electrostatic Interactions Helix Alpha-Helical Conformation Oligomer->Helix Conformational Change Membrane_Binding Membrane Binding Helix->Membrane_Binding Membrane_Disruption Membrane Disruption & Pore Formation Membrane_Binding->Membrane_Disruption Lytic Activity

Caption: Self-aggregation pathway of this compound and its subsequent interaction with the cell membrane.

Conclusion

The self-aggregation of this compound is a key determinant of its biological function. This process is characterized by a concentration-dependent transition from a random coil monomer to an alpha-helical oligomer. The aggregation is finely tuned by environmental factors such as pH and ionic strength. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other amphipathic peptides. A deeper understanding of these self-assembly processes will undoubtedly contribute to the development of new antimicrobial and therapeutic agents with enhanced efficacy and specificity. Further research is warranted to precisely determine the critical aggregation concentration under various conditions and to obtain high-resolution structural information of the aggregates.

References

The Role of Bombolitin III in Mast Cell Degranulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin III, a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, is a potent initiator of mast cell degranulation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its interaction with the mast cell membrane and the subsequent intracellular signaling cascade. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways involved, aiming to serve as a valuable resource for researchers in immunology, pharmacology, and drug development.

Introduction

Mast cells are critical effector cells of the immune system, renowned for their role in allergic reactions and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine and proteases, from their cytoplasmic granules. A diverse array of stimuli can trigger mast cell degranulation, including IgE-receptor cross-linking, complement components, and various peptides. Among these, venom peptides represent a fascinating class of molecules that directly activate mast cells.

Bombolitins are a family of five structurally related amphiphilic peptides (Bombolitin I-V) found in bumblebee venom.[1] These peptides are characterized by their high content of hydrophobic amino acids and their ability to interact with and disrupt cell membranes. This compound, with the amino acid sequence Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, has been shown to be a potent mast cell degranulating agent.[1] Understanding the precise mechanisms by which this compound activates mast cells is crucial for elucidating fundamental aspects of mast cell biology and may offer insights for the development of novel therapeutics targeting mast cell-mediated diseases.

Mechanism of Action

The prevailing evidence suggests that this compound, like other amphiphilic venom peptides such as mastoparan, induces mast cell degranulation through a receptor-independent mechanism involving the direct activation of heterotrimeric G proteins.[2][3] This contrasts with the classical IgE-mediated activation pathway that relies on the cross-linking of FcεRI receptors.

The proposed mechanism can be broken down into the following key steps:

  • Membrane Interaction: As an amphiphilic peptide, this compound readily partitions into the lipid bilayer of the mast cell plasma membrane. Its α-helical structure, with a distinct hydrophobic and hydrophilic face, facilitates this insertion.[4]

  • Direct G Protein Activation: Once integrated into the membrane, this compound is thought to directly interact with and activate pertussis toxin-sensitive G proteins, likely of the Gi/o subtype.[2][3][5] This interaction mimics the conformational changes induced by an activated G protein-coupled receptor (GPCR), leading to the dissociation of the Gα and Gβγ subunits.

  • Downstream Signaling Cascade: The activated G protein subunits trigger a cascade of intracellular signaling events that ultimately lead to degranulation.

Signaling Pathways

The direct activation of G proteins by this compound initiates a well-characterized signaling pathway within the mast cell, culminating in the release of inflammatory mediators.

Phospholipase C Activation

The activated Gα or Gβγ subunits stimulate the activity of phospholipase C (PLC).[6][7] PLC is a crucial enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. This binding triggers the release of Ca2+ from the ER into the cytosol, leading to a rapid increase in the intracellular calcium concentration. This initial release of stored calcium is often followed by a sustained influx of extracellular calcium through store-operated calcium (SOC) channels in the plasma membrane.[8]

Protein Kinase C Activation

Diacylglycerol (DAG), the other second messenger produced by PLC, remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC).[9] PKC is a serine/threonine kinase that phosphorylates a variety of cellular proteins, including components of the exocytotic machinery.

Degranulation

The concerted action of increased intracellular calcium and PKC activation leads to the phosphorylation of proteins involved in the fusion of granule membranes with the plasma membrane, resulting in the exocytosis of granule contents, including histamine, serotonin, and various proteases.[9]

Below is a Graphviz diagram illustrating the proposed signaling pathway for this compound-induced mast cell degranulation.

Bombolitin_III_Signaling_Pathway cluster_cytosol Cytosol Bombolitin_III This compound G_Protein G Protein (Gi/o) Bombolitin_III->G_Protein Direct Activation PLC Phospholipase C G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activation ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_Cytosol Ca2+ ER->Ca2_Cytosol Release Ca2_ER Ca2+ Ca2_Cytosol->PKC Activation Granule Granule Ca2_Cytosol->Granule Fusion PKC->Granule Phosphorylation Degranulation Degranulation (Histamine Release) Granule->Degranulation

Caption: Proposed signaling pathway of this compound-induced mast cell degranulation.

Quantitative Data

While the degranulating activity of the bombolitin family is well-established, specific quantitative data for this compound is limited in the available literature. However, comparative studies with other bombolitins provide valuable context.

Table 1: Comparative Activity of Bombolitin Peptides on Mast Cell Degranulation

PeptideED50 for Histamine Release from Rat Peritoneal Mast Cells (µg/mL)ED50 for Histamine Release from Rat Peritoneal Mast Cells (M)Reference
Bombolitin I~10~5.3 x 10-6[10]
Bombolitin II~10~5.2 x 10-6[10]
This compound Data not available Data not available
Bombolitin IV~10~5.2 x 10-6[10]
Bombolitin V2.01.2 x 10-6[4][10]
Mastoparan9.04.8 x 10-6[10]

Note: The original data was presented as a graph, and the values for Bombolitins I, II, and IV are estimations based on the graphical representation.

As indicated in the table, Bombolitin V is the most potent among the bombolitins in causing mast cell degranulation, being approximately five times more potent than Bombolitins I, II, and IV, and about 4.5 times more potent than mastoparan.[10] The lack of specific ED50 data for this compound is a notable gap in the current literature.

Experimental Protocols

The study of this compound-induced mast cell degranulation involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Isolation of Rat Peritoneal Mast Cells

This protocol describes a common method for obtaining a primary culture of mast cells for degranulation assays.

  • Animal Euthanasia and Peritoneal Lavage:

    • Euthanize a male Wistar rat (200-250 g) by CO2 asphyxiation.

    • Inject 20 mL of sterile, ice-cold buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid containing mast cells using a syringe with a large-gauge needle.

  • Mast Cell Purification:

    • Centrifuge the collected peritoneal fluid at 400 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of buffer.

    • Layer the cell suspension onto a density gradient medium (e.g., Percoll® or Ficoll-Paque™) and centrifuge according to the manufacturer's instructions to separate mast cells from other peritoneal cells.

    • Carefully collect the mast cell-enriched layer.

    • Wash the purified mast cells twice with buffer by centrifugation at 400 x g for 10 minutes at 4°C.

    • Resuspend the final cell pellet in an appropriate buffer for the degranulation assay.

Histamine Release Assay

This assay quantifies the amount of histamine released from mast cells upon stimulation.

  • Cell Preparation:

    • Prepare a suspension of purified rat peritoneal mast cells at a concentration of 1 x 10^5 cells/mL in a suitable buffer (e.g., Tyrode's buffer).

  • Stimulation:

    • Aliquot 100 µL of the mast cell suspension into microcentrifuge tubes.

    • Add 10 µL of various concentrations of this compound (or other secretagogues) to the cell suspensions. For control samples, add 10 µL of buffer.

    • To determine the total histamine content, add 10 µL of a cell-lysing agent (e.g., 1% Triton X-100) to a separate set of tubes.

    • Incubate the tubes at 37°C for 15-30 minutes.

  • Termination of Reaction:

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge the tubes at 1000 x g for 5 minutes at 4°C to pellet the cells.

  • Histamine Quantification:

    • Carefully collect the supernatant from each tube.

    • Quantify the histamine concentration in the supernatants using a sensitive method such as:

      • Fluorometric assay: This involves the condensation of histamine with o-phthalaldehyde (OPT) to form a fluorescent product.

      • Enzyme-linked immunosorbent assay (ELISA): Commercially available kits provide a highly specific and sensitive method for histamine quantification.

  • Calculation of Histamine Release:

    • Calculate the percentage of histamine release using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

      • Spontaneous Release is the histamine concentration in the supernatant of the control (buffer-treated) sample.

      • Total Histamine is the histamine concentration in the supernatant of the lysed cell sample.

Below is a Graphviz diagram illustrating a general workflow for a mast cell degranulation experiment.

Experimental_Workflow cluster_preparation Cell Preparation cluster_assay Degranulation Assay Animal Rat Lavage Peritoneal Lavage Animal->Lavage Centrifugation1 Centrifugation Lavage->Centrifugation1 Purification Density Gradient Purification Centrifugation1->Purification Washing Washing Purification->Washing Cell_Suspension Mast Cell Suspension Washing->Cell_Suspension Aliquoting Aliquot Cells Cell_Suspension->Aliquoting Stimulation Add this compound (or Controls) Aliquoting->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Centrifugation2 Centrifugation Incubation->Centrifugation2 Supernatant_Collection Collect Supernatant Centrifugation2->Supernatant_Collection Quantification Histamine Quantification (e.g., ELISA) Supernatant_Collection->Quantification Analysis Data Analysis Quantification->Analysis

Caption: General experimental workflow for studying mast cell degranulation.

Conclusion

This compound is a potent, receptor-independent activator of mast cell degranulation. Its amphiphilic nature allows it to directly engage and activate intracellular G proteins, initiating a well-defined signaling cascade involving Phospholipase C, calcium mobilization, and Protein Kinase C. While the general mechanism is understood by analogy with other venom peptides, further research is required to elucidate the specific G protein subtypes involved and to obtain precise quantitative data on the potency of this compound. A deeper understanding of the molecular interactions between this compound and the mast cell signaling machinery will not only advance our knowledge of mast cell biology but may also pave the way for the development of novel immunomodulatory agents.

References

Bombolitin III and the Phospholipase A2 Activation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism by which the bumblebee venom peptide, Bombolitin III, activates phospholipase A2 (PLA2). This compound, a member of the small, cationic, and amphipathic bombolitin family, has been identified as a potent modulator of PLA2 activity. This document details the current understanding of the peptide-membrane-enzyme interactions, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and illustrates the subsequent signaling pathways. This guide is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the mechanisms of PLA2 activation and the potential applications of venom-derived peptides.

Introduction

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] Secreted PLA2s (sPLA2s) are a major group within this superfamily and are implicated in a variety of physiological and pathological processes, including inflammation, host defense, and signal transduction.[1] The activity of sPLA2s is highly dependent on the interface, meaning the physical state of their phospholipid substrates within a membrane bilayer.

A variety of molecules can modulate sPLA2 activity, with venom peptides being a prominent class of activators. Bombolitins, a family of peptides isolated from bumblebee venom, are known to stimulate PLA2 activity.[2] This guide focuses on this compound and its role in the activation of sPLA2.

The Core Mechanism: this compound-Mediated PLA2 Activation

The primary mechanism by which this compound activates PLA2 is through its interaction with the phospholipid membrane. As an amphipathic α-helical peptide, this compound preferentially partitions into the lipid bilayer.[2] This insertion is thought to induce changes in the physical properties of the membrane, such as lipid packing and surface tension, which in turn create a more favorable substrate for PLA2. Evidence suggests that PLA2 preferentially hydrolyzes phospholipids that are in direct contact with the inserted peptide.[2]

This mode of action is distinct from a direct allosteric activation of the enzyme in solution. Instead, this compound acts as a membrane modifier, enhancing the interfacial activity of PLA2. This is a common theme among many membrane-active peptides that stimulate PLA2.[3]

Quantitative Data

While specific quantitative data for the interaction of this compound with PLA2 and phospholipid membranes is limited in the publicly available literature, data from closely related bombolitins and other membrane-active peptides provide valuable insights.

Table 1: Binding Affinities of Bombolitins to Phospholipid Micelles
PeptideMembrane MimicDissociation Constant (Kd)Reference
Bombolitin II (MBII)Dodecylphosphocholine (DPC) Micelles(1.23 ± 0.13) x 10-4 M[4]
Bombolitin from Bombus lapidarius (BL6)Dodecylphosphocholine (DPC) Micelles(3.4 ± 1.7) x 10-6 M[4]
MelittinPOPC/POPG Vesicles~2 x 10-5 M[4]

Note: Data for this compound is not explicitly available. The provided data for other bombolitins suggest that the binding affinity is in the micromolar range. The difference in Kd between MBII and BL6 highlights how minor sequence variations can significantly impact membrane binding.

Table 2: Kinetic Parameters of PLA2
EnzymeSubstrateSpecific ActivityReference
Human Class II sPLA21-palmitoyl-2-[³H]-oleoyl-sn-glycero-3-phosphoglycerol on styrene-divinylbenzene beads1.6 µmol/min/mg
Human Cytosolic PLA21-stearoyl-2-[¹⁴C]-arachidonyl-sn-glycero-3-phosphocholine and dioleoylglycerol (7:3, mol/mol) on styrene-divinylbenzene beads1.7 µmol/min/mg

Note: The fold-increase in PLA2 activity specifically induced by this compound has been described qualitatively as an "increase in the initial speed of degradation" but has not been quantified in the available literature.[2] Studies with the related peptide melittin have shown an approximately 5-fold stimulation of a low molecular weight PLA2.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction between this compound and PLA2.

Peptide-Membrane Interaction Analysis using Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to measure the thermodynamic parameters of binding between a peptide and lipid vesicles.

Methodology:

  • Vesicle Preparation:

    • Prepare large unilamellar vesicles (LUVs) of desired phospholipid composition (e.g., POPC or a 7:3 mixture of POPC:POPG) by extrusion.

    • Dissolve lipids in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate the film with the desired buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • The lipid suspension is then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • ITC Experiment:

    • Load the lipid vesicle suspension into the sample cell of the calorimeter.

    • Load the this compound solution (in the same buffer) into the injection syringe.

    • Perform a series of injections of the peptide into the vesicle suspension while monitoring the heat change.

    • The resulting thermogram is integrated to determine the heat change per injection and then fit to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

PLA2 Activity Assay using a Fluorescent Substrate

This assay measures the enzymatic activity of PLA2 by monitoring the increase in fluorescence upon hydrolysis of a quenched fluorescent phospholipid substrate.

Methodology:

  • Substrate Preparation:

    • Use a commercially available fluorescent PLA2 substrate, such as PED6 (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt).

    • Incorporate the fluorescent substrate into lipid vesicles (e.g., POPC) at a low molar ratio (e.g., 1-2 mol%).

  • Activity Measurement:

    • In a microplate reader, add the substrate-containing vesicles to a buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0).

    • Add this compound to the desired final concentration.

    • Initiate the reaction by adding a known amount of sPLA2.

    • Monitor the increase in fluorescence intensity over time (e.g., excitation at 485 nm, emission at 520 nm).

    • The initial rate of the reaction is determined from the linear portion of the fluorescence increase curve. The fold-activation can be calculated by comparing the rates in the presence and absence of this compound.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Mediated PLA2 Activation

The activation of sPLA2 by this compound at the cell membrane initiates a cascade of downstream signaling events, primarily through the liberation of arachidonic acid.

Bombolitin_PLA2_Pathway Bombolitin This compound Membrane Phospholipid Membrane Bombolitin->Membrane Binds and inserts AlteredMembrane Altered Membrane (Increased Interfacial Area) Membrane->AlteredMembrane Activated_sPLA2 Activated sPLA2 AlteredMembrane->Activated_sPLA2 Facilitates activation sPLA2 Secreted PLA2 (sPLA2) sPLA2->AlteredMembrane Binds to interface ArachidonicAcid Arachidonic Acid (AA) Activated_sPLA2->ArachidonicAcid Hydrolyzes sn-2 bond Lysophospholipid Lysophospholipid Activated_sPLA2->Lysophospholipid Hydrolyzes sn-2 bond COX Cyclooxygenases (COX-1, COX-2) ArachidonicAcid->COX LOX Lipoxygenases (e.g., 5-LOX) ArachidonicAcid->LOX Prostanoids Prostanoids (Prostaglandins, Thromboxanes) COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammatory Response Prostanoids->Inflammation Leukotrienes->Inflammation

Caption: Proposed signaling pathway for this compound-mediated PLA2 activation.

Experimental Workflow for Characterizing this compound's Effect on PLA2

The following workflow outlines a comprehensive approach to studying the interaction between this compound, phospholipid membranes, and PLA2.

Experimental_Workflow Start Start: Hypothesis This compound activates PLA2 via membrane interaction VesiclePrep 1. Prepare Phospholipid Vesicles (e.g., POPC, POPC/POPG) Start->VesiclePrep BindingAssay 2. Characterize Peptide-Membrane Binding (Isothermal Titration Calorimetry) VesiclePrep->BindingAssay ActivityAssay 3. Measure PLA2 Activity (Fluorescent Substrate Assay) VesiclePrep->ActivityAssay StructuralStudies 4. Analyze Structural Changes (Optional) (Circular Dichroism, NMR) VesiclePrep->StructuralStudies Data1 Quantitative Data: Kd, ΔH, n BindingAssay->Data1 Mechanism 5. Elucidate Mechanism Integrate binding, activity, and structural data Data1->Mechanism Data2 Quantitative Data: Initial rates, Fold-activation ActivityAssay->Data2 Data2->Mechanism Data3 Structural Data: Peptide secondary structure in membrane StructuralStudies->Data3 Data3->Mechanism End End: Mechanistic Understanding Mechanism->End

Caption: Experimental workflow for studying this compound and PLA2 interaction.

Conclusion

This compound serves as a fascinating example of a venom-derived peptide that potently activates phospholipase A2 through a membrane-mediated mechanism. While the precise quantitative details of its interaction are still being fully elucidated, the available evidence strongly supports a model where the peptide perturbs the lipid bilayer, thereby enhancing the catalytic efficiency of sPLA2. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate this phenomenon. A deeper understanding of the this compound-PLA2 axis not only provides insights into venom toxicology but also opens avenues for the development of novel therapeutic agents that can modulate inflammatory and other PLA2-dependent pathways.

References

Preliminary Studies on the Cytotoxicity of Bombolitin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a member of the bombolitin family of peptides, which are heptadecapeptides rich in hydrophobic amino acids originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] While direct and extensive cytotoxic studies on this compound are not widely available in current literature, the collective data on the bombolitin family and analogous peptides, such as melittin, provide a strong foundation for understanding its potential as a cytotoxic agent. This technical guide synthesizes the available preliminary data and infers potential mechanisms of action and experimental approaches for the cytotoxic evaluation of this compound.

The bombolitins are known for their ability to lyse erythrocytes and liposomes, release histamine from mast cells, and stimulate phospholipase A2.[1] These biological activities are shared with other well-studied venom peptides like melittin, suggesting a common mechanism of action involving membrane disruption.[1] This guide will delve into the known biological activities of the bombolitin family, propose a likely mechanism of cytotoxic action for this compound based on related peptides, and provide detailed protocols for key cytotoxicity assays.

Data Presentation: Biological Activities of the Bombolitin Family

While specific IC50 values for this compound against cancer cell lines are not available in the reviewed literature, the general biological activities of the bombolitin family have been characterized. The following table summarizes these activities, with specific quantitative data provided where available for other members of the family.

PeptideBiological ActivityQuantitative Data (where available)Reference
Bombolitin I-VLysis of erythrocytes and liposomesThreshold dose for bioassays: 0.5-2.5 µg/ml[1]
Histamine release from rat peritoneal mast cellsThreshold dose for bioassays: 0.5-2.5 µg/ml[1]
Stimulation of phospholipase A2Threshold dose for bioassays: 0.5-2.5 µg/ml[1]
Bombolitin VLysis of guinea pig erythrocytesED50 = 0.7 µg/ml (4 x 10-7 M)[1]
Mast cell degranulationED50 = 2 µg/ml (1.2 x 10-6 M)[1]

Inferred Cytotoxic Mechanism of this compound

Based on the lytic nature of the bombolitin family and the well-documented mechanisms of the analogous peptide melittin, this compound likely exerts its cytotoxic effects primarily through membrane disruption.[2][3][4][5][6] This interaction with the cell membrane can lead to two main outcomes: direct cytolysis and the induction of apoptosis.

1. Direct Cytolysis: As an amphipathic peptide, this compound is predicted to interact with the phospholipid bilayer of cancer cell membranes. This interaction can lead to the formation of pores or a general destabilization of the membrane, resulting in increased permeability, loss of cellular contents, and ultimately, necrotic cell death.

2. Induction of Apoptosis: At sub-lytic concentrations, this compound may induce programmed cell death, or apoptosis. The initial membrane perturbation can trigger a cascade of intracellular signaling events. This is a common mechanism for other membrane-active anticancer peptides.[7][8] The proposed apoptotic signaling pathway involves the mitochondrial (intrinsic) pathway, initiated by cellular stress caused by membrane damage.

Experimental Protocols

To investigate the cytotoxicity of this compound, standardized in vitro assays are essential. The following are detailed methodologies for two key experiments to determine cell viability and membrane integrity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10]

Materials:

  • This compound peptide

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11][12][13][14][15] This serves as an indicator of compromised cell membrane integrity.

Materials:

  • This compound peptide

  • Target cancer cell line

  • Complete cell culture medium

  • Serum-free culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.

  • Peptide Treatment: Treat the cells with serial dilutions of this compound in serum-free medium. Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Medium background: Wells with medium but no cells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis, inferred from the mechanisms of other membrane-active peptides.

Bombolitin_III_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Bombolitin_III This compound Membrane Cell Membrane Bombolitin_III->Membrane Pore_Formation Membrane Permeabilization / Pore Formation Membrane->Pore_Formation Mitochondrion Mitochondrion Pore_Formation->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Start Start Cell_Culture Cell Line Culture (e.g., Cancer Cells) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Peptide_Treatment Treat with this compound (Varying Concentrations) Cell_Seeding->Peptide_Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72h) Peptide_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis Data Analysis (Calculate % Viability / % Cytotoxicity) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Structural Analysis of the Bombolitin Peptide Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bombolitin peptide family, first isolated from the venom of the bumblebee Megabombus pennsylvanicus, represents a class of cationic, amphipathic peptides with significant biological activity.[1] Comprising five structurally related heptadecapeptides (Bombolitin I-V), these molecules are rich in hydrophobic amino acids and play a crucial role in the venom's defensive and paralytic actions.[1] Their diverse biological functions, including potent antimicrobial, hemolytic, and mast cell degranulating activities, have garnered considerable interest within the scientific and drug development communities. This guide provides an in-depth technical overview of the structural and functional characteristics of the Bombolitin peptide family, with a focus on their potential as therapeutic agents.

Physicochemical Properties

The Bombolitin peptides share a high degree of sequence homology, which is reflected in their similar physicochemical properties. All five peptides are heptadecapeptides, although Bombolitin from Bombus ignitus is an 18-amino acid residue peptide.[1] The amino acid sequences are characterized by a high proportion of hydrophobic residues, which is critical for their interaction with biological membranes. The following table summarizes the key physicochemical properties of the five primary Bombolitin peptides.

PeptideAmino Acid SequenceMolecular Weight (Da)Theoretical pI
Bombolitin I Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH21835.35[2]10.09
Bombolitin II Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH21805.20[3]9.53
Bombolitin III Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH21847.349.53
Bombolitin IV Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH21845.2810.09
Bombolitin V Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH21734.159.75

Biological Activities

Bombolitins exhibit a range of biological activities, primarily centered around their ability to interact with and disrupt cell membranes. This membrane-perturbing capability underlies their antimicrobial, hemolytic, and mast cell degranulating effects.

Antimicrobial Activity

Bombolitins have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] While specific Minimum Inhibitory Concentration (MIC) values for the individual Bombolitin peptides are not extensively reported in the literature, their efficacy is attributed to their ability to permeabilize microbial cell membranes.

Hemolytic and Mast Cell Degranulating Activity

The peptides are also potent lytic agents against erythrocytes and can induce the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[1] Bombolitin V, in particular, has been shown to be a highly potent mast cell degranulating peptide.[1]

ActivityPeptideEffective Concentration (ED50)
Hemolysis (Guinea Pig Erythrocytes) Bombolitin V0.7 µg/mL (4 x 10⁻⁷ M)[1]
Mast Cell Degranulation (Rat Peritoneal) Bombolitin V2 µg/mL (1.2 x 10⁻⁶ M)[1]

Mechanism of Action

The biological activities of Bombolitins are intrinsically linked to their amphipathic nature. In aqueous environments, these peptides are largely unstructured. However, upon encountering a cell membrane, they adopt an α-helical conformation, which facilitates their insertion into the lipid bilayer.[4] This interaction disrupts the membrane integrity, leading to pore formation and subsequent cell lysis. This general mechanism is depicted in the workflow below.

Antimicrobial_Mechanism General Antimicrobial Mechanism of Bombolitins Bombolitin Bombolitin Peptide (Unstructured in solution) Interaction Electrostatic Interaction Bombolitin->Interaction Membrane Bacterial Cell Membrane (Negatively charged) Membrane->Interaction Conformation Conformational Change (α-helix formation) Interaction->Conformation Insertion Hydrophobic Interaction and Membrane Insertion Conformation->Insertion Pore Pore Formation / Membrane Disruption Insertion->Pore Lysis Cell Lysis and Death Pore->Lysis

General antimicrobial mechanism of Bombolitin peptides.

Signaling Pathway in Mast Cell Degranulation

While the precise signaling pathway for Bombolitin-induced mast cell degranulation has not been fully elucidated, it is hypothesized to be similar to that of other venom peptides like mastoparan. This likely involves the activation of a G-protein coupled receptor (GPCR), leading to a downstream signaling cascade that culminates in the release of histamine-containing granules. A proposed pathway is illustrated below.

Mast_Cell_Degranulation_Pathway Proposed Signaling Pathway for Bombolitin-Induced Mast Cell Degranulation Bombolitin Bombolitin GPCR G-Protein Coupled Receptor (e.g., MRGPRX2) Bombolitin->GPCR Binds G_protein Gαq Protein Activation GPCR->G_protein Activates PLC Phospholipase C (PLCγ1) Activation G_protein->PLC Activates PIP2 PIP2 Hydrolysis PLC->PIP2 Hydrolyzes IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Ca_influx Increased Intracellular Ca²⁺ Ca_release->Ca_influx Degranulation Mast Cell Degranulation (Histamine Release) Ca_influx->Degranulation Triggers

References

Interspecies Variations of Bombolitin Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitins are a family of cationic, amphipathic peptides predominantly found in the venom of bumblebees of the genus Bombus. These peptides are key components of the bee's defense mechanism, exhibiting a range of biological activities, most notably antimicrobial and hemolytic properties. Structurally, Bombolitins are typically short, consisting of 17-18 amino acids, and adopt an α-helical conformation upon interacting with biological membranes. This guide provides an in-depth technical overview of the interspecies variations of Bombolitin peptides, focusing on their structure, biological activity, and the experimental methodologies used for their characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in peptide-based drug discovery and development.

Interspecies Variation of Bombolitin Sequences

Significant variations in the amino acid sequences of Bombolitin peptides have been observed across different bumblebee species. These variations, often subtle, can lead to substantial differences in the peptides' biological activities and target specificity. The following table summarizes the amino acid sequences of Bombolitins isolated from various Bombus species.

Peptide NameBombus SpeciesSequence
Bombolitin IpennsylvanicusI-K-I-T-T-M-L-A-K-L-G-K-V-L-A-H-V-NH2
Bombolitin IIpennsylvanicusS-K-I-T-D-I-L-A-K-L-G-K-V-L-A-H-V-NH2
Bombolitin IIIpennsylvanicusI-K-I-M-D-I-L-A-K-L-G-K-V-L-A-H-V-NH2
Bombolitin IVpennsylvanicusI-N-I-K-D-I-L-A-K-L-V-K-V-L-G-H-V-NH2
Bombolitin VpennsylvanicusI-N-V-L-G-I-L-G-L-L-G-K-A-L-S-H-L-NH2
BombolitinignitusI-K-I-M-D-I-L-A-K-L-G-K-V-L-A-H-V-NH2
Bombolitin AardensV-N-W-K-K-I-L-G-K-I-I-K-A-A-L-N-V-L-NH2
Bombolitin CconsobrinusV-D-W-K-K-I-L-G-K-I-I-K-A-A-L-N-V-L-NH2
Bombolitin TterrestrisI-N-W-L-K-G-I-A-K-I-A-K-Q-A-L-N-V-L-NH2
Bombolitin UussurensisV-D-W-K-K-I-L-G-K-I-I-K-A-A-L-N-V-L-NH2

Biological Activity of Bombolitin Peptides

The primary biological functions of Bombolitins are their antimicrobial and hemolytic activities. These activities are a direct consequence of their ability to interact with and disrupt cell membranes.

Antimicrobial Activity

Bombolitins exhibit broad-spectrum antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The potency of their antimicrobial effect is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

PeptideTarget OrganismMIC (µM)
Bombolitin (B. ignitus)Escherichia coliHigh Activity
Bombolitin (B. ignitus)Staphylococcus aureusHigh Activity
Bombolitin (B. ignitus)Fulvia fulvaAntifungal Activity
Bombolitin (B. ignitus)Alternaria radicinaAntifungal Activity
Bombolitin IISaccharomyces cerevisiaeSpecific Targeting
Bombolitin BL6Escherichia coliMore Effective Inhibition

Note: "High Activity" and "Specific Targeting" are reported where specific MIC values were not available in the search results.

Hemolytic Activity

In addition to their antimicrobial properties, Bombolitins can also lyse red blood cells, a property known as hemolytic activity. This is a critical consideration for the therapeutic development of these peptides, as high hemolytic activity can lead to toxicity. The hemolytic potential is often expressed as the concentration of the peptide that causes 50% hemolysis (HC50) or the effective dose for 50% hemolysis (ED50).

PeptideErythrocyte SourceHemolytic Activity (ED50/HC50)
Bombolitin VGuinea PigED50 = 0.7 µg/mL
Bombolitin TNot SpecifiedHighest among Bombolitins A, C, T, U

Experimental Protocols

Peptide Isolation and Purification from Venom

A multi-step chromatographic approach is typically employed to isolate and purify Bombolitin peptides from crude bumblebee venom.[1][2]

Materials:

  • Lyophilized bumblebee venom

  • Ammonium acetate buffer (20 mM, pH 4.7)

  • Sephadex G-50 gel filtration column

  • CM Sephadex C-50 ion-exchange column

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Protocol:

  • Solubilization of Crude Venom:

    • Dissolve lyophilized crude venom in 20 mM ammonium acetate buffer (pH 4.7) at 4°C for 40 minutes.

    • Centrifuge the solution at 20,000 x g for 20 minutes to remove insoluble material. The supernatant contains the solubilized venom components.

  • Gel Filtration Chromatography:

    • Equilibrate a Sephadex G-50 column with 20 mM ammonium acetate buffer (pH 4.7).

    • Apply the solubilized venom supernatant to the column.

    • Elute the peptides with the same buffer at a constant flow rate (e.g., 6 ml/h).

    • Collect fractions and monitor the absorbance at 280 nm.

    • Pool fractions corresponding to the desired molecular weight range for Bombolitins.

  • Ion-Exchange Chromatography:

    • Equilibrate a CM Sephadex C-50 column with 20 mM ammonium acetate buffer (pH 4.7).

    • Load the pooled fractions from the gel filtration step onto the column.

    • Elute the peptides using a linear gradient of sodium chloride in the equilibration buffer.

    • Collect fractions and monitor the absorbance at 280 nm.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Equilibrate a C18 RP-HPLC column with 0.1% TFA in water (Solvent A).

    • Inject the fractions from the ion-exchange chromatography.

    • Elute the peptides using a linear gradient of 0.1% TFA in acetonitrile (Solvent B) at a flow rate of 1 ml/min. A typical gradient might be from 0% to 60% Solvent B over 60 minutes.

    • Monitor the absorbance at 216 nm.

    • Collect the purified peptide fractions, lyophilize, and store at -20°C.

Peptide Sequencing by Edman Degradation

Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[3][4][5]

Materials:

  • Purified peptide sample

  • Phenyl isothiocyanate (PITC, Edman's reagent)

  • Mildly alkaline buffer (e.g., pyridine/water)

  • Anhydrous trifluoroacetic acid (TFA)

  • Organic solvent (e.g., ethyl acetate)

  • Aqueous acid

  • HPLC system for identifying PTH-amino acids

Protocol:

  • Coupling: React the purified peptide with PITC under mildly alkaline conditions. The PITC covalently bonds to the N-terminal amino group, forming a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: Treat the PTC-peptide with anhydrous TFA. This cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.

  • Extraction: Extract the thiazolinone derivative with an organic solvent.

  • Conversion: Treat the thiazolinone derivative with aqueous acid to convert it into a more stable phenylthiohydantoin (PTH)-amino acid derivative.

  • Identification: Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

  • Repeat: The shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire peptide is sequenced.

Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

Materials:

  • Purified peptide

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Peptide Dilutions: Prepare a series of twofold dilutions of the peptide in the appropriate broth in a 96-well plate.

  • Prepare Inoculum: Grow the microbial culture to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial suspension to each well of the 96-well plate containing the peptide dilutions.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells.[6]

Materials:

  • Purified peptide

  • Freshly drawn red blood cells (e.g., human, sheep, or guinea pig)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Centrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Red Blood Cell Suspension: Wash the red blood cells three times with PBS by centrifugation and resuspend them in PBS to a final concentration of 2-8% (v/v).

  • Prepare Peptide Dilutions: Prepare a series of twofold dilutions of the peptide in PBS in microcentrifuge tubes or a 96-well plate.

  • Incubation: Add the red blood cell suspension to each tube/well containing the peptide dilutions. Include a negative control (PBS only) and a positive control (1% Triton X-100). Incubate the mixture at 37°C for 1 hour.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new plate and measure the absorbance at 405 nm or 540 nm to quantify the amount of released hemoglobin.

  • Calculate Percent Hemolysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Determine HC50/ED50: The HC50 or ED50 is the peptide concentration that causes 50% hemolysis.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for Bombolitin peptides involves the disruption of microbial and erythrocyte cell membranes. This process can be conceptualized in a series of steps, leading to pore formation and cell lysis.

G Peptide Bombolitin Peptides in Solution Binding Electrostatic Binding to Membrane Surface Peptide->Binding Initial Interaction Membrane Target Cell Membrane (Negatively Charged) Binding->Membrane Conformation Conformational Change (α-Helix Formation) Binding->Conformation Insertion Hydrophobic Insertion into Lipid Bilayer Conformation->Insertion Aggregation Peptide Aggregation within the Membrane Insertion->Aggregation Pore Pore Formation Aggregation->Pore Lysis Cell Lysis and Death Pore->Lysis Loss of Membrane Integrity G cluster_0 Barrel-Stave Model cluster_1 Toroidal Pore Model a1 Peptides form a bundle with a central pore. a2 Hydrophobic surfaces face lipids, hydrophilic surfaces line the pore. a1->a2 b1 Peptides and lipid head groups together line the pore. b2 Causes significant membrane curvature. b1->b2

References

Bombolitin III: A Technical Guide to its Potential as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a cationic, amphipathic heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] It belongs to the Bombolitin family of peptides, which are known for their diverse biological activities, including hemolytic, antimicrobial, and mast cell degranulating properties.[1][2] While research on the specific anticancer properties of this compound is limited, the broader family of Bombolitins has demonstrated antitumor activities, suggesting that this compound may hold promise as a potential therapeutic agent in oncology. This technical guide provides a comprehensive overview of the available data on this compound and its family members, detailing its structure, potential mechanisms of action, and relevant experimental protocols to facilitate further research and development.

Molecular Profile of this compound and its Analogs

The Bombolitin family consists of five structurally related peptides, designated Bombolitin I through V. These peptides share a high degree of sequence homology, with variations in a few amino acid residues.[1][2] The primary structure of this compound is presented below, alongside its known analogs for comparative analysis.

Peptide NameAmino Acid SequenceMolecular Weight (Da)
This compound Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 1885.3
Bombolitin IIle-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH21871.3
Bombolitin IISer-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH21847.2
Bombolitin IVIle-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH21899.3
Bombolitin VIle-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH21775.2

Table 1: Amino Acid Sequences and Molecular Weights of Bombolitin Peptides.[1][2]

Putative Anticancer Mechanism of Action

The anticancer activity of this compound is hypothesized to be similar to that of other cationic antimicrobial peptides (AMPs), which primarily involves two key mechanisms: membrane disruption and the induction of apoptosis.

Membrane Disruption

Cationic peptides like this compound are electrostatically attracted to the negatively charged components of cancer cell membranes, such as phosphatidylserine, which are more exposed on the outer leaflet of cancerous cells compared to healthy cells.[3] This initial interaction is followed by the insertion of the peptide's hydrophobic residues into the lipid bilayer, leading to membrane permeabilization and disruption.[3] This process can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" model, ultimately leading to cell lysis.

Putative Mechanism of this compound-Induced Membrane Disruption Bombolitin_III This compound (Cationic Peptide) Electrostatic_Interaction Electrostatic Interaction Bombolitin_III->Electrostatic_Interaction 1. Attraction Cancer_Cell_Membrane Cancer Cell Membrane (Anionic Surface) Cancer_Cell_Membrane->Electrostatic_Interaction Hydrophobic_Insertion Hydrophobic Insertion Electrostatic_Interaction->Hydrophobic_Insertion 2. Binding Membrane_Permeabilization Membrane Permeabilization Hydrophobic_Insertion->Membrane_Permeabilization 3. Pore Formation Cell_Lysis Cell Lysis Membrane_Permeabilization->Cell_Lysis 4. Disruption Putative Mitochondrial-Mediated Apoptosis Pathway of this compound Bombolitin_III This compound Mitochondrion Mitochondrion Bombolitin_III->Mitochondrion 1. Mitochondrial Membrane Disruption Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c 2. Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf_1 Apaf-1 Apaf_1->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 3. Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 4. Apoptosis Apoptosis Caspase_3->Apoptosis 5. Execution MTT Assay Workflow Start Start Seed_Cells 1. Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 2. Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Peptide 3. Treat with this compound (various concentrations) Incubate_24h_1->Treat_Peptide Incubate_24_72h 4. Incubate 24-72h Treat_Peptide->Incubate_24_72h Add_MTT 5. Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h 6. Incubate 4h Add_MTT->Incubate_4h Add_DMSO 7. Add DMSO Incubate_4h->Add_DMSO Read_Absorbance 8. Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data 9. Analyze Data (Calculate % Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis Detection Workflow (Annexin V/PI) Start Start Treat_Cells 1. Treat Cells with This compound Start->Treat_Cells Harvest_Cells 2. Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend_Cells 3. Resuspend in Binding Buffer Harvest_Cells->Resuspend_Cells Stain_Cells 4. Stain with Annexin V-FITC and Propidium Iodide Resuspend_Cells->Stain_Cells Incubate 5. Incubate 15 min Stain_Cells->Incubate Analyze_Flow_Cytometry 6. Analyze by Flow Cytometry Incubate->Analyze_Flow_Cytometry End End Analyze_Flow_Cytometry->End

References

Methodological & Application

Application Notes and Protocols for Bombolitin III Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bombolitin III

This compound is a heptadecapeptide (a peptide composed of 17 amino acids) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] Its amino acid sequence is Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2. This compound exhibits a range of biological activities, including the lysis of erythrocytes and liposomes, stimulation of phospholipase A2, and the degranulation of mast cells, leading to histamine release.[1] These properties make it a subject of interest for its potential as an antimicrobial and immunomodulatory agent.

Data Presentation

Given the absence of specific published data on the synthesis and purification yields for this compound, the following table provides representative data for the synthesis of similar antimicrobial peptides using Fmoc-SPPS and purification by RP-HPLC. These values can serve as a benchmark for the expected outcomes of the protocols detailed below. A standard amino acid coupling cycle in SPPS is expected to be >99% efficient. For a 17-amino acid peptide like this compound, this would theoretically result in a crude purity of over 85%. Subsequent purification by RP-HPLC can achieve purities exceeding 95-98%.[2][3]

ParameterExpected ValueReference
Crude Peptide Purity (Post-Synthesis) >82%
Final Peptide Purity (Post-Purification) >95%[2][4][5]
Overall Yield (Post-Purification) 9-50%[3][6]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy.

1. Resin Selection and Preparation:

  • Resin: Rink Amide resin is recommended to obtain the C-terminal amide of this compound.[7] A substitution level of 0.1 to 0.4 mmol/g is suitable for a 17-amino acid peptide.

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.[7]

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20-30 minutes.[8]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • Activate the incoming Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) with a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for at least 4 hours.[7]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

3. Cleavage of the Peptide from the Resin:

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[9]

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. Due to the presence of a methionine residue in this compound, a cocktail designed to prevent its oxidation is crucial. "Reagent H" (trifluoroacetic acid 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water 3%, dimethylsulfide 2%, ammonium iodide 1.5% w/w) is a suitable choice.[10][11]

  • Cleavage Reaction: Suspend the dried peptide-resin in the cleavage cocktail (approximately 10-15 mL per gram of resin) and stir for 2-3 hours at room temperature.[12]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether or methyl tert-butyl ether.[10][12]

  • Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

II. Purification of this compound by RP-HPLC

This protocol describes the purification of the crude this compound peptide using reversed-phase high-performance liquid chromatography.

1. Equipment and Materials:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

  • Column: A C8 or C18 reversed-phase column is suitable for peptide purification.

  • Solvents:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

2. Sample Preparation:

  • Dissolve the crude this compound peptide in a minimal amount of Solvent A.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

3. Purification Protocol:

  • Column Equilibration: Equilibrate the column with a low percentage of Solvent B (e.g., 5-10%).

  • Gradient Elution: Elute the peptide using a linear gradient of Solvent B. A shallow gradient (e.g., 0.5-1% increase in Solvent B per minute) is often effective for separating closely related impurities.[13][14] The exact gradient will need to be optimized, but a starting point could be a gradient from 10% to 60% Solvent B over 50 minutes.

  • Fraction Collection: Collect fractions based on the UV absorbance at 210-220 nm.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure this compound and lyophilize to obtain the final product as a fluffy white powder.

Visualizations

This compound Synthesis Workflow

Bombolitin_III_Synthesis_Workflow cluster_0 Coupling Cycle Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all 17 Amino Acids Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (Reagent H) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

This compound Purification Workflow

Bombolitin_III_Purification_Workflow Crude_Peptide Crude this compound Dissolve Dissolve in Solvent A Crude_Peptide->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Preparative RP-HPLC (C18 Column) Filter->HPLC Gradient Gradient Elution (Acetonitrile/TFA) HPLC->Gradient Collect Fraction Collection (UV Detection) Gradient->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure_Peptide Pure this compound Lyophilize->Pure_Peptide Mast_Cell_Degranulation_Pathway Bombolitin This compound GPCR G Protein-Coupled Receptor (GPCR) Bombolitin->GPCR G_Protein G Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Degranulation Mast Cell Degranulation (Histamine Release) Ca_Release->Degranulation Triggers PKC->Degranulation Leads to

References

Recombinant Expression of Bombolitin III: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the recombinant expression, purification, and characterization of Bombolitin III, a cationic antimicrobial peptide derived from bumblebee venom. This compound, a 17-amino acid peptide with the sequence Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, has demonstrated a broad spectrum of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties. Its potential as a therapeutic agent necessitates a reliable and scalable production method, for which recombinant expression in Escherichia coli is a well-suited approach.

Introduction to Recombinant this compound Production

The challenges associated with the chemical synthesis of peptides, such as high cost and low yield for large-scale production, can be overcome by recombinant DNA technology. However, the inherent toxicity of antimicrobial peptides to the host organism requires strategic expression approaches. A common and effective method is the expression of the peptide as a fusion protein. This strategy masks the toxicity of the peptide, can enhance expression levels, and simplifies purification. The fusion partner can be later cleaved off to release the active this compound peptide.

This guide outlines a comprehensive workflow for the recombinant production of this compound in E. coli, from gene design and cloning to purification and functional characterization.

Experimental Data Summary

While specific yields for recombinant this compound are not extensively published, the following table presents a typical purification summary for a fusion protein of an antimicrobial peptide expressed in E. coli. This data is illustrative and serves as a template for documenting experimental results.

Purification StepTotal Protein (mg)Target Protein (mg)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Cell Lysate150075101001
Inclusion Body Solubilzate4507031933.1
Affinity Chromatography65601858018.5
Fusion Tag Cleavage6015 (this compound)9502095
Reverse-Phase HPLC1210 (this compound)120013.3120

Experimental Protocols

Gene Design and Synthesis
  • Codon Optimization: The amino acid sequence of this compound is reverse-translated into a DNA sequence. To ensure high-level expression in E. coli, the DNA sequence should be codon-optimized to match the codon usage bias of E. coli K-12 strains.

  • Fusion Partner and Cleavage Site: A fusion partner, such as Glutathione S-transferase (GST) or Maltose Binding Protein (MBP), should be appended to the N-terminus of the this compound coding sequence. A specific protease cleavage site (e.g., for TEV protease or Factor Xa) should be engineered between the fusion partner and the this compound sequence to allow for the eventual release of the peptide.

  • Gene Synthesis: The designed DNA construct (Fusion Partner - Cleavage Site - this compound) is commercially synthesized and cloned into a suitable expression vector, such as pGEX or pMAL.

Expression of the Fusion Protein
  • Transformation: Transform the expression vector containing the this compound fusion construct into a suitable E. coli expression strain, such as BL21(DE3). Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Expression: Continue to culture the cells for 4-6 hours at 30°C or overnight at 18-25°C to promote proper folding and potentially increase the yield of soluble protein.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.

Purification of the Fusion Protein
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Inclusion Body Isolation (if applicable): If the fusion protein is expressed as inclusion bodies, centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

  • Solubilization and Refolding (if applicable): Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride). Refold the protein by rapid or stepwise dilution into a refolding buffer.

  • Affinity Chromatography: Clarify the soluble lysate (or refolded protein solution) by centrifugation and apply it to an affinity chromatography column corresponding to the fusion tag (e.g., Glutathione-Sepharose for GST-tagged proteins or Amylose resin for MBP-tagged proteins).

  • Washing and Elution: Wash the column extensively with wash buffer to remove unbound proteins. Elute the fusion protein using a specific elution buffer (e.g., containing reduced glutathione for GST tags or maltose for MBP tags).

Cleavage of the Fusion Tag and Purification of this compound
  • Protease Cleavage: Dialyze the eluted fusion protein into a cleavage buffer compatible with the chosen protease. Add the specific protease (e.g., TEV protease) and incubate at room temperature or 4°C for a specified time to cleave the fusion tag.

  • Removal of Fusion Tag and Protease: Pass the cleavage reaction mixture through the same affinity column again to bind the cleaved fusion tag and any tagged protease.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The flow-through containing the released this compound is collected and further purified by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Lyophilization and Storage: Collect the fractions containing pure this compound, confirm the molecular weight by mass spectrometry, and lyophilize the peptide. Store the lyophilized peptide at -20°C or -80°C.

Visualizations

Experimental Workflow

Recombinant_Bombolitin_III_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification cluster_characterization Characterization GeneDesign Codon Optimized This compound Gene Design Ligation Ligation GeneDesign->Ligation Vector Expression Vector (e.g., pGEX) Vector->Ligation Transformation Transformation into E. coli BL21(DE3) Ligation->Transformation Culture Cell Culture & Induction (IPTG) Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis AffinityChrom Affinity Chromatography Lysis->AffinityChrom Cleavage Protease Cleavage AffinityChrom->Cleavage RPHPLC RP-HPLC Cleavage->RPHPLC MS Mass Spectrometry RPHPLC->MS ActivityAssay Antimicrobial Activity Assay RPHPLC->ActivityAssay

Caption: Workflow for recombinant this compound production.

Proposed Mechanism of Action

The primary mechanism of action for many antimicrobial peptides, including likely for this compound, involves the disruption of microbial cell membranes. This leads to leakage of cellular contents and ultimately cell death.

Bombolitin_Mechanism cluster_membrane Microbial Cell Membrane Membrane Lipid Bilayer Insertion Membrane Insertion Membrane->Insertion 3 Bombolitin This compound Interaction Electrostatic Interaction Bombolitin->Interaction 1 Interaction->Membrane 2 Pore Pore Formation (Toroidal or Barrel-Stave) Insertion->Pore 4 Leakage Leakage of Cellular Contents Pore->Leakage 5 Death Cell Death Leakage->Death 6

Caption: Mechanism of this compound membrane disruption.

Application Notes and Protocols for Bombolitin III Hemolytic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a hemolytic assay to evaluate the activity of Bombolitin III, a peptide found in bumblebee venom. The protocol is intended for use by researchers in academia and industry involved in peptide characterization and drug development.

Introduction

Bombolitins are a group of structurally related peptides from bumblebee venom that exhibit a range of biological activities, including antimicrobial and cytolytic effects.[1][2] Their ability to lyse cells is a critical aspect of their function and a key consideration for their therapeutic potential. The hemolytic assay is a fundamental method to quantify the membrane-disrupting activity of peptides like this compound by measuring the lysis of red blood cells (RBCs). This protocol outlines the materials, reagents, and steps required to perform a reliable and reproducible this compound hemolytic assay.

Data Presentation

Peptide Family/PeptideReported Hemolytic ActivitySource SpeciesNotes
BombolitinsThreshold dose for hemolysis: 0.5-2.5 µg/mLMegabombus pennsylvanicusGeneral activity for the peptide family.[1][2]
Bombolitins>50% hemolysis at 5 µg/mLMegabombus pennsylvanicusIndicates significant hemolytic activity at this concentration.[1]
Bombolitin VED50 = 0.7 µg/mL (4 x 10⁻⁷ M)Megabombus pennsylvanicusED50 (Effective Dose, 50%) is analogous to EC50.[1][2]
Bombolitin THC50 = 12.6 µMBombus terrestrisHC50 (Hemolytic Concentration, 50%) provides a specific measure of potency.[3]

Experimental Protocols

This section details the step-by-step methodology for the this compound hemolytic assay.

Materials and Reagents
  • This compound Peptide: Lyophilized, of high purity. The amino acid sequence for this compound is Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1][2]

  • Red Blood Cells (RBCs): Freshly collected mammalian blood (e.g., human, sheep, or rabbit) with an anticoagulant (e.g., EDTA or heparin).

  • Phosphate-Buffered Saline (PBS): pH 7.4, isotonic.

  • Triton X-100: 1% (v/v) solution in PBS (Positive Control).

  • Sterile, pyrogen-free laboratory consumables: 1.5 mL or 2 mL microcentrifuge tubes, 96-well V-bottom or U-bottom plates, pipette tips.

  • Equipment: Refrigerated centrifuge, incubator (37°C), spectrophotometer (plate reader) capable of measuring absorbance at 414 nm, 540 nm, or 577 nm.

Preparation of Reagents
  • This compound Stock Solution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in sterile PBS to a high concentration stock solution (e.g., 1 mg/mL or 1 mM).

    • Vortex gently to ensure complete dissolution.

    • Prepare serial dilutions of the this compound stock solution in PBS to achieve the desired final concentrations for the assay.

  • Red Blood Cell Suspension:

    • Collect fresh blood in tubes containing an anticoagulant.

    • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.

    • Carefully aspirate and discard the supernatant (plasma and buffy coat).

    • Resuspend the RBC pellet in 5-10 volumes of cold, sterile PBS.

    • Gently invert the tube to mix and centrifuge again at 1,000 x g for 5 minutes at 4°C.

    • Repeat the washing step two more times for a total of three washes.

    • After the final wash, resuspend the packed RBCs in PBS to create a 2% to 5% (v/v) RBC suspension. For example, to make a 2% suspension, add 200 µL of packed RBCs to 9.8 mL of PBS.

Hemolytic Assay Procedure
  • Assay Plate Setup:

    • Add 50 µL of PBS to each well of a 96-well plate that will be used for the assay.

    • Add 50 µL of the various this compound dilutions to the corresponding wells in triplicate.

    • For the Negative Control (0% Hemolysis) , add 100 µL of PBS to at least three wells.

    • For the Positive Control (100% Hemolysis) , add 50 µL of PBS and 50 µL of a solution that will result in a final concentration of 1% Triton X-100 after the addition of RBCs.

  • Incubation:

    • Gently mix the 2% RBC suspension to ensure homogeneity.

    • Add 100 µL of the 2% RBC suspension to each well containing the this compound dilutions and the controls.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 1 hour.

  • Pelleting of Intact RBCs:

    • After incubation, centrifuge the 96-well plate at 1,000 x g for 10 minutes to pellet the intact RBCs and cell debris.

  • Measurement of Hemoglobin Release:

    • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the RBC pellet.

    • Measure the absorbance of the supernatant at a wavelength of 540 nm using a microplate reader. Alternatively, wavelengths of 414 nm or 577 nm can be used.

Data Analysis

The percentage of hemolysis is calculated using the following formula:

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Where:

  • Abs_sample is the absorbance of the supernatant from wells treated with this compound.

  • Abs_negative_control is the average absorbance of the supernatant from the negative control wells (PBS).

  • Abs_positive_control is the average absorbance of the supernatant from the positive control wells (Triton X-100).

Plot the % Hemolysis against the concentration of this compound to generate a dose-response curve. The EC50 value can then be determined from this curve using non-linear regression analysis.

Visualizations

Experimental Workflow

Hemolytic_Assay_Workflow This compound Hemolytic Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_rbc Prepare RBC Suspension (2-5%) add_rbc Add RBC suspension to all wells prep_rbc->add_rbc prep_peptide Prepare this compound Serial Dilutions setup_plate Set up 96-well plate with peptide, positive, and negative controls prep_peptide->setup_plate setup_plate->add_rbc incubate Incubate at 37°C for 1 hour add_rbc->incubate centrifuge Centrifuge plate at 1000 x g for 10 min incubate->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant read_absorbance Read absorbance at 540 nm transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis plot_curve Plot dose-response curve and determine EC50 calculate_hemolysis->plot_curve

Caption: Workflow for the this compound hemolytic assay.

Proposed Mechanism of Action

Hemolytic_Mechanism Proposed Mechanism of this compound-Induced Hemolysis cluster_membrane Erythrocyte Membrane cluster_extracellular Extracellular Space cluster_events Hemolytic Events rbc Red Blood Cell membrane Lipid Bilayer bombolitin This compound Monomers binding Peptide Binding & Insertion bombolitin->binding Interaction pore_formation Pore Formation binding->pore_formation Oligomerization lysis Osmotic Lysis & Hemoglobin Release pore_formation->lysis Disruption of Ion Gradient

Caption: Mechanism of this compound hemolysis.

References

Application Notes and Protocols for Measuring Bombolitin III-Induced Histamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a heptadecapeptide component of the venom from the bumblebee Megabombus pennsylvanicus. Like other members of the bombolitin family, it is known to induce degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[1] This property makes this compound a valuable tool for studying the mechanisms of mast cell activation and for screening potential anti-allergic and anti-inflammatory compounds. These application notes provide detailed protocols for measuring this compound-induced histamine release from isolated rat peritoneal mast cells using a sensitive fluorometric assay.

Principle of the Assay

This protocol involves the isolation of mast cells from the peritoneal cavity of rats, followed by stimulation with varying concentrations of this compound. The amount of histamine released into the supernatant is then quantified using a fluorometric assay based on the condensation reaction of histamine with o-phthaldialdehyde (OPT). This reaction forms a fluorescent product that can be measured, with the fluorescence intensity being directly proportional to the histamine concentration.

Quantitative Data Summary

This compound Concentration (µg/mL)Mean Fluorescence Intensity (AU)Standard Deviation% Histamine Release
0 (Spontaneous Release)
0.1
0.5
1.0
2.5
5.0
10.0
Total Histamine (Cell Lysate)100%

Note: The percentage of histamine release is calculated as: ((Fluorescence of Sample - Fluorescence of Spontaneous Release) / (Fluorescence of Total Histamine - Fluorescence of Spontaneous Release)) * 100.

Experimental Protocols

Protocol 1: Isolation of Rat Peritoneal Mast Cells

This protocol describes the isolation and purification of mast cells from the rat peritoneal cavity using a Percoll density gradient.[2]

Materials:

  • Male Wistar rats (200-250 g)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Percoll solution

  • Bovine Serum Albumin (BSA)

  • HEPES buffer

  • Gey's solution (optional, for red blood cell lysis)

  • Trypan blue solution

  • Microscope and hemocytometer

  • Centrifuge tubes (15 mL and 50 mL)

  • Syringes and needles (18G, 22G)

Procedure:

  • Euthanize the rat using an approved method.

  • Clean the abdominal area with 70% ethanol.

  • Make a small midline incision through the skin to expose the peritoneum.

  • Carefully inject 10-15 mL of ice-cold HBSS (supplemented with 0.1% BSA and 10 mM HEPES) into the peritoneal cavity using an 18G needle.

  • Gently massage the abdomen for 2-3 minutes to dislodge the mast cells.

  • Aspirate the peritoneal fluid using a 22G needle and transfer it to a 50 mL centrifuge tube on ice.

  • Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of fresh HBSS.

  • Prepare a discontinuous Percoll gradient by carefully layering solutions of different densities. A common gradient is 70% Percoll.

  • Gently layer the cell suspension on top of the Percoll gradient.

  • Centrifuge at 700 x g for 20 minutes at room temperature with the brake off.

  • Mast cells will form a distinct band at the interface of the Percoll and the aqueous layer.

  • Carefully aspirate the mast cell layer and transfer it to a new 15 mL tube.

  • Wash the purified mast cells twice with 10 mL of HBSS by centrifuging at 400 x g for 10 minutes at 4°C.

  • Resuspend the final cell pellet in an appropriate buffer for the histamine release assay (e.g., Tyrode's buffer).

  • Determine the cell concentration and viability using a hemocytometer and Trypan blue exclusion. A purity of >95% should be expected.

Protocol 2: this compound-Induced Histamine Release Assay

Materials:

  • Isolated rat peritoneal mast cells

  • This compound stock solution (dissolved in an appropriate solvent, e.g., water or buffer)

  • Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM Glucose, 10 mM HEPES, pH 7.4)

  • Triton X-100 (1% v/v) for total histamine release

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Adjust the concentration of the purified mast cell suspension to 1 x 10^6 cells/mL in pre-warmed Tyrode's buffer.

  • Aliquot 100 µL of the cell suspension into microcentrifuge tubes.

  • Prepare serial dilutions of this compound in Tyrode's buffer.

  • To measure histamine release, add 10 µL of the this compound dilutions to the cell suspension. For spontaneous release, add 10 µL of Tyrode's buffer. For total histamine, add 10 µL of 1% Triton X-100.

  • Gently mix and incubate the tubes at 37°C for 30 minutes.

  • Stop the reaction by placing the tubes on ice and then centrifuge at 1000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant for histamine quantification.

Protocol 3: Fluorometric Quantification of Histamine using o-Phthaldialdehyde (OPT)

Materials:

  • Supernatants from the histamine release assay

  • Histamine standard solutions (for standard curve)

  • o-Phthaldialdehyde (OPT) solution (1% w/v in methanol)

  • NaOH (1 M)

  • H3PO4 (0.8 M)

  • 96-well black microplate

  • Microplate reader

Procedure:

  • Pipette 50 µL of each supernatant or histamine standard into the wells of a 96-well black microplate.

  • Add 100 µL of 1 M NaOH to each well.

  • Add 10 µL of the 1% OPT solution to each well and mix immediately.

  • Incubate the plate at room temperature for 4 minutes.

  • Stop the reaction by adding 25 µL of 0.8 M H3PO4 to each well.

  • Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Construct a standard curve using the fluorescence readings from the histamine standards and determine the histamine concentration in the samples.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced histamine release and the overall experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Bombolitin_III This compound MRGPRX2 MRGPRX2 (G-Protein Coupled Receptor) Bombolitin_III->MRGPRX2 Binds to G_protein Gαq/11 MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Histamine Granule Degranulation Ca_release->Degranulation Triggers PKC->Degranulation Promotes Histamine_release Histamine Release Degranulation->Histamine_release

Caption: Proposed signaling pathway for this compound-induced histamine release via the MRGPRX2 receptor.

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_quant Quantification A Isolate Peritoneal Cells from Rat B Purify Mast Cells (Percoll Gradient) A->B C Resuspend in Tyrode's Buffer B->C D Aliquot Mast Cells C->D E Add this compound (Dose-Response) D->E F Incubate at 37°C E->F G Centrifuge to Pellet Cells F->G H Collect Supernatant G->H I Perform OPT Fluorometric Assay H->I J Measure Fluorescence (Ex: 360nm, Em: 450nm) I->J K Calculate % Histamine Release J->K

Caption: Experimental workflow for measuring this compound-induced histamine release.

References

Application Notes and Protocols for Phospholipase A2 Activity Assay with Bombolitin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are critical mediators in a variety of physiological and pathological processes, including inflammation, cell signaling, and host defense.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids.[1] Arachidonic acid is a precursor to a wide range of pro-inflammatory eicosanoids, making PLA2 a significant target for drug discovery and development. Bombolitin III, a heptadecapeptide originally isolated from bumblebee venom, is a potent activator of PLA2.[2] Its amphipathic α-helical structure allows it to interact with and perturb phospholipid membranes, thereby enhancing the catalytic activity of PLA2.[2] These application notes provide detailed protocols for assaying PLA2 activity in the presence of this compound, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Mechanism of Action of this compound on PLA2 Activity

This compound does not directly interact with the catalytic site of PLA2. Instead, its mechanism of activation is attributed to its ability to modify the physical state of the phospholipid substrate. As an amphipathic peptide, this compound inserts into the phospholipid monolayer or bilayer, causing a disruption in the lipid packing and creating phase-separated domains.[2] This alteration of the membrane structure is believed to facilitate the binding and catalytic action of PLA2 at the lipid-water interface, a phenomenon known as interfacial activation.[1][3] Evidence suggests that PLA2 preferentially hydrolyzes phospholipids that are in direct contact with the inserted peptide.[2]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from PLA2 activity assays with this compound. Due to the limited availability of specific published dose-response data for this compound, the values presented here are illustrative and should be replaced with experimentally determined data.

Table 1: Dose-Response of this compound on PLA2 Activity

This compound Concentration (µM)PLA2 Activity (units/mg)Fold Activation
0 (Control)50.2 ± 3.11.0
0.175.8 ± 4.51.5
0.5151.3 ± 9.23.0
1.0225.9 ± 13.84.5
2.5276.1 ± 16.55.5
5.0301.2 ± 18.16.0
10.0306.2 ± 18.46.1

Data are presented as mean ± standard deviation (n=3). Fold activation is calculated relative to the control (no this compound).

Table 2: Kinetic Parameters of PLA2 in the Presence of this compound

ParameterWithout this compoundWith 2.5 µM this compound
Vmax (µmol/min/mg) 100.5452.3
Km (mM) 0.50.25
EC50 (µM) N/A1.25

Vmax and Km values are determined by fitting the data to the Michaelis-Menten equation. The EC50 value for this compound is determined from the dose-response curve.

Experimental Protocols

Several methods can be employed to measure PLA2 activity, including fluorometric, colorimetric, and radiometric assays.[4] A fluorometric assay using a substrate analog is a sensitive and continuous method suitable for studying the effects of activators like this compound.

Protocol 1: Fluorometric PLA2 Activity Assay

This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[5]

Materials:

  • Phospholipase A2 (e.g., from bee venom)

  • This compound

  • Fluorescent PLA2 substrate (e.g., BODIPY-labeled phospholipid analog)

  • Dioleoylphosphatidylcholine (DOPC)

  • Dioleoylphosphatidylglycerol (DOPG)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DOPC and DOPG in a suitable organic solvent (e.g., chloroform), and then evaporate the solvent to form a thin film. Resuspend the lipid film in the assay buffer to a final concentration of 1 mM by vortexing or sonication to create small unilamellar vesicles.

    • Prepare a 1 mM stock solution of the fluorescent PLA2 substrate in DMSO.

    • Prepare a stock solution of this compound in sterile water or assay buffer.

    • Prepare a stock solution of PLA2 in assay buffer.

  • Assay Protocol:

    • Prepare a substrate mix by combining the DOPC/DOPG vesicles and the fluorescent PLA2 substrate in the assay buffer. The final concentration of the fluorescent substrate should be in the low micromolar range.

    • In the wells of a 96-well plate, add the desired concentrations of this compound. Include a control with no this compound.

    • Add the PLA2 enzyme to each well to initiate the reaction. The final enzyme concentration should be optimized to give a linear reaction rate.

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen substrate.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

Protocol 2: Colorimetric PLA2 Activity Assay

This protocol utilizes a thio-ester analog of phosphatidylcholine and DTNB (Ellman's reagent) to detect the release of free thiols.[6]

Materials:

  • Phospholipase A2

  • This compound

  • Diheptanoyl Thio-PC (substrate)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 25 mM Tris-HCl, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100, pH 7.5

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer as described above.

    • Reconstitute the Diheptanoyl Thio-PC substrate in the assay buffer.

    • Prepare a stock solution of DTNB in the assay buffer.

    • Prepare stock solutions of this compound and PLA2 in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer, DTNB solution, and the desired concentrations of this compound.

    • Add the PLA2 enzyme to the wells.

    • Initiate the reaction by adding the Diheptanoyl Thio-PC substrate to all wells.

    • Measure the absorbance at 414 nm at regular intervals using an absorbance microplate reader.

    • The rate of the reaction is calculated from the change in absorbance over time, using the molar extinction coefficient of the DTNB product.

Visualizations

Proposed Mechanism of PLA2 Activation by this compound

PLA2_Activation_by_Bombolitin_III cluster_membrane Phospholipid Bilayer PL_intact Organized Phospholipids PL_disrupted Disrupted Phospholipids PL_intact->PL_disrupted Causes disruption & phase separation PLA2_active Active PLA2 PL_disrupted->PLA2_active Facilitates activation Bombolitin This compound Bombolitin->PL_intact Inserts into membrane PLA2_inactive Inactive PLA2 PLA2_inactive->PL_disrupted Binds to disrupted interface Products Lysophospholipid + Free Fatty Acid PLA2_active->Products Hydrolyzes phospholipids

Caption: Proposed mechanism of PLA2 activation by this compound.

Experimental Workflow for PLA2 Activity Assay

experimental_workflow prep_reagents 1. Prepare Reagents (PLA2, this compound, Substrate, Buffer) setup_assay 2. Set up Assay Plate (Add buffer, this compound, PLA2) prep_reagents->setup_assay initiate_reaction 3. Initiate Reaction (Add substrate) setup_assay->initiate_reaction measure_signal 4. Measure Signal (Fluorescence or Absorbance) initiate_reaction->measure_signal analyze_data 5. Analyze Data (Calculate reaction rates) measure_signal->analyze_data report_results 6. Report Results (Tables and Graphs) analyze_data->report_results PLA2_Signaling_Pathway membrane_pl Membrane Phospholipids pla2 Phospholipase A2 (Activated by this compound) membrane_pl->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid lysophospholipid Lysophospholipid pla2->lysophospholipid cox Cyclooxygenases (COX) arachidonic_acid->cox lox Lipoxygenases (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

References

Application Notes and Protocols: Circular Dichroism Analysis of Bombolitin III Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a 17-residue antimicrobial peptide (AMP) originally isolated from the venom of the bumblebee, Megabombus pennsylvanicus. Like many AMPs, its biological activity is closely linked to its secondary structure, particularly its ability to adopt an α-helical conformation upon interacting with cell membranes. Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. This application note provides a detailed protocol for the CD analysis of this compound, outlining the methodology to characterize its conformational changes in different environments, which is crucial for understanding its mechanism of action and for the development of novel peptide-based therapeutics.

In aqueous solution at low concentrations, this compound typically exists in a random coil conformation. However, in the presence of membrane mimetics, such as sodium dodecyl sulfate (SDS) micelles, or at higher peptide concentrations, it undergoes a conformational transition to a predominantly α-helical structure.[1][2] This transition is a key event in its antimicrobial activity, as the amphipathic α-helix facilitates the disruption of microbial cell membranes.

Quantitative Data Summary

The secondary structure content of this compound can be quantified from its CD spectrum. The following tables summarize typical secondary structure compositions of this compound in different solvent environments. The mean residue ellipticity ([θ]) is a standard unit for reporting CD data, normalized for concentration, path length, and the number of amino acid residues.

Table 1: Secondary Structure Composition of this compound

Environmentα-Helix (%)β-Sheet (%)Turn (%)Random Coil (%)
Aqueous Solution (low concentration, e.g., < 1.3 mM)~0~0LowHigh
Aqueous Solution (high concentration, e.g., > 2.5 mM)High~0LowLow
In the presence of SDS Micelles~60[3]~0Low~40

Table 2: Representative Mean Residue Ellipticity ([θ]) Values for this compound

Environment[θ] at 222 nm (deg·cm²·dmol⁻¹)[θ] at 208 nm (deg·cm²·dmol⁻¹)[θ] at 195 nm (deg·cm²·dmol⁻¹)
Aqueous Solution (Random Coil)~ -2,000~ -8,000~ +15,000
In the presence of SDS Micelles (α-Helical)~ -20,000~ -22,000~ +40,000

Note: The values in Table 2 are representative estimates for a peptide with approximately 60% α-helical content and may vary depending on the precise experimental conditions. The negative bands at 222 nm and 208 nm are characteristic of α-helical structures.

Experimental Protocols

This section provides a detailed protocol for conducting a CD analysis of this compound.

Materials
  • This compound (synthetic, >95% purity)

  • Sodium phosphate buffer (e.g., 10 mM, pH 7.4)

  • Sodium dodecyl sulfate (SDS)

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas for purging the CD instrument

Equipment
  • Circular dichroism spectropolarimeter

  • Quartz cuvette with a 1 mm path length

  • Micropipettes

  • pH meter

  • Analytical balance

Sample Preparation
  • Peptide Stock Solution: Accurately weigh a small amount of lyophilized this compound and dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 1 mg/mL). Determine the precise concentration of the stock solution using a reliable method, such as UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or by quantitative amino acid analysis.

  • Working Solutions in Aqueous Buffer:

    • Dilute the this compound stock solution in 10 mM sodium phosphate buffer (pH 7.4) to a final concentration of 0.1 mg/mL.

    • Prepare a buffer blank (10 mM sodium phosphate buffer, pH 7.4) for baseline correction.

  • Working Solutions with SDS Micelles:

    • Prepare a solution of 10 mM sodium phosphate buffer (pH 7.4) containing a concentration of SDS above its critical micelle concentration (CMC), for example, 10 mM SDS.

    • Dilute the this compound stock solution in the SDS-containing buffer to a final peptide concentration of 0.1 mg/mL.

    • Prepare an SDS-buffer blank (10 mM sodium phosphate buffer, pH 7.4, with 10 mM SDS) for baseline correction.

CD Spectrometer Setup and Data Acquisition
  • Instrument Startup: Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up for at least 30 minutes.

  • Cuvette Preparation: Clean the quartz cuvette thoroughly with high-purity water and ethanol, and then dry it completely.

  • Instrument Parameters: Set the following parameters for data acquisition:

    • Wavelength Range: 190–260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time: 2 seconds

    • Accumulations: 3-5 scans (to improve signal-to-noise ratio)

    • Temperature: 25°C (or desired temperature, controlled by a Peltier device)

  • Data Collection:

    • Record a baseline spectrum with the appropriate buffer blank (either aqueous buffer or SDS-containing buffer).

    • Record the CD spectrum of the this compound sample.

    • Repeat the measurements for each condition (aqueous and SDS-micelle environments).

Data Processing and Analysis
  • Baseline Correction: Subtract the corresponding buffer blank spectrum from the sample spectrum.

  • Conversion to Mean Residue Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation:

    [θ] = (θ * MRW) / (10 * d * c)

    where:

    • θ is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues; for this compound, this is approximately 1936.4 g/mol / 17 residues ≈ 113.9 g/mol/residue ).

    • d is the path length of the cuvette in cm (0.1 cm for a 1 mm cuvette).

    • c is the concentration of the peptide in g/mL.

  • Secondary Structure Estimation: Use a deconvolution software or online server (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and random coil from the processed CD spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the CD analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_peptide Prepare this compound Stock Solution prep_aq Dilute in Aqueous Buffer prep_peptide->prep_aq prep_sds Dilute in SDS Buffer prep_peptide->prep_sds acq_sample Record Sample Spectra prep_aq->acq_sample prep_sds->acq_sample prep_blank_aq Prepare Aqueous Buffer Blank acq_blank Record Baseline Spectra (Blanks) prep_blank_aq->acq_blank prep_blank_sds Prepare SDS Buffer Blank prep_blank_sds->acq_blank acq_setup CD Spectrometer Setup & Parameterization acq_setup->acq_blank acq_blank->acq_sample proc_subtract Baseline Subtraction acq_sample->proc_subtract proc_convert Convert to Mean Residue Ellipticity proc_subtract->proc_convert proc_deconv Secondary Structure Deconvolution proc_convert->proc_deconv proc_interpret Interpretation of Results proc_deconv->proc_interpret

Caption: Workflow for CD analysis of this compound.

Conformational Change of this compound

This diagram illustrates the structural transition of this compound from a random coil to an α-helix upon interaction with a membrane mimetic environment.

G cluster_aq Aqueous Environment cluster_mem Membrane-Mimetic Environment (e.g., SDS Micelles) rand_coil This compound (Random Coil) alpha_helix This compound (α-Helix) rand_coil->alpha_helix Conformational Transition

Caption: Conformational change of this compound.

Helical Wheel Projection of this compound

A helical wheel projection is a useful tool for visualizing the amphipathic nature of an α-helix. For this compound (Sequence: I-K-I-M-D-I-L-A-K-L-G-K-V-L-A-H-V-NH2), the hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, which is critical for its membrane-disrupting activity.

Caption: Helical wheel projection of this compound.

References

Application Notes and Protocols for Bombolitin III in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a cationic antimicrobial peptide (AMP) belonging to the bombolitin family, which is isolated from the venom of bumblebees. Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity against a range of microorganisms, including bacteria and fungi. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to pore formation and subsequent cell death. These characteristics make this compound a person of interest for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.

These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) with this compound, guidance on data interpretation, and an overview of its mechanism of action.

Data Presentation

The antimicrobial efficacy of this compound and its analogs can be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes representative antimicrobial activity of bombinin-derived peptides against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). While this data is for bombinin H2L and its analogues, it provides a strong indication of the potential potency of this compound.[1]

Table 1: Antimicrobial Activity of Bombinin-Derived Peptides against Staphylococcus aureus [1]

PeptideMicroorganismMIC (µM)MBC (µM)
BH2LMRSA BAA 170744
[Arg8, 15]BH2LMRSA BAA 170724
[Lys7, 8]BH2LMRSA BAA 170722

Note: Data presented is for bombinin-derived peptides as a proxy for this compound's expected activity. Further testing is required to establish the specific MIC and MBC values for this compound against a broader range of microorganisms.

Mechanism of Action

This compound, as a cationic and amphipathic peptide, is electrostatically attracted to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon reaching a critical concentration on the membrane surface, the peptides insert into the lipid bilayer, leading to the formation of transmembrane pores or channels. This disruption of the membrane integrity leads to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death. This direct, physical mechanism of action is thought to be less prone to the development of microbial resistance compared to traditional antibiotics that target specific metabolic pathways.

cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space Bombolitin This compound Membrane Lipid Bilayer Bombolitin->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Peptide Insertion & Aggregation Leakage Leakage of Ions & Metabolites Pore->Leakage Disruption of Membrane Integrity Death Cell Death Leakage->Death Loss of Homeostasis A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Microbial Inoculum D Add Inoculum to Wells B->D C->D E Incubate Plate D->E F Read MIC E->F

References

Application Notes and Protocols: Bombolitin III in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a member of the bombolitin family of peptides, which are short, cationic, and amphipathic peptides originally isolated from the venom of bumblebees.[1] The bombolitin family of peptides is known to possess a range of biological activities, including antimicrobial, antifungal, and antitumor properties.[2] Like other antimicrobial peptides (AMPs), bombolitins are being investigated for their potential as anticancer agents due to their ability to selectively target and disrupt the membranes of cancer cells.[3][4] The proposed mechanism often involves the electrostatic attraction between the positively charged peptide and the negatively charged components of cancer cell membranes.

This document provides detailed application notes and protocols for the study of this compound's effects on cancer cell lines. While comprehensive studies specifically on this compound are limited, the information herein is based on the known biological activities of the bombolitin family and related peptides, such as bombesin and melittin.

Data Presentation: Cytotoxicity of Related Peptides

Peptide/CompoundCancer Cell Line(s)AssayIC50/Effective ConcentrationSource
BB27 (Bombesin-directed)Solid tumor and leukemia cellsNot Specified3-5 µM
BB28 (Bombesin-directed)Solid tumor and leukemia cellsNot Specified4-6 µM
Melittin-containing fractionGlioblastoma (LN18, LN229)MTT~2.5-3.5 µg/mL[3]
3-NAntC (Crotoxin B-derived)MDA-MB-231 (Breast)MTT~1 µg/mL
SUMO-PTD4-ApoptinMDA-MB-231 (Breast)MTT6.4 µg/mL
SUMO-PTD4-ApoptinMCF-7 (Breast)MTT9.3 µg/mL

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is a standard method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound (synthetic)

  • Cancer cell lines of interest (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Signaling Pathways and Visualizations

The precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated. However, based on the mechanisms of related peptides, a plausible hypothesis involves membrane disruption leading to the activation of intrinsic apoptotic pathways.

Hypothesized Mechanism of this compound Action

The following diagram illustrates a potential mechanism where this compound induces apoptosis through membrane permeabilization and subsequent activation of the caspase cascade.

BombolitinIII_Mechanism cluster_membrane Cancer Cell Membrane cluster_cytosol Cytosol This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption Cytochrome c Release Cytochrome c Release Membrane Disruption->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for the in vitro evaluation of this compound as a potential anticancer agent.

Experimental_Workflow Cell Line Selection Cell Line Selection Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Cell Line Selection->Cytotoxicity Screening (MTT) Determine IC50 Determine IC50 Cytotoxicity Screening (MTT)->Determine IC50 Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Determine IC50->Apoptosis Assay (Flow Cytometry) Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Flow Cytometry)->Mechanism of Action Studies Western Blot (Caspase activation, Bcl-2 family) Western Blot (Caspase activation, Bcl-2 family) Mechanism of Action Studies->Western Blot (Caspase activation, Bcl-2 family) Data Analysis & Interpretation Data Analysis & Interpretation Western Blot (Caspase activation, Bcl-2 family)->Data Analysis & Interpretation

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Bombolitin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a cationic, amphipathic heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. Like other members of the bombolitin family, it is known to possess potent biological activities, including the ability to lyse erythrocytes and liposomes.[1] This membrane-disrupting property suggests its potential as a cytotoxic agent for further investigation in drug development, particularly in the context of oncology.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound. While the foundational literature indicates a threshold dose for its lytic activity to be between 0.5-2.5 µg/mL, specific IC50 values against various cancer cell lines are not extensively documented in publicly available research.[1] Therefore, the following sections offer standardized methods to enable researchers to generate this critical data and to investigate the peptide's mechanism of action.

Data Presentation

Effective evaluation of a cytotoxic agent requires systematic recording and comparison of its effects across different cell lines and assays. Researchers should aim to populate a data table similar to the template below with their experimental findings.

Table 1: Template for Summarizing In Vitro Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (hours)IC50 Value (µM)Notes
e.g., MCF-7MTT24User-determinedBreast adenocarcinoma
e.g., HeLaMTT48User-determinedCervical adenocarcinoma
e.g., A549LDH24User-determinedLung carcinoma
Add more

Experimental Protocols

The following are detailed protocols for commonly used in vitro cytotoxicity assays suitable for evaluating this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (lyophilized)

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare a stock solution of this compound in sterile water or an appropriate buffer.

    • Perform serial dilutions of this compound in serum-free medium to achieve a range of final concentrations to be tested.

    • Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Also, include wells with medium only for background measurement.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium-only wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.

Materials:

  • This compound (lyophilized)

  • Selected cancer cell lines

  • Complete culture medium

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Peptide Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • It is crucial to set up three types of controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

      • Background control: Medium only.

  • Supernatant Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes. This step is recommended to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the wavelength specified by the manufacturer (typically 490-520 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the IC50 value.

Visualization of Potential Mechanisms and Workflows

The following diagrams illustrate the general workflow for cytotoxicity testing and potential apoptotic pathways that may be induced by cytotoxic peptides like this compound. The involvement of these specific pathways in this compound's mechanism of action requires experimental validation.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Prepare and Seed Cancer Cell Lines treatment Treat Cells with this compound (24, 48, 72 hours) prep_cells->treatment prep_bombolitin Prepare Serial Dilutions of this compound prep_bombolitin->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Calculate % Viability/ % Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Caption: General experimental workflow for in vitro cytotoxicity testing of this compound.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Bombolitin_III This compound (Potential Inducer) Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bombolitin_III->Bcl2 Inhibition Bax_Bak Pro-apoptotic (Bax, Bak) Bombolitin_III->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Blocks Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic (mitochondrial) apoptosis pathway potentially induced by this compound.

G cluster_receptor Death Receptor Pathway cluster_caspase_cascade Caspase Cascade cluster_crosstalk Crosstalk to Intrinsic Pathway Bombolitin_III This compound (Potential Effector) Death_Receptor Death Receptors (e.g., Fas, TNFR1) Bombolitin_III->Death_Receptor May Upregulate Ligands/Receptors FADD Adaptor Protein (FADD) Death_Receptor->FADD Recruits Caspase8 Caspase-8 (Initiator) FADD->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Direct Activation Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Activates Bax/Bak

Caption: Hypothetical extrinsic (death receptor) apoptosis pathway potentially influenced by this compound.

References

Application Notes and Protocols for the Development of Bombolitin III-Based Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of therapeutics based on Bombolitin III, a cationic antimicrobial peptide isolated from bumblebee venom. The information compiled herein is intended to guide researchers in the synthesis, characterization, and evaluation of this compound and its derivatives for potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory uses.

Introduction to this compound

This compound is a 17-amino acid peptide with the sequence Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1] Like other members of the bombolitin family, it is rich in hydrophobic amino acids and possesses an amphipathic α-helical structure, a common feature of many membrane-active peptides.[1][2] This structure allows this compound to interact with and disrupt cell membranes, which is the primary mechanism behind its biological activities.[3][4][5] Its structural and functional similarities to other well-studied venom peptides like melittin and mastoparan suggest a broad range of potential therapeutic applications.[1]

Therapeutic Potential and Mechanism of Action

The primary therapeutic potential of this compound and its analogs lies in their ability to selectively target and disrupt the cell membranes of pathogens and cancer cells.

Antimicrobial Activity: Bombolitins have demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[5] The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of microbial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5] Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, pore formation, and ultimately cell death.[3][4][6]

Anticancer Activity: The membrane-disrupting properties of bombolitins also extend to cancer cells.[7] Cancer cell membranes often have a higher negative charge compared to normal eukaryotic cells, which can lead to preferential binding and disruption by cationic peptides like this compound. The proposed anticancer mechanism involves direct cell lysis through pore formation, as well as the potential to induce apoptosis.

Anti-inflammatory Activity: Certain antimicrobial peptides can modulate the inflammatory response. One key mechanism is the neutralization of LPS, a potent inflammatory molecule from Gram-negative bacteria. By binding to and sequestering LPS, this compound-based peptides could potentially reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in immune cells such as macrophages.[8][9][10]

Signaling Pathway and Mechanism of Action Diagram

Bombolitin_III_Mechanism cluster_binding Initial Interaction cluster_disruption Membrane Disruption cluster_effects Cellular Effects cluster_anti_inflammatory Anti-inflammatory Action B_III This compound (Cationic, Amphipathic) Membrane Bacterial/Cancer Cell Membrane (Anionic Surface) B_III->Membrane Electrostatic Attraction LPS Lipopolysaccharide (LPS) B_III->LPS Binding & Neutralization Insertion Peptide Insertion into Bilayer Membrane->Insertion Pore_Formation Pore Formation (Toroidal or Barrel-Stave) Insertion->Pore_Formation Leakage Ion & Metabolite Leakage Pore_Formation->Leakage Apoptosis Apoptosis Induction (Anticancer) Pore_Formation->Apoptosis Lysis Cell Lysis & Death Leakage->Lysis Macrophage Macrophage LPS->Macrophage Activation NO_Cytokines Inflammation Macrophage->NO_Cytokines Release of NO, Pro-inflammatory Cytokines B_III_LPS This compound-LPS Complex B_III_LPS->Macrophage Inhibition of Activation Peptide_Synthesis_Workflow Start Start: Rink Amide Resin Swell Resin Swelling in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Loop Repeat for all Amino Acids Wash->Loop Loop->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Loop->Cleavage Final Amino Acid Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry & Lyophilization Purification->Analysis End Pure this compound Peptide Analysis->End Derivative_Development Start This compound (Lead Peptide) SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Design Design of Analogs (e.g., substitutions, truncations) SAR->Design Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Screening In Vitro Screening (MIC, MTT, Hemolysis, Anti-inflammatory) Synthesis->Screening Data_Analysis Data Analysis & Lead Identification Screening->Data_Analysis Data_Analysis->Design Iterative Design Optimization Further Optimization Data_Analysis->Optimization Promising Leads In_Vivo In Vivo Studies (Animal Models) Optimization->In_Vivo End Therapeutic Candidate In_Vivo->End

References

Illuminating the Action of a Potent Antimicrobial Peptide: Fluorescent Labeling of Bombolitin III for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, cell biology, and pharmacology.

Abstract: This document provides a detailed protocol for the fluorescent labeling of Bombolitin III, a potent antimicrobial peptide (AMP) isolated from bumblebee venom. By covalently attaching a fluorescent dye to the peptide, researchers can visualize its interaction with cells, elucidate its mechanism of action, and assess its potential as a therapeutic agent. This guide covers the selection of fluorescent dyes, a step-by-step labeling protocol, methods for purification and characterization of the conjugate, and a protocol for imaging the labeled peptide with target cells using confocal microscopy.

Introduction to this compound

This compound is a 17-amino-acid cationic peptide with the sequence Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2[1][2]. Like other members of the bombolitin family, it exhibits a broad spectrum of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties[1][2][3]. Its amphipathic nature is believed to be crucial for its primary mechanism of action, which involves the disruption of cell membranes[1]. Fluorescently labeling this compound provides a powerful tool to directly observe its binding to and perturbation of cellular membranes, offering insights into its potent biological effects.

Selecting a Fluorescent Label

The choice of fluorescent dye is critical and depends on the specific application and available imaging instrumentation. Key considerations include the dye's brightness, photostability, pH insensitivity, and minimal impact on the peptide's biological activity. Amine-reactive dyes are particularly suitable for labeling this compound due to the presence of three lysine residues and the N-terminal primary amine.

Table 1: Comparison of Common Amine-Reactive Fluorescent Dyes

Fluorescent DyeExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
FITC (Fluorescein isothiocyanate)~495~5190.92~75,000Cost-effective, bright, but pH sensitive and prone to photobleaching.
Alexa Fluor 488 NHS Ester ~495~5190.92~71,000Bright, photostable, and pH insensitive alternative to FITC.
Cy3 NHS Ester ~550~5700.15~150,000Bright and photostable, suitable for multiplexing with blue or green fluorophores.
Cy5 NHS Ester ~650~6700.28~250,000Bright, photostable, and emits in the far-red spectrum, minimizing cellular autofluorescence.
TAMRA NHS Ester ~555~5800.10~91,000Commonly used for FRET applications.

For initial studies, Alexa Fluor 488 NHS Ester is recommended due to its high brightness, photostability, and pH insensitivity, which are advantageous for live-cell imaging.

Experimental Protocols

Fluorescent Labeling of this compound with an Amine-Reactive Dye

This protocol describes the labeling of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye. The reaction targets the primary amines on the N-terminus and the lysine side chains.

Materials:

  • This compound (synthetic, high purity)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Trifluoroacetic acid (TFA)

  • Milli-Q water

  • Microcentrifuge tubes

  • Stirring plate and stir bar

Protocol:

  • Peptide Preparation: Dissolve this compound in a minimal amount of DMF or DMSO. Due to its hydrophobic nature, this compound may have limited solubility in aqueous buffers alone.

  • Reaction Buffer: Add the dissolved this compound to 0.1 M sodium bicarbonate buffer (pH 8.3) to achieve a final peptide concentration of 1-5 mg/mL. The slightly basic pH is crucial for deprotonating the primary amines, making them reactive.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring the peptide solution, add a 1.5 to 3-fold molar excess of the reactive dye solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a final concentration of 100 mM glycine or Tris to quench the unreacted NHS ester.

Purification of Fluorescently Labeled this compound

Purification is essential to remove unreacted dye and unlabeled peptide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in Milli-Q water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Acidify the labeling reaction mixture with a small amount of TFA.

  • HPLC Separation: Load the sample onto a C18 column equilibrated with 95% Solvent A and 5% Solvent B.

  • Elution Gradient: Elute the labeled peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Fraction Collection: Monitor the elution profile at both 220 nm (peptide backbone) and the excitation wavelength of the dye. Collect the fractions corresponding to the fluorescently labeled peptide.

  • Lyophilization: Freeze-dry the purified fractions to obtain the labeled peptide as a powder.

Characterization of Labeled this compound

1. Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the successful conjugation of the dye to the peptide. The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the fluorescent dye.

2. UV-Vis Spectroscopy:

  • Determine the concentration of the labeled peptide by measuring its absorbance at 280 nm (if the peptide contains Trp or Tyr, which this compound does not) or by using a peptide quantification assay.

  • Measure the absorbance at the dye's maximum absorption wavelength to determine the concentration of the dye.

  • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_dye × ε_peptide) / (A_peptide × ε_dye) (Note: Since this compound lacks tryptophan and tyrosine, peptide concentration should be determined by other means, such as a quantitative amino acid analysis or a colorimetric peptide assay, for an accurate DOL calculation.)

Application: Imaging Labeled this compound with Bacterial Cells

This protocol outlines the use of fluorescently labeled this compound for visualizing its interaction with bacteria via confocal microscopy.

Materials:

  • Fluorescently labeled this compound

  • Bacterial culture (e.g., E. coli or S. aureus)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate laser lines and filters

  • Microscope slides and coverslips

Protocol:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

  • Cell Preparation: Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to the desired cell density.

  • Incubation: Add the fluorescently labeled this compound to the bacterial suspension at a concentration close to its minimum inhibitory concentration (MIC). Incubate for a specific time (e.g., 10, 30, 60 minutes) at 37°C.

  • Mounting: Place a drop of the bacterial suspension on a microscope slide and cover with a coverslip.

  • Confocal Imaging:

    • Use a confocal microscope to acquire images of the bacteria.

    • Use the appropriate laser line to excite the fluorophore (e.g., 488 nm for Alexa Fluor 488).

    • Collect emitted fluorescence using the corresponding filter set.

    • Acquire Z-stacks to determine if the peptide is localized on the bacterial membrane or has translocated into the cytoplasm[4].

Visualizations

Signaling and Experimental Workflow Diagrams

Bombolitin_III_Mechanism cluster_peptide This compound Interaction cluster_cell Target Cell Membrane cluster_outcome Cellular Effects B3 Fluorescently Labeled This compound Membrane Bacterial Cell Membrane B3->Membrane Electrostatic attraction Pore Pore Formation Membrane->Pore Aggregation & Insertion Disruption Membrane Disruption Pore->Disruption Leakage Ion Leakage Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of this compound action.

Labeling_Workflow Start Start: Unlabeled this compound Labeling Fluorescent Labeling (Amine-Reactive Dye) Start->Labeling Purification Purification (RP-HPLC) Labeling->Purification Characterization Characterization (MS & Spectroscopy) Purification->Characterization Imaging Cellular Imaging (Confocal Microscopy) Characterization->Imaging Analysis Data Analysis (Localization & Mechanism) Imaging->Analysis

Caption: Experimental workflow for labeling and imaging.

References

Application Notes and Protocols: Investigating Bombolitin III in Model Membrane Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a heptadecapeptide (IKIMDILAKLGKVLAHV-NH2) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] As a member of the bombolitin family of peptides, it exhibits a range of biological activities, including hemolytic, mast cell degranulating, and antimicrobial properties.[1][2] These activities are primarily attributed to its ability to interact with and disrupt cellular membranes. This compound, like many other membrane-active peptides (MAPs), is amphiphilic and largely unstructured in aqueous solution but adopts a more ordered, α-helical conformation upon interacting with a membrane environment.[3][4][5] This structural transition is a key step in its mechanism of action, which involves membrane binding, insertion, and subsequent destabilization, potentially leading to pore formation.[3][6]

The study of this compound in model membrane systems, such as liposomes (vesicles) and lipid monolayers, is crucial for elucidating its precise mechanism of action. Understanding the biophysical principles governing its interaction with lipids can inform the rational design of novel therapeutic agents, including new classes of antibiotics that are less susceptible to conventional resistance mechanisms.

These application notes provide an overview of the key biophysical characteristics of this compound and detailed protocols for common experimental techniques used to study its interaction with model membranes.

Data Presentation: Biophysical Parameters of this compound and Analogs

The following tables summarize quantitative data from biophysical studies on this compound and related peptides, providing insights into their conformation and membrane affinity.

Table 1: Conformational Analysis of Bombolitin Peptides in Membrane-Mimetic Environments

PeptideModel SystemTechniqueParameter MeasuredResultReference
This compound SDS MicellesCircular Dichroism (CD)α-Helix Content~60%[4]
Bombolitin I SDS MicellesCircular Dichroism (CD)α-Helix Content~70%[4]
MBII DPC MicellesCircular Dichroism (CD)Secondary StructureRigid, helically ordered[3]
BL6 DPC MicellesCircular Dichroism (CD)Secondary StructureLargely lacks secondary structure[3]

Table 2: Membrane Binding Affinity of Bombolitin Analogs

PeptideModel SystemTechniqueParameter MeasuredResultReference
BL6 DPC MicellesFluorescence SpectroscopyDissociation Constant (Kd)(3.4 ± 1.7) x 10-6 M[3]
MBII DPC MicellesFluorescence SpectroscopyDissociation Constant (Kd)(1.23 ± 0.13) x 10-4 M[3]

Note: Data for this compound binding affinity was not explicitly found in the provided search results, but the affinity of the analog BL6 is comparable to that of the well-studied peptide melittin (~2 x 10-5 M).[3]

Visualizations: Mechanisms and Workflows

Proposed Mechanism of Action

The interaction of this compound with a lipid bilayer is a multi-step process. Initially, the unstructured peptide in solution binds to the membrane surface. This interaction with the amphipathic environment induces a conformational change to an α-helix, facilitating its insertion into the lipid bilayer. At sufficient concentrations, these peptides can aggregate and form pores, leading to membrane permeabilization.

G cluster_solution Aqueous Solution cluster_membrane Lipid Bilayer P1 This compound (Random Coil) M1 Membrane Binding P1->M1 M2 Conformational Change (α-Helix Formation) M1->M2 M3 Peptide Insertion & Aggregation M2->M3 M4 Pore Formation M3->M4 M5 Membrane Permeabilization M4->M5

Caption: Proposed mechanism of this compound interaction with a model membrane.

Experimental Workflow: Vesicle Leakage Assay

Vesicle leakage assays are fundamental for quantifying the membrane-disrupting activity of peptides like this compound. The workflow involves preparing dye-loaded vesicles, introducing the peptide, and measuring the resulting increase in fluorescence as the dye is released and dequenched.

G start Start prep Prepare LUVs with encapsulated ANTS/DPX start->prep purify Purify vesicles from external dye via gel filtration prep->purify setup Dilute vesicles in assay buffer to 0.5 mM lipid concentration purify->setup add_peptide Add this compound at varying concentrations setup->add_peptide measure Monitor fluorescence increase over time (λex=360nm, λem=519nm) add_peptide->measure lyse Add Triton X-100 to determine 100% leakage measure->lyse analyze Calculate % Leakage lyse->analyze end End analyze->end

Caption: Workflow for a vesicle leakage assay using the ANTS/DPX dye pair.

Relationship Between Biophysical Techniques

Different experimental techniques provide complementary information about the peptide-membrane interaction process. This diagram illustrates the relationship between key techniques and the parameters they are used to measure.

Caption: Key techniques for characterizing peptide-membrane interactions.

Experimental Protocols

Protocol 1: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol is designed to determine the secondary structure of this compound in the absence and presence of model membranes (Large Unilamellar Vesicles, LUVs).

Materials:

  • Lyophilized this compound peptide

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) lipids

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform

  • Nitrogen gas source

  • Vacuum desiccator

  • Mini-extruder with 0.1 µm polycarbonate membranes

  • CD Spectrometer

  • Quartz cuvette (1 mm path length)

Methodology:

  • Vesicle Preparation (LUVs): a. Prepare a lipid mixture (e.g., POPC:POPG 3:1 molar ratio) dissolved in chloroform in a round-bottom flask. b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. c. Place the flask under high vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with PBS to a final lipid concentration of 5-10 mM. Vortex thoroughly to form multilamellar vesicles (MLVs). e. Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. f. Extrude the suspension at least 21 times through a 0.1 µm polycarbonate membrane using a mini-extruder to form LUVs.[7]

  • Sample Preparation: a. Prepare a stock solution of this compound in PBS (e.g., 1 mM). Determine the precise concentration using UV absorbance at 280 nm. b. For the baseline spectrum (peptide only), dilute the this compound stock solution to a final concentration of 20-50 µM in PBS. c. For the membrane-bound spectrum, mix the this compound stock solution with the LUV suspension to achieve the same final peptide concentration and a desired peptide-to-lipid (P/L) ratio (e.g., 1:50 or 1:100). Prepare a corresponding blank sample containing only LUVs at the same concentration.

  • CD Measurement: a. Set the CD spectrometer to scan from approximately 260 nm to 190 nm. b. Record a baseline spectrum of the buffer (PBS). c. Record the spectrum of the LUV-only sample to measure the background signal from lipid scattering.[7] d. Record the spectrum of this compound in solution. e. Record the spectrum of this compound mixed with LUVs.

  • Data Analysis: a. Subtract the buffer spectrum from all other spectra. b. Subtract the LUV-only spectrum from the peptide-LUV spectrum to correct for scattering. c. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE). d. Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content. An increase in the negative signal at 208 nm and 222 nm is characteristic of α-helix formation.[3]

Protocol 2: ANTS/DPX Vesicle Leakage Assay

This assay quantifies the ability of this compound to permeabilize LUVs by measuring the release of a fluorescent dye (ANTS) from its quencher (DPX).[8][9]

Materials:

  • POPC and POPG lipids

  • 8-aminonaphthalene-1,3,6-trisulfonic acid, disodium salt (ANTS)

  • p-xylene-bis-pyridinium bromide (DPX)

  • HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Sephadex G-75 resin for size-exclusion chromatography

  • This compound peptide

  • Triton X-100 (10% v/v solution)

  • Fluorescence plate reader or spectrofluorometer

Methodology:

  • Vesicle Preparation (ANTS/DPX Encapsulation): a. Prepare a lipid film as described in Protocol 1. b. Hydrate the film with a solution containing 12.5 mM ANTS and 45 mM DPX in HEPES buffer. c. Form LUVs via the freeze-thaw and extrusion method as previously described. d. Separate the dye-loaded LUVs from unencapsulated (external) ANTS/DPX by passing the suspension through a Sephadex G-75 size-exclusion column, eluting with HEPES buffer.[10]

  • Leakage Measurement: a. Dilute the purified LUV suspension in HEPES buffer to a final lipid concentration of 0.5 mM in the wells of a 96-well microplate. b. Measure the initial fluorescence (F0) using an excitation wavelength of ~360 nm and an emission wavelength of ~520 nm. c. Add varying concentrations of this compound to the wells to achieve a range of P/L ratios. A buffer-only control (no peptide) should be included. d. Monitor the fluorescence intensity (Ft) over time (e.g., for 30-60 minutes). e. After the final time point, add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and release 100% of the encapsulated dye. Measure the maximum fluorescence (F100).

  • Data Analysis: a. Calculate the percentage of leakage at each time point for each peptide concentration using the following formula: % Leakage = [(Ft - F0) / (F100 - F0)] * 100

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the measurement of binding kinetics between this compound and a planar lipid bilayer using SPR.[11][12][13]

Materials:

  • SPR instrument with L1 or HPA sensor chips

  • POPC and POPG lipids

  • Running buffer (e.g., PBS, pH 7.4)

  • Cleaning solution (e.g., 20 mM CHAPS)

  • This compound peptide

  • Small Unilamellar Vesicles (SUVs) prepared by sonication or extrusion through 30-50 nm pores.

Methodology:

  • Sensor Chip Preparation and Lipid Bilayer Deposition: a. Clean the surface of an L1 sensor chip according to the manufacturer's instructions. b. Prepare SUVs (e.g., POPC:POPG 3:1) at a concentration of 0.5-1.0 mg/mL in the running buffer. c. Inject the SUV suspension over the sensor surface at a low flow rate (e.g., 2-5 µL/min) until a stable baseline is achieved, indicating the formation of a supported lipid bilayer (typically an increase of ~2500 Response Units). d. Wash the surface with buffer to remove any loosely bound vesicles.

  • Binding Measurement: a. Prepare a series of this compound dilutions in the running buffer, ranging from low nanomolar to micromolar concentrations. Include a buffer-only sample (zero concentration) for baseline subtraction. b. Inject the this compound solutions sequentially over the lipid bilayer surface, from the lowest to the highest concentration. Each injection consists of an association phase (peptide flowing over the surface) followed by a dissociation phase (buffer flowing over the surface). c. After each cycle, regenerate the surface if necessary, although for many peptides, dissociation is sufficient. If strong binding occurs, a mild regeneration solution may be needed.

  • Data Analysis: a. Reference-subtract the data using a blank flow cell. b. Subtract the buffer-only injection data from the peptide injection data to correct for baseline drift. c. Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir model or a two-state reaction model) using the instrument's analysis software.[12] d. The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

References

Troubleshooting & Optimization

Technical Support Center: Preventing Bombolitin III Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Bombolitin III aggregation in aqueous solutions.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound is a 17-residue amphipathic peptide originally isolated from the venom of the bumblebee. Like other bombolitins, it exhibits biological activities such as cell lysis and stimulation of phospholipase A2. In aqueous solutions, this compound has a tendency to self-aggregate, which can lead to a loss of its biological activity, reduced solubility, and potential interference in experimental assays. Understanding and controlling this aggregation is crucial for accurate in vitro studies and for the development of potential therapeutic applications.

Q2: What is the primary mechanism behind this compound aggregation?

This compound aggregation is a concentration-dependent process that leads to a conformational change from a random coil to a more ordered α-helical structure. This self-assembly is driven by a combination of electrostatic and hydrophobic interactions between the peptide molecules. A key factor in this process is the deprotonation of the aspartic acid (Asp) residue at position 5. At pH values above 3.5, the deprotonated carboxylate group of Asp can form salt bridges that stabilize the aggregated, helical state.[1]

Q3: How does concentration affect this compound aggregation?

The aggregation of this compound is highly dependent on its concentration in aqueous solution. Below a certain critical concentration, the peptide exists predominantly as monomers with a random coil structure. However, as the concentration increases, the propensity for aggregation and the formation of α-helical structures rise significantly. Studies have shown that this compound adopts a well-defined α-helix at concentrations greater than 1.3 mM.[1]

Q4: What role does pH play in the aggregation of this compound?

The pH of the aqueous solution is a critical determinant of this compound aggregation. The peptide's α-helical content, which is indicative of aggregation, is significantly reduced at pH values below 3.5.[1] This is attributed to the protonation of the aspartic acid residue at position 5. When protonated, the Asp residue cannot participate in the salt bridge formation that stabilizes the aggregated state, thus favoring the monomeric, random coil conformation.

Q5: How does ionic strength influence this compound aggregation?

The ionic strength of the solution, primarily determined by salt concentration, also modulates this compound aggregation. The aggregation process is a delicate balance of electrostatic and hydrophobic interactions, and changes in ionic strength can affect both. While specific quantitative data for this compound is limited, for many peptides, increasing ionic strength can either promote or inhibit aggregation depending on the nature of the peptide and the salt. It can screen electrostatic repulsions, potentially favoring aggregation, or compete for water molecules, which can also influence hydrophobic interactions.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound, with a focus on preventing aggregation.

Problem Potential Cause Recommended Solution
Precipitation or cloudiness observed in the this compound solution. Peptide concentration is too high, leading to extensive aggregation and precipitation.- Reduce the working concentration of this compound to below 1.3 mM. - If a higher concentration is necessary, consider the use of solubility-enhancing additives (see below).
Inconsistent or non-reproducible results in biological assays. Aggregation of this compound is altering its effective concentration and biological activity.- Prepare fresh solutions of this compound for each experiment. - Control the pH of the solution to maintain a consistent aggregation state. For reduced aggregation, work at a pH below 3.5. - Monitor the secondary structure of the peptide using Circular Dichroism (CD) spectroscopy to ensure consistency between batches.
Difficulty dissolving lyophilized this compound powder. The peptide has a high propensity to aggregate upon reconstitution.- Use a slightly acidic solvent (e.g., water adjusted to a pH below 3.5 with a suitable acid like HCl) for initial reconstitution. - Briefly sonicate the solution to aid in dissolving any small aggregates. - For peptides with solubility issues, initial dissolution in a small amount of an organic solvent like DMSO or DMF, followed by dilution in the aqueous buffer, can be effective. However, be mindful of the final solvent concentration's effect on your experiment.
Loss of peptide over time during storage. Aggregation and subsequent adsorption to container surfaces.- Store stock solutions at -20°C or -80°C. - Consider adding a cryoprotectant like glycerol (e.g., 10-20%) to stock solutions to be frozen. - Use low-protein-binding microcentrifuge tubes and pipette tips.

III. Experimental Protocols

Protocol 1: Preparation of a Monomeric this compound Solution

This protocol aims to prepare a solution of this compound that is primarily in its non-aggregated, monomeric state.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water

  • 0.1 M HCl

  • pH meter

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Calculate the required amount of lyophilized this compound to achieve a final concentration below 1.3 mM (e.g., 1 mM).

  • Add the appropriate volume of sterile, deionized water to the vial containing the peptide.

  • Gently vortex the vial to dissolve the peptide.

  • Measure the pH of the solution.

  • If the pH is above 3.5, add 0.1 M HCl dropwise while monitoring the pH until it is below 3.5.

  • Filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

  • Store the solution in low-protein-binding tubes. For immediate use, keep on ice. For long-term storage, aliquot and freeze at -20°C or -80°C.

Protocol 2: Monitoring this compound Aggregation using Circular Dichroism (CD) Spectroscopy

This protocol describes how to use CD spectroscopy to assess the secondary structure of this compound, which serves as an indicator of its aggregation state. An increase in the α-helical content suggests an increase in aggregation.

Materials:

  • This compound solution

  • CD spectrophotometer

  • Quartz cuvette with a path length of 1 mm or 0.1 mm

  • Buffer solution (e.g., phosphate buffer at various pH values)

  • Nitrogen gas supply for the CD instrument

Procedure:

  • Sample Preparation:

    • Prepare this compound solutions at the desired concentrations in the buffer of choice.

    • Prepare a corresponding buffer blank.

  • Instrument Setup:

    • Turn on the CD spectrophotometer and the nitrogen gas supply at least 30 minutes before use to allow the lamp to warm up and to purge the system of oxygen.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm or 1 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio

  • Data Acquisition:

    • Record the spectrum of the buffer blank first.

    • Thoroughly rinse the cuvette with the this compound solution before filling it.

    • Record the spectrum of the this compound sample.

  • Data Processing:

    • Subtract the buffer blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [ [\theta] = \frac{\theta \times 100 \times M}{c \times l \times N} ] where:

      • (\theta) is the observed ellipticity in degrees

      • M is the molar mass of the peptide ( g/mol )

      • c is the concentration of the peptide in g/L

      • l is the path length of the cuvette in cm

      • N is the number of amino acid residues (17 for this compound)

  • Data Interpretation:

    • A random coil conformation will show a single minimum around 200 nm.

    • An α-helical conformation will exhibit two negative bands around 208 nm and 222 nm, and a positive band around 192 nm. The magnitude of the signal at 222 nm is often used to quantify the α-helical content. A more negative value at 222 nm indicates a higher degree of α-helicity and, consequently, a higher level of aggregation.

IV. Quantitative Data

The following tables summarize the influence of key parameters on the secondary structure of this compound, as determined by Circular Dichroism (CD) spectroscopy. The α-helical content is a direct indicator of the extent of aggregation.

Table 1: Effect of Concentration on this compound α-Helicity

Concentration (mM)Qualitative α-Helical ContentAggregation State
< 1.3Low / Random CoilPredominantly Monomeric
> 1.3Well-defined α-helixAggregated
> 2.5High α-helix contentHighly Aggregated

Data compiled from Bairaktari et al., 1990.[1]

Table 2: Effect of pH on this compound Secondary Structure

pHQualitative α-Helical ContentAggregation State
< 3.5Greatly decreased / Random CoilPredominantly Monomeric
> 3.5Significant α-helical contentAggregated

Data compiled from Bairaktari et al., 1990.[1]

V. Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_exp_design Experimental Design cluster_analysis Aggregation Analysis cluster_results Data Interpretation prep Reconstitute Lyophilized This compound dissolve Initial Dissolution (e.g., slightly acidic water) prep->dissolve stock Prepare Stock Solution (< 1.3 mM) dissolve->stock params Define Experimental Parameters (pH, Ionic Strength, Additives) stock->params working Prepare Working Solutions params->working cd Circular Dichroism (CD) Spectroscopy working->cd dls Dynamic Light Scattering (DLS) working->dls tem Transmission Electron Microscopy (TEM) working->tem interpret Analyze Data: - Secondary Structure (% Helicity) - Particle Size Distribution - Aggregate Morphology cd->interpret dls->interpret tem->interpret optimize Optimize Conditions to Minimize Aggregation interpret->optimize

Caption: Workflow for studying and mitigating this compound aggregation.

aggregation_logic conc High Concentration (> 1.3 mM) aggregation This compound Aggregation conc->aggregation ph pH > 3.5 asp Deprotonation of Asp5 ph->asp salt_bridge Salt Bridge Formation asp->salt_bridge salt_bridge->aggregation hydrophobic Hydrophobic Interactions hydrophobic->aggregation helix α-Helical Structure Formation aggregation->helix

Caption: Key factors influencing this compound aggregation.

References

Technical Support Center: Optimizing Bombolitin III Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bombolitin III in cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Based on existing literature, the threshold dose for the biological activity of bombolitins, which includes the lysis of erythrocytes and liposomes, is between 0.5 and 2.5 µg/mL[1][2]. Therefore, a good starting point for a dose-response experiment would be to test a broad range of concentrations around this threshold, for example, from 0.1 µg/mL to 10 µg/mL. It is crucial to perform a dose-response curve to determine the specific IC50 value for your cell line of interest.

Q2: I am observing high variability in my results between replicate wells. What could be the cause?

A2: High variability can stem from several factors. Firstly, ensure consistent cell seeding density across all wells. Secondly, this compound has a tendency to aggregate in aqueous solutions, which can lead to inconsistent concentrations being delivered to the cells. To mitigate this, ensure the peptide is fully dissolved and consider using a low concentration of a non-ionic surfactant or vortexing the stock solution before each dilution. Finally, inconsistent incubation times and variations in pipetting technique can also contribute to variability.

Q3: My negative control (cells only) is showing unexpected levels of cell death. What should I do?

A3: Unexpected cell death in the negative control could indicate a problem with your cell culture conditions, such as contamination (e.g., mycoplasma), issues with the culture medium or supplements, or over-confluency of cells leading to apoptosis. It is recommended to check your cell culture for any signs of contamination and ensure that you are using fresh, properly stored reagents.

Q4: What is the primary mechanism of cytotoxicity for this compound?

A4: The primary mechanism of this compound's cytotoxicity is believed to be through membrane permeabilization[3][4]. As an amphipathic peptide, it can insert itself into the cell membrane, disrupting its integrity and leading to cell lysis. Additionally, this compound is known to stimulate the activity of Phospholipase A2 (PLA2)[1][2]. The activation of PLA2 can initiate signaling cascades that may lead to apoptosis, potentially involving the production of tumor necrosis factor-alpha (TNF-α) and the activation of caspases[5][6][7].

Q5: How should I prepare and store this compound stock solutions?

A5: It is recommended to dissolve this compound in sterile, deionized water or a buffer such as PBS. To minimize aggregation, it is advisable to prepare a concentrated stock solution (e.g., 1 mg/mL) and store it in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium immediately before use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no cytotoxicity observed - Concentration of this compound is too low.- The peptide has degraded.- The chosen cell line is resistant.- Incorrect assay procedure.- Perform a wider dose-response study with higher concentrations.- Use a fresh stock of this compound.- Verify the cytotoxicity of this compound on a sensitive control cell line.- Review and optimize the cytotoxicity assay protocol.
Precipitation or cloudiness in the well - this compound is aggregating at the tested concentration.- Interaction with components in the cell culture medium.- Prepare fresh dilutions of this compound and ensure complete dissolution before adding to the wells.- Consider using a serum-free medium for the duration of the treatment, if compatible with your cells.
Inconsistent IC50 values between experiments - Variation in cell passage number or health.- Inconsistent preparation of this compound dilutions.- Differences in incubation times.- Use cells within a consistent passage number range.- Prepare fresh serial dilutions for each experiment from a reliable stock solution.- Strictly adhere to the same incubation times for all experiments.
High background signal in LDH assay - Lysis of cells due to rough handling.- Presence of LDH in the serum of the culture medium.- Handle the 96-well plate gently and avoid excessive pipetting.- Use a serum-free medium or a medium with heat-inactivated serum to reduce background LDH levels.

Quantitative Data Summary

Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature. However, the effective concentration for its biological activities provides a basis for experimental design.

PeptideBiological EffectEffective Concentration Range (µg/mL)Reference
BombolitinsLysis of erythrocytes and liposomes, histamine release0.5 - 2.5[1][2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • This compound stock solution

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.

Materials:

  • This compound stock solution

  • 96-well flat-bottom plates

  • Complete cell culture medium (serum-free or with heat-inactivated serum is recommended)

  • LDH assay kit (commercially available)

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time. Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol (typically 5 µL of each).

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture (Seed 96-well plate) treat_cells Treat Cells with This compound Concentrations prep_cells->treat_cells prep_bombolitin Prepare this compound Stock and Serial Dilutions prep_bombolitin->treat_cells incubate Incubate for Desired Time (e.g., 24h, 48h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay ldh_assay Perform LDH Assay incubate->ldh_assay read_plate Read Absorbance (Plate Reader) mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Cell Viability/ % Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the optimal cytotoxic concentration of this compound.

signaling_pathway Proposed Cytotoxic Mechanism of this compound cluster_membrane Cell Membrane Interaction cluster_pla2 Enzymatic Activation cluster_apoptosis Apoptotic Signaling bombolitin This compound membrane Cell Membrane bombolitin->membrane binds to pla2 Phospholipase A2 (PLA2) Activation bombolitin->pla2 stimulates pore Pore Formation/ Membrane Permeabilization membrane->pore induces lysis Cell Lysis (Necrosis) pore->lysis arachidonic_acid Arachidonic Acid Release pla2->arachidonic_acid tnf TNF-α Production arachidonic_acid->tnf leads to caspases Caspase Activation tnf->caspases activates apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

Controlling for artifacts in Bombolitin III experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for artifacts in experiments involving Bombolitin III.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a cationic, amphiphilic heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. Its primary known biological activities include:

  • Hemolysis: Lysis of red blood cells.

  • Mast cell degranulation: Leading to the release of histamine and other inflammatory mediators.[1][2]

  • Phospholipase A2 (PLA2) stimulation: Activation of the PLA2 enzyme.[1][2]

  • Antimicrobial activity: Effective against a range of bacteria and fungi.[3]

Q2: What is the underlying mechanism of this compound's activity?

Like other amphiphilic peptides, this compound's activity is largely attributed to its ability to interact with and disrupt cell membranes.[1][2] Its amphiphilic nature allows it to insert into the lipid bilayer, leading to pore formation, membrane destabilization, and ultimately cell lysis.[4] The specific conformation of this compound, which can be influenced by its environment, plays a crucial role in its activity.[5]

Q3: What are the most common potential artifacts in this compound experiments?

The most common artifacts arise from its inherent physicochemical properties and its mechanism of action. These include:

  • Peptide aggregation: this compound can self-assemble into aggregates, which can affect its bioavailability and activity.

  • Non-specific membrane disruption: At high concentrations, this compound can cause generalized membrane damage, leading to off-target cytotoxicity.

  • Interference with assay components: Its amphiphilic and cationic nature can lead to interactions with assay reagents, surfaces, and serum proteins.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Hemolysis Assays

Question: My hemolysis assay results with this compound are highly variable between experiments. What could be the cause and how can I troubleshoot this?

Answer: Inconsistency in hemolysis assays is a common issue and can be attributed to several factors. The standardization of your protocol is critical.

Troubleshooting Steps:

  • Standardize Erythrocyte Source and Preparation: The source of red blood cells (species, age, and donor) can significantly impact results.[3][6] Always use fresh blood and wash the erythrocytes thoroughly to remove plasma components that could interfere with the assay.

  • Control for pH and Ionic Strength: The activity of this compound is sensitive to pH and ionic strength, which can affect its structure and aggregation state.[7][8][9] Ensure your buffer system is consistent and appropriate for the assay.

  • Optimize Incubation Time: Hemolysis is a time-dependent process. Shorter incubation times may not be sufficient to observe the full effect, while longer times can lead to spontaneous hemolysis, increasing background noise.[6] A time-course experiment is recommended to determine the optimal endpoint.

  • Select an Appropriate Positive Control: The choice of 100% lysis control (e.g., Triton X-100, saponin) can affect the calculated hemolytic percentage.[1][3][6] Consistency in the type and concentration of the positive control is crucial.

  • Assess Peptide Aggregation: As an amphiphilic peptide, this compound can aggregate, especially at higher concentrations. This can lead to non-linear dose-response curves. Consider preparing fresh peptide solutions and vortexing thoroughly before use. Dynamic light scattering (DLS) can be used to check for aggregation.

Data Summary: Factors Influencing Hemolysis Assay Outcomes

ParameterPotential Impact on ResultsRecommendations
Erythrocyte Source Species-specific differences in membrane composition can alter susceptibility to lysis.[3][6]Use a consistent source (e.g., human type O, rabbit) and report it in your methodology.
Incubation Time Longer incubation can increase both peptide-induced and spontaneous hemolysis.[6]Determine the optimal time point through a time-course experiment (e.g., 30, 60, 120 minutes).
Positive Control Different detergents can yield varying maximum lysis values, affecting data normalization.[3][6]Consistently use the same positive control (e.g., 1% Triton X-100).
pH and Ionic Strength Can alter peptide conformation, aggregation, and interaction with the cell membrane.[7][8][9]Maintain a consistent and physiologically relevant buffer (e.g., PBS at pH 7.4).
Issue 2: High Background or False Positives in Histamine Release Assays

Question: I am observing histamine release in my negative control wells when using this compound. What could be causing this and how can I fix it?

Answer: High background in histamine release assays can be due to several factors, including the inherent properties of this compound and the experimental setup.

Troubleshooting Steps:

  • Check for Peptide-Induced Spontaneous Release: this compound directly causes mast cell degranulation.[1][2] It is crucial to have a vehicle-only control to measure the spontaneous release in the absence of the peptide.

  • Optimize Peptide Concentration: Use a concentration range of this compound that is relevant to its biological activity. Very high concentrations will likely lead to non-specific cell lysis and histamine release.

  • Ensure Proper Cell Handling: Mast cells and basophils are sensitive to mechanical stress. Gentle handling during cell isolation and plating is essential to prevent premature degranulation.

  • Control for Assay Buffer Components: Components in your buffer, such as calcium, are critical for histamine release.[10] Ensure the buffer composition is consistent across all wells.

  • Consider Interference with the Detection Method: If using an ELISA-based detection method, ensure that this compound does not interfere with the antibody-antigen binding or the enzymatic reaction. Run a control with this compound in the absence of cells to check for assay interference.

Issue 3: Variable Results in Phospholipase A2 (PLA2) Activity Assays

Question: The level of PLA2 activation by this compound is not consistent in my experiments. How can I improve the reliability of this assay?

Answer: The activation of PLA2 by peptides can be influenced by the substrate presentation and the presence of co-factors.

Troubleshooting Steps:

  • Substrate Preparation is Key: The physical state of the phospholipid substrate (e.g., liposomes, micelles) is critical. Ensure your substrate is prepared consistently in terms of size and composition.[11]

  • Control Calcium Concentration: PLA2 activity is often calcium-dependent.[3] The concentration of free calcium in your assay buffer should be carefully controlled and consistent.

  • Assess Direct Enzyme Inhibition at High Concentrations: While this compound stimulates PLA2 at certain concentrations, at very high concentrations, amphiphilic peptides can sometimes inhibit enzyme activity by disrupting the substrate interface or interacting directly with the enzyme.[11] Perform a full dose-response curve to identify the optimal activating concentration.

  • Rule out Interference with Detection: Depending on the assay format (e.g., fluorescence, colorimetric), this compound could potentially interfere with the readout. Run appropriate controls, such as the peptide with the detection reagents in the absence of the enzyme and substrate.

Experimental Protocols

Detailed Hemolysis Assay Protocol
  • Preparation of Erythrocytes:

    • Collect fresh blood in a tube containing an anticoagulant (e.g., heparin).

    • Centrifuge at 500 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs).

    • Carefully aspirate and discard the supernatant (plasma and buffy coat).

    • Resuspend the RBC pellet in 10 volumes of cold, sterile phosphate-buffered saline (PBS, pH 7.4).

    • Repeat the centrifugation and washing steps two more times.

    • After the final wash, resuspend the RBC pellet to a 2% (v/v) suspension in PBS.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in PBS in a 96-well V-bottom plate.

    • Add 50 µL of each peptide dilution to triplicate wells.

    • For the negative control (0% hemolysis), add 50 µL of PBS.

    • For the positive control (100% hemolysis), add 50 µL of 1% (v/v) Triton X-100.

    • Add 50 µL of the 2% RBC suspension to all wells.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Data Collection and Analysis:

    • Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.

    • Carefully transfer 80 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm using a microplate reader.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Detailed Histamine Release Assay Protocol (ELISA-based)
  • Cell Preparation:

    • Isolate mast cells or basophils from a suitable source (e.g., rat peritoneal mast cells, human peripheral blood).

    • Wash the cells carefully with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired cell concentration.

  • Histamine Release:

    • In a 96-well plate, add 50 µL of cell suspension to each well.

    • Add 50 µL of this compound dilutions to the appropriate wells.

    • For spontaneous release, add 50 µL of buffer.

    • For total histamine, add 50 µL of a cell lysing agent (e.g., 1% Triton X-100).

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate at 400 x g for 10 minutes at 4°C.

  • Histamine Quantification (ELISA):

    • Carefully collect the supernatant.

    • Quantify the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of histamine release: % Histamine Release = [(Sample_Histamine - Spontaneous_Release) / (Total_Histamine - Spontaneous_Release)] * 100

Detailed Phospholipase A2 (PLA2) Activity Assay Protocol (Fluorescence-based)
  • Substrate Preparation:

    • Prepare liposomes containing a fluorescently labeled phospholipid substrate (e.g., NBD-PC).

    • Use a consistent method for liposome preparation, such as extrusion, to ensure a uniform size distribution.

  • Assay Procedure:

    • In a black 96-well plate, add PLA2 enzyme in a suitable assay buffer containing Ca2+.

    • Add this compound at various concentrations.

    • Include a control without this compound to measure basal PLA2 activity.

    • Initiate the reaction by adding the fluorescent liposome substrate.

    • Incubate at 37°C, protected from light.

  • Data Collection and Analysis:

    • Measure the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

    • The rate of the reaction is proportional to the slope of the fluorescence versus time plot.

    • Calculate the fold activation by dividing the rate in the presence of this compound by the basal rate.

Visualizing Potential Artifacts and Workflows

Troubleshooting Workflow for this compound Experiments cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_analysis Data Analysis & Interpretation cluster_end Outcome start Inconsistent/ Unexpected Results check_aggregation Assess Peptide Aggregation - DLS - Fresh Solutions start->check_aggregation Initial Check optimize_assay Optimize Assay Parameters - Concentration - Incubation Time - Controls start->optimize_assay control_env Control Environmental Factors - pH - Ionic Strength start->control_env check_aggregation->optimize_assay If aggregation is not the issue optimize_assay->control_env If parameters are optimized analyze_data Re-analyze Data - Dose-response curves - Statistical significance control_env->analyze_data After controlling environment interpret_results Interpret Results with Consideration of Artifacts analyze_data->interpret_results end Consistent & Reliable Data interpret_results->end Successful Troubleshooting

Troubleshooting workflow for this compound experiments.

Impact of pH and Ionic Strength on this compound cluster_conditions Environmental Conditions cluster_effects Physicochemical Effects cluster_outcome Experimental Outcome ph pH conformation Peptide Conformation (α-helix vs. random coil) ph->conformation Influences aggregation Peptide Aggregation (Monomers vs. Aggregates) ph->aggregation Affects ionic_strength Ionic Strength ionic_strength->conformation Influences ionic_strength->aggregation Affects activity Biological Activity (e.g., Hemolysis) conformation->activity Determines aggregation->activity Modulates reproducibility Reproducibility activity->reproducibility Impacts

Impact of pH and ionic strength on this compound.

Potential Off-Target Effects & Membrane Disruption cluster_peptide This compound cluster_interactions Interactions cluster_outcomes Potential Outcomes & Artifacts bombolitin This compound (Cationic, Amphiphilic) membrane Cell Membrane (Lipid Bilayer) bombolitin->membrane Primary Target serum_proteins Serum Proteins (e.g., Albumin) bombolitin->serum_proteins Potential Interaction assay_components Assay Components (Dyes, Surfaces) bombolitin->assay_components Potential Interaction pore_formation Pore Formation & Lysis (On-Target) membrane->pore_formation Leads to non_specific_lysis Non-specific Lysis (Off-Target Cytotoxicity) membrane->non_specific_lysis At high concentrations reduced_bioavailability Reduced Bioavailability serum_proteins->reduced_bioavailability Can cause assay_interference Assay Interference (False Positives/Negatives) assay_components->assay_interference Can cause

Potential off-target effects of this compound.

References

Technical Support Center: Overcoming Bombolitin III Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bombolitin III. Our goal is to help you overcome common challenges in your experiments and effectively address bacterial resistance to this potent antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cationic antimicrobial peptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] Like many other antimicrobial peptides (AMPs), its primary mechanism of action is the disruption of bacterial cell membranes.[2][3] Its amphipathic α-helical structure allows it to preferentially interact with the negatively charged components of bacterial membranes, leading to pore formation, increased membrane permeability, and ultimately cell death.[4][5] Some evidence also suggests that it may have intracellular targets.[5]

Q2: My synthesized this compound shows no antimicrobial activity. What are the possible reasons?

There are several potential reasons for a lack of activity in a synthesized peptide:

  • Incorrect Synthesis or Purification: Ensure the peptide was synthesized with the correct amino acid sequence and has a high degree of purity. Post-synthesis modifications, if any, should also be verified.[6]

  • Peptide Aggregation: this compound is known to aggregate in aqueous solutions, which can affect its activity.[4] It is recommended to dissolve the peptide in a small amount of sterile water or a weak acid solution (e.g., 0.01% acetic acid) before diluting it in the assay medium.[7]

  • Inappropriate Assay Method: The disk diffusion method may not be suitable for all antimicrobial peptides, as they can bind to the filter paper disc or the agar matrix. A broth microdilution assay is generally recommended for determining the Minimum Inhibitory Concentration (MIC) of peptides.[6]

  • Assay Conditions: The presence of high concentrations of divalent cations (like Mg²⁺ and Ca²⁺) or high salt concentrations in the growth medium can interfere with the activity of cationic AMPs.[8] Consider using a low-salt medium for your assays.

  • Bacterial Strain Resistance: The bacterial strain you are testing may have intrinsic or acquired resistance to this compound.

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible MIC Values

Problem: You are observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound between experiments.

Possible Cause Troubleshooting Step
Peptide Adsorption to Plasticware Cationic peptides like this compound can bind to standard polystyrene microtiter plates. Use low-protein-binding or polypropylene 96-well plates for your assays.[7]
Inaccurate Bacterial Inoculum Ensure a standardized bacterial inoculum is used for each experiment. The recommended starting concentration for broth microdilution is typically around 5 x 10⁵ CFU/mL.[7]
Peptide Degradation If using a medium containing proteases, the peptide may be degraded. Work with fresh peptide stocks and consider using protease-deficient bacterial strains if applicable.
Variations in Media Composition Use the same batch of Mueller-Hinton Broth (MHB) or other growth medium for all related experiments to minimize variability in salt and cation concentrations.[8]
Guide 2: Difficulty in Assessing Membrane Permeabilization

Problem: Your membrane permeabilization assay is not showing the expected results, or the signal-to-noise ratio is low.

Possible Cause Troubleshooting Step
Inappropriate Fluorescent Dye The choice of fluorescent dye is critical. For outer membrane permeabilization in Gram-negative bacteria, N-phenyl-1-naphthylamine (NPN) is a common choice. For cytoplasmic membrane depolarization, DiSC3-5 is often used. Propidium iodide (PI) and SYTOX Green can be used to assess membrane integrity, as they only enter cells with compromised membranes.[9][10]
Dye and Peptide Concentration Optimize the concentrations of both the fluorescent dye and this compound. High concentrations of the peptide can sometimes quench the fluorescence signal, while low concentrations may not induce sufficient permeabilization to be detected.
Assay Buffer Composition The buffer used for the assay can influence the results. Ensure the buffer does not contain components that interfere with the fluorescent dye or the activity of the peptide.
Incorrect Timing of Measurements Membrane permeabilization can be a rapid process. Perform kinetic measurements to capture the initial and maximal effects of the peptide on the bacterial membrane.[10]

Quantitative Data Summary

The following tables provide a summary of representative Minimum Inhibitory Concentration (MIC) values for antimicrobial peptides against common bacterial strains. Note that specific values for this compound may vary depending on the experimental conditions.

Table 1: Representative MIC Values of Antimicrobial Peptides against Escherichia coli

PeptideStrainMIC (µg/mL)MIC (µM)Reference
MelittinATCC 259224-81.4-2.8[11]
Polymyxin BVarious0.5-20.4-1.7[8]
NCR335Various16-64-[8]

Table 2: Representative MIC Values of Antimicrobial Peptides against Staphylococcus aureus

PeptideStrainMIC (µg/mL)MIC (µM)Reference
MelittinATCC 259232-40.7-1.4[11]
NisinVarious1.25-3.1-[11]
RRIKAMRSA USA3004-[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Hancock Lab's modified method for cationic antimicrobial peptides.[7]

Materials:

  • This compound (lyophilized powder)

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation:

    • Dissolve this compound in sterile water to create a stock solution (e.g., 1 mg/mL).

    • Prepare a working stock by diluting the stock solution in 0.01% acetic acid with 0.2% BSA.

    • Perform serial two-fold dilutions of the working stock in 0.01% acetic acid with 0.2% BSA to create a range of concentrations.

  • Bacterial Inoculum Preparation:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Add 100 µL of the bacterial inoculum to each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Outer Membrane Permeabilization Assay using NPN

This protocol is a general method for assessing outer membrane permeabilization in Gram-negative bacteria.

Materials:

  • Gram-negative bacterial strain

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (in acetone or ethanol)

  • This compound solution

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Centrifuge the culture, wash the pellet with HEPES buffer, and resuspend in HEPES buffer to an OD₆₀₀ of approximately 0.5.

  • Assay:

    • In a fluorometer cuvette or a black 96-well plate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM and allow it to equilibrate for a few minutes.

    • Record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add the desired concentration of this compound and immediately start recording the fluorescence intensity over time.

    • An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_resistance Resistance Studies Peptide Prepare this compound Stock MIC Determine MIC (Broth Microdilution) Peptide->MIC Membrane Assess Membrane Permeabilization (e.g., NPN Assay) Peptide->Membrane Bacteria Prepare Bacterial Inoculum Bacteria->MIC Bacteria->Membrane Resistance_Induction Induce Resistance (Serial Passage) MIC->Resistance_Induction Gene_Expression Analyze Gene Expression (qRT-PCR, RNA-Seq) Resistance_Induction->Gene_Expression Mechanism_ID Identify Resistance Mechanism Gene_Expression->Mechanism_ID

Caption: Experimental workflow for evaluating this compound activity and bacterial resistance.

Bombolitin_Mechanism Bombolitin This compound Membrane Bacterial Membrane Bombolitin->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Insertion & Aggregation Leakage Ion & ATP Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound leading to bacterial cell death.

References

Technical Support Center: Strategies to Reduce Bombolitin III-Induced Hemolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of Bombolitin III-induced hemolysis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My experiments with this compound are showing high levels of hemolysis. What are the primary strategies to reduce this?

A1: High hemolytic activity is a known characteristic of this compound and similar antimicrobial peptides (AMPs). The primary strategies to mitigate this involve either modifying the peptide itself or altering the experimental conditions. Key approaches include:

  • Chemical Modification of this compound: Introducing chemical modifications to the peptide structure can significantly reduce its hemolytic activity. This can involve amino acid substitutions or the addition of functional groups.

  • Alteration of the Erythrocyte Membrane Composition: The composition of the red blood cell (RBC) membrane, particularly its cholesterol content, can influence its susceptibility to peptide-induced lysis.

  • Optimization of Experimental Buffer Conditions: The ionic strength and pH of the experimental buffer can affect the peptide's conformation and its interaction with the cell membrane.

Q2: How does chemical modification of this compound reduce its hemolytic activity?

A2: Chemical modifications can alter the physicochemical properties of this compound, such as its hydrophobicity, net charge, and amphipathicity, which are critical for its interaction with cell membranes. For instance, studies on analogous peptides like melittin have shown that N-terminal fatty acid conjugation can decrease hemolytic activity, particularly with longer fatty acid chains.[1] This is thought to occur because longer fatty acid chains can promote peptide self-assembly, which in turn reduces the interaction between the peptide and the erythrocyte membrane.[1]

Q3: What is the role of cholesterol in this compound-induced hemolysis?

A3: Cholesterol is a key component of eukaryotic cell membranes and plays a crucial role in membrane stability. While direct studies on this compound are limited, research on other pore-forming peptides like melittin has shown that the presence of cholesterol in the erythrocyte membrane can inhibit lytic activity. Therefore, modulating the cholesterol content of the cell membrane in your experimental model, if possible, could be a strategy to reduce hemolysis.

Q4: Can changing the experimental buffer conditions help in reducing hemolysis?

A4: Yes, the properties of the buffer can influence the peptide's structure and its interaction with the erythrocyte membrane. For example, the ionic strength of the buffer can affect the electrostatic interactions between the cationic peptide and the anionic components of the cell membrane. It is advisable to screen a range of buffer conditions (e.g., varying salt concentrations) to identify conditions that minimize hemolysis while preserving the desired activity of this compound.

Troubleshooting Guides

Issue: High background hemolysis in control samples.
  • Possible Cause: Mechanical lysis of red blood cells during handling.

  • Troubleshooting Steps:

    • Handle RBC suspensions gently. Avoid vigorous vortexing or pipetting.

    • Ensure all solutions are isotonic to prevent osmotic lysis.

    • Centrifuge RBCs at low speeds (e.g., 500 x g) during washing steps.

Issue: Inconsistent hemolytic activity of this compound across experiments.
  • Possible Cause: Variability in the purity or aggregation state of the peptide stock solution.

  • Troubleshooting Steps:

    • Ensure the purity of the synthesized or purchased this compound using techniques like HPLC and mass spectrometry.

    • Prepare fresh stock solutions of the peptide for each experiment. If using frozen stocks, ensure proper thawing and mixing to avoid aggregation.

    • Perform a dose-response curve in every experiment to monitor for shifts in potency.

Data Presentation

The following table summarizes the hemolytic activity of various mastoparan peptides, which are structurally and functionally similar to Bombolitins. This data can serve as a reference for classifying the hemolytic potential of this compound and its analogs. The peptides are categorized into high, modest, and low hemolytic activity groups based on their EC50 values against human red blood cells.[2]

Hemolytic Activity GroupEC50 Range (µM)Example Peptides (from Mastoparan Family)
High Hemolytic Activity (HHA)≤ 100Mastoparan-C, Agelaia-MPI
Modest Hemolytic Activity (MHA)100 < EC50 ≤ 400Mastoparan-II, Polybia-MPI
Low Hemolytic Activity (LHA)> 400Parapolybia-MP, Dominulin A

Experimental Protocols

Protocol: Hemolysis Assay for Antimicrobial Peptides

This protocol provides a standardized method for determining the hemolytic activity of this compound and its analogs.[3][4]

Materials:

  • Freshly collected red blood cells (e.g., human, rabbit) in an anticoagulant (e.g., heparin, citrate).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound or its analogs of interest.

  • Triton X-100 (or a similar detergent) for positive control (100% lysis).

  • 96-well microtiter plates.

  • Spectrophotometer capable of reading absorbance at 540 nm.

Procedure:

  • Preparation of Red Blood Cell Suspension: a. Centrifuge the whole blood at 500 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant (plasma and buffy coat). c. Resuspend the RBC pellet in 10 volumes of cold PBS. d. Repeat the centrifugation and washing steps three more times. e. After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Preparation of Peptide Solutions: a. Prepare a stock solution of this compound or its analog in an appropriate solvent (e.g., sterile water, PBS). b. Perform serial dilutions of the peptide stock solution in PBS to achieve the desired final concentrations for the assay.

  • Hemolysis Assay: a. In a 96-well plate, add 50 µL of the 2% RBC suspension to each well. b. Add 50 µL of the different peptide dilutions to the respective wells. c. For the negative control (0% lysis), add 50 µL of PBS to the RBC suspension. d. For the positive control (100% lysis), add 50 µL of 0.1% Triton X-100 to the RBC suspension. e. Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis: a. After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs. b. Carefully transfer 75 µL of the supernatant from each well to a new 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Calculation of Percent Hemolysis: a. Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Logical Workflow for Reducing this compound Hemolysis

Workflow for Mitigating this compound Hemolysis start High Hemolysis Observed with this compound strategy Select Mitigation Strategy start->strategy mod Chemical Modification of Peptide strategy->mod Peptide-centric mem Alter Membrane Composition strategy->mem System-centric buf Optimize Buffer Conditions strategy->buf Condition-centric synth Synthesize Analogs (e.g., Amino Acid Substitution, Lipid Conjugation) mod->synth chol Incorporate Cholesterol into Model Membranes mem->chol salt Screen Different Salt Concentrations buf->salt assay Perform Hemolysis Assay synth->assay chol->assay salt->assay analyze Analyze Data (Calculate EC50) assay->analyze end Hemolysis Reduced analyze->end Successful reiterate Re-evaluate Strategy analyze->reiterate Unsuccessful reiterate->strategy Mechanism of this compound-Induced Hemolysis cluster_membrane Erythrocyte Membrane pore Pore Formation disruption Membrane Disruption pore->disruption lysis Osmotic Lysis & Hemoglobin Release disruption->lysis b3 This compound Monomers binding Binding to Membrane Surface b3->binding aggregation Peptide Aggregation on Membrane binding->aggregation aggregation->pore

References

Technical Support Center: Optimizing Buffer Conditions for Bombolitin III Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bombolitin III. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of buffer conditions for this compound activity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental setup for assessing this compound activity.

Q1: My this compound is showing lower than expected antimicrobial activity. Could the buffer pH be the issue?

A1: Yes, the pH of your buffer is a critical factor that can significantly influence the antimicrobial activity of this compound. The net charge of the peptide, which is crucial for its initial interaction with the negatively charged bacterial membrane, is pH-dependent. While a neutral pH of around 7.2 to 7.4 is a common starting point for many antimicrobial peptides, the optimal pH for this compound may vary depending on the target microorganism.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure your buffer was prepared correctly and the pH is accurate.

    • pH Optimization: Test a range of pH values (e.g., from 5.5 to 8.5) to determine the optimal pH for your specific bacterial strain. Some antimicrobial peptides exhibit enhanced activity in slightly acidic conditions, which can mimic the environment of a bacterial infection.

    • Histidine Residues: Peptides containing histidine residues can show increased activity at acidic pH due to the protonation of the imidazole ring, which increases the peptide's positive charge.

Q2: I am observing high variability in my hemolytic assay results. Can the ionic strength of the buffer be a contributing factor?

A2: Absolutely. The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl), can have a profound effect on the hemolytic activity of this compound. High ionic strength can interfere with the electrostatic interactions between the cationic peptide and the zwitterionic erythrocyte membrane.

  • Troubleshooting Steps:

    • Standardize Ionic Strength: Use a consistent and well-defined salt concentration in all your assays. A common starting point is physiological saline (150 mM NaCl).

    • Test a Range of Ionic Strengths: To optimize your assay, consider testing a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM). This will help you identify the ionic strength that provides the most consistent and reproducible results.

    • Peptide Aggregation: High ionic strength can sometimes promote the self-association of peptides into helical tetramers, which may alter their interaction with membranes.

Q3: What type of buffer should I use for my this compound experiments?

A3: The choice of buffering agent can also impact your results. Different buffers have different properties that can influence peptide stability and activity.

  • Recommendations:

    • Phosphate Buffers: Phosphate-buffered saline (PBS) at a pH of around 7.2 is a commonly used buffer for hemolytic and antimicrobial assays involving bombilitins and has been cited in the literature.

    • Tris Buffers: Tris-based buffers are also widely used. However, be aware that Tris can chelate divalent metal ions, which might be relevant depending on your specific experimental setup.

    • HEPES Buffers: HEPES is another common zwitterionic buffer. It is generally considered biocompatible and has a pKa that makes it suitable for maintaining pH in the physiological range.

    • Consistency is Key: Regardless of the buffer you choose, it is crucial to use the same buffer system throughout an experiment and between comparative experiments to ensure data consistency.

Q4: My peptide seems to be precipitating in the buffer. What could be the cause?

A4: Peptide precipitation can be caused by several factors related to the buffer conditions.

  • Troubleshooting Steps:

    • Check pH and pI: If the buffer pH is close to the isoelectric point (pI) of this compound, the peptide will have a net neutral charge and may be less soluble. Adjusting the pH away from the pI should increase solubility.

    • Ionic Strength: Very low ionic strength can sometimes lead to aggregation and precipitation of peptides. Conversely, excessively high salt concentrations can also cause "salting out." Experiment with different salt concentrations to find the optimal solubility.

    • Buffer Components: Some buffer components can interact with the peptide and reduce its solubility. If you suspect this is the case, try a different buffering agent.

Quantitative Data on Buffer Conditions

The following table summarizes the impact of different buffer conditions on the activity of antimicrobial peptides, providing a general guideline for optimizing this compound experiments. Note: Specific quantitative data for this compound is limited; this table is based on general principles for similar antimicrobial peptides.

ParameterConditionExpected Effect on Antimicrobial ActivityExpected Effect on Hemolytic ActivityRationale
pH Acidic (e.g., 5.5-6.5)May increaseMay be alteredIncreased positive charge on the peptide can enhance binding to negatively charged bacterial membranes.
Neutral (e.g., 7.0-7.4)Generally effective (Good starting point)Generally effective (Good starting point)Mimics physiological conditions.
Alkaline (e.g., 7.5-8.5)May decreaseMay be alteredChanges in peptide charge and conformation can reduce activity.
Ionic Strength (NaCl) Low (e.g., < 100 mM)Generally higherMay be higherStronger electrostatic attraction between the peptide and cell membranes.
Physiological (150 mM)Moderate (Good starting point)Moderate (Good starting point)Represents in vivo conditions.
High (e.g., > 200 mM)Generally lowerMay be lowerShielding of electrostatic interactions can inhibit peptide-membrane binding.
Buffer Type Phosphate (e.g., PBS)Widely compatibleWidely compatibleCommonly used and generally inert for peptide activity assays.
TrisGenerally compatibleGenerally compatibleBe cautious of potential chelation of divalent cations if they are important for your assay.
HEPESGenerally compatibleGenerally compatibleGood buffering capacity in the physiological range.

Experimental Protocols

1. Antimicrobial Activity Assay (Broth Microdilution - Modified for Cationic Peptides)

This protocol is adapted for cationic antimicrobial peptides like this compound to minimize non-specific binding and improve accuracy.

  • Peptide Preparation:

    • Dissolve this compound in sterile, deionized water to create a stock solution.

    • Prepare serial dilutions of the peptide in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding to plasticware. The final concentrations should be 10x the desired test concentrations.

  • Bacterial Culture Preparation:

    • Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a single colony of the test bacterium.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Assay Procedure:

    • Use low-binding 96-well polypropylene microtiter plates.

    • Add 10 µL of each 10x peptide dilution to the appropriate wells.

    • Add 90 µL of the bacterial suspension to each well.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

    • Results can be read visually or by measuring the optical density at 600 nm (OD600).

2. Hemolytic Activity Assay

This protocol determines the concentration of this compound that causes 50% hemolysis of red blood cells (HC50).

  • Red Blood Cell (RBC) Preparation:

    • Obtain fresh red blood cells (e.g., human or sheep) in an anticoagulant.

    • Wash the RBCs three times with 10 volumes of phosphate-buffered saline (PBS), pH 7.2, by centrifugation at 1000 x g for 5 minutes.

    • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in PBS in a 96-well plate.

    • Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the peptide dilutions.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Data Analysis:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

    • Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.

Visualizations

Experimental_Workflow_for_Buffer_Optimization cluster_prep Preparation cluster_assay Activity Assays cluster_analysis Data Analysis Peptide_Stock Prepare this compound Stock Solution Antimicrobial_Assay Perform Antimicrobial (MIC) Assay Peptide_Stock->Antimicrobial_Assay Hemolytic_Assay Perform Hemolytic (HC50) Assay Peptide_Stock->Hemolytic_Assay Buffer_Series Prepare Buffers with Varying pH and Ionic Strength Buffer_Series->Antimicrobial_Assay Buffer_Series->Hemolytic_Assay MIC_Determination Determine MIC Values Antimicrobial_Assay->MIC_Determination HC50_Determination Determine HC50 Values Hemolytic_Assay->HC50_Determination Optimal_Conditions Identify Optimal Buffer Conditions MIC_Determination->Optimal_Conditions HC50_Determination->Optimal_Conditions

Caption: Workflow for optimizing buffer conditions for this compound activity.

Bombolitin_Signaling_Pathway cluster_peptide This compound Interaction cluster_disruption Membrane Disruption cluster_factors Influencing Factors Bombolitin This compound Membrane Bacterial Cell Membrane (Negatively Charged) Bombolitin->Membrane Electrostatic Interaction Pore_Formation Pore Formation/ Membrane Permeabilization Membrane->Pore_Formation Hydrophobic Interaction Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Leads to pH Buffer pH pH->Bombolitin Affects Net Charge Ionic_Strength Ionic Strength Ionic_Strength->Bombolitin Shields Charge

Technical Support Center: Refinement of Bombolitin III Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Bombolitin III. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from bumblebee venom?

A1: The initial extraction of peptides from bumblebee venom typically involves homogenization of the venom sacs in a solvent mixture. A common method is to use an 80% methanol solution containing 0.1% 2-mercaptoethanol to prevent oxidation. After homogenization, the mixture is centrifuged, and the supernatant containing the peptides is collected for further purification.[1]

Q2: Which chromatographic technique is most effective for the initial separation of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the initial separation of this compound from other venom components.[1][2] A C18 column is commonly used for this purpose.[1]

Q3: What are the known physicochemical properties of this compound that can affect purification?

A3: this compound is a heptadecapeptide rich in hydrophobic amino acids.[3] It has a known tendency to aggregate at higher concentrations, which can lead to a concentration-dependent conformational change from a random coil to an alpha-helical structure.[4] This aggregation is influenced by factors such as pH and salt concentration and can pose challenges during purification, potentially leading to peak broadening or low recovery in HPLC.[4]

Troubleshooting Guide

Problem 1: Poor peak resolution or peak tailing during RP-HPLC purification of this compound.

  • Possible Cause: Suboptimal mobile phase composition or gradient. The interaction of the peptide with the stationary phase may be too strong or too weak, leading to poor separation.

  • Solution:

    • Optimize the organic modifier gradient: A shallower gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid - TFA) can improve the separation of closely eluting peptides.[2]

    • Adjust the ion-pairing agent: While TFA is standard, experimenting with other ion-pairing agents like formic acid (FA) might alter selectivity and improve peak shape, especially if mass spectrometry is used for detection.

    • Column Chemistry: If using a C18 column, consider trying a C8 or C4 column, which are less hydrophobic and may reduce excessive retention and peak tailing for hydrophobic peptides like this compound.

Problem 2: Low recovery of this compound after HPLC purification.

  • Possible Cause: Irreversible adsorption to the column or aggregation of the peptide. This compound's hydrophobicity and tendency to aggregate can lead to losses during the purification process.[4]

  • Solution:

    • Pre-treat the column: Before injecting the sample, it's good practice to run several blank gradients to equilibrate the column. For hydrophobic peptides, injecting a less valuable protein sample first can help to passivate active sites on the stationary phase that might otherwise irreversibly bind the target peptide.

    • Modify the mobile phase: Adding a small amount of an organic solvent like isopropanol to the mobile phase can sometimes help to reduce strong hydrophobic interactions and improve recovery.

    • Control Peptide Concentration: Since this compound aggregation is concentration-dependent, try diluting the sample before injection to minimize aggregation.[4]

Problem 3: Presence of closely related impurities in the purified this compound fraction.

  • Possible Cause: Co-elution of other Bombolitin isoforms or other venom peptides with similar hydrophobicities. Bumblebee venom contains several structurally similar Bombolitin peptides.[3]

  • Solution:

    • High-Resolution Chromatography: Employ a high-resolution analytical HPLC column with smaller particle sizes (e.g., sub-2 µm) to achieve better separation of isoforms.

    • Orthogonal Purification Method: After the initial RP-HPLC, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography. This can effectively separate peptides with similar hydrophobicities but different charge properties.

    • Gradient Optimization: A very slow and shallow gradient around the elution point of this compound can enhance the resolution between it and closely eluting impurities.[5]

Problem 4: Sample precipitation in the autosampler or during the run.

  • Possible Cause: The peptide is not soluble in the injection solvent or the initial mobile phase conditions. This is a common issue with hydrophobic peptides.

  • Solution:

    • Solvent Composition: Dissolve the crude or partially purified peptide in a solvent that contains a small amount of organic modifier (e.g., acetonitrile or dimethyl sulfoxide - DMSO) before mixing with the aqueous mobile phase.

    • Injection Volume: Reduce the injection volume to minimize the amount of non-mobile phase solvent introduced onto the column at once.

    • Initial Gradient Conditions: Start the HPLC gradient with a slightly higher percentage of organic solvent to ensure the peptide remains soluble upon injection.

Data Presentation

Table 1: Example Analytical RP-HPLC Parameters for this compound Purification

ParameterValueReference
Column µBondapak C18 (10 µm, 3.9 x 300 mm)[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1]
Gradient Linear, 20% to 60% B over 40 minutes[1]
Flow Rate 1.5 mL/min[1]
Detection UV at 215 nm[1]

Table 2: Hypothetical Preparative RP-HPLC Scale-Up for this compound Purification (Illustrative Example)

ParameterValue
Column C18 (10 µm, 21.2 x 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear, 30% to 50% B over 60 minutes
Flow Rate 20 mL/min
Sample Load 50 mg crude venom extract
Expected Yield ~1-2 mg this compound
Expected Purity >95%

Experimental Protocols

Methodology 1: Analytical Reversed-Phase HPLC of Bumblebee Venom Extract

This protocol is based on the original method described for the isolation of Bombolitins.[1]

  • Sample Preparation: Homogenize one bumblebee venom sac in 200 µL of 80% methanol containing 0.1% 2-mercaptoethanol. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • HPLC System: An HPLC system equipped with a UV detector and a gradient pump.

  • Column: µBondapak C18 column (10 µm, 3.9 mm x 300 mm).

  • Mobile Phases:

    • Solvent A: 0.1% (v/v) TFA in deionized water.

    • Solvent B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient Program:

    • Start with 20% Solvent B.

    • Increase linearly to 60% Solvent B over 40 minutes.

  • Flow Rate: 1.5 mL/min.

  • Detection: Monitor the column effluent at 215 nm.

  • Fraction Collection: Collect peaks corresponding to the elution time of this compound for further analysis.

Visualizations

PurificationWorkflow cluster_0 Crude Venom Processing cluster_1 Primary Purification cluster_2 Analysis and Final Product VenomSac Bumblebee Venom Sacs Homogenization Homogenization (80% Methanol, 0.1% 2-Mercaptoethanol) VenomSac->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 CrudeExtract Crude Peptide Extract Centrifugation1->CrudeExtract RPHPLC Reversed-Phase HPLC (C18 Column) CrudeExtract->RPHPLC FractionCollection Fraction Collection RPHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC, Mass Spectrometry) FractionCollection->PurityAnalysis Lyophilization Lyophilization PurityAnalysis->Lyophilization PureBombolitinIII Pure this compound Lyophilization->PureBombolitinIII

Caption: A typical experimental workflow for the purification of this compound from bumblebee venom.

TroubleshootingLogic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Issue Low Yield / Peak Broadening Aggregation Peptide Aggregation Issue->Aggregation Adsorption Irreversible Adsorption Issue->Adsorption Solubility Poor Solubility Issue->Solubility DiluteSample Dilute Sample Aggregation->DiluteSample ModifyMobilePhase Modify Mobile Phase (e.g., add Isopropanol) Aggregation->ModifyMobilePhase ChangeColumn Change Column (e.g., C8 or C4) Adsorption->ChangeColumn OptimizeSolvent Optimize Injection Solvent Solubility->OptimizeSolvent

Caption: A logical relationship diagram for troubleshooting low yield and peak broadening issues.

References

Technical Support Center: Addressing Peptide Degradation in Bombolitin III Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the antimicrobial peptide Bombolitin III, ensuring its stability and integrity throughout experimental procedures is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for problems you might encounter during your this compound experiments.

Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause and how can I resolve this?

A1: Cloudiness or precipitation in your this compound solution is likely due to aggregation. This compound is a hydrophobic peptide that has a tendency to self-associate and form larger aggregates, especially at higher concentrations. This aggregation can lead to a loss of biological activity and inaccurate quantification.

Troubleshooting Steps:

  • Lower the Concentration: Try preparing a more dilute stock solution. This compound is known to form α-helical structures and aggregate at concentrations greater than 1.3 mM.

  • Sonication: Gently sonicate the solution to help break up aggregates.

  • Adjust pH: Ensure the pH of your solvent is optimal. A pH range of 5-7 is generally recommended for peptide solutions.[1]

  • Use of Organic Solvents: For initial solubilization of the lyophilized powder, you can use a small amount of a sterile, organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile, followed by dilution with your aqueous buffer.

Q2: I am observing a decrease in the biological activity of my this compound over time, even when stored at low temperatures. What degradation pathways might be responsible?

A2: Several degradation pathways can lead to a loss of this compound activity. Based on its amino acid sequence (Ile-Lys-Ile-Met -Asp -Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2), the most probable causes are oxidation of the methionine residue and degradation involving the aspartic acid residue.

  • Methionine Oxidation: The thioether side chain of Methionine (Met) at position 4 is susceptible to oxidation, forming methionine sulfoxide or methionine sulfone. This modification can alter the peptide's conformation and reduce its biological activity.[2]

  • Aspartic Acid Degradation: The Aspartic acid (Asp) residue at position 5 can undergo various reactions, including isomerization to isoaspartate or cleavage of the peptide backbone through succinimide formation. These changes can significantly impact the peptide's structure and function.[3][4]

  • Deamidation: While this compound does not contain asparagine or glutamine, which are prone to deamidation, it's a common degradation pathway for other peptides.[3]

  • Hydrolysis: Peptide bonds can be hydrolyzed, especially at acidic or alkaline pH, leading to fragmentation of the peptide.

Q3: How can I prevent or minimize the degradation of this compound during my experiments?

A3: Proper handling and storage are crucial for maintaining the stability of this compound.

Preventative Measures:

  • Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C for long-term storage.[1] Keep the vial tightly sealed and protected from light.

  • Solution Storage: Prepare fresh solutions for each experiment whenever possible. If you need to store solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • pH Control: Maintain the pH of your solutions within a neutral range (pH 5-7) to minimize acid- or base-catalyzed degradation.[1] this compound's α-helical structure is known to be pH-dependent, with a significant decrease in secondary structure observed at pH values below 3.5.[5]

  • Use of Antioxidants: To prevent methionine oxidation, consider adding antioxidants like dithiothreitol (DTT) or using deoxygenated buffers.

  • Minimize Exposure to Air: For long-term storage of solutions, purging the vial with an inert gas like nitrogen or argon can help prevent oxidation.

Q4: I suspect my this compound sample is degraded. How can I assess its purity and identify potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful technique for assessing peptide purity and identifying degradation products.

  • Reversed-Phase HPLC (RP-HPLC): This technique separates the intact this compound from its degradation products based on hydrophobicity. A loss of purity will be evident by the appearance of new peaks or a decrease in the area of the main peak.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the peptide and its fragments. By comparing the observed masses to the theoretical mass of this compound, you can identify modifications such as oxidation (+16 Da or +32 Da for methionine oxidation) or deamidation (+1 Da). Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the modification.[6][7]

Data Presentation

Table 1: Common Degradation Pathways for Peptides and Their Mass Changes

Degradation PathwayAmino Acid(s) AffectedMass Change (Da)Analytical Detection Method
OxidationMethionine, Tryptophan, Cysteine+16 (sulfoxide), +32 (sulfone)Mass Spectrometry
DeamidationAsparagine, Glutamine+1Mass Spectrometry
HydrolysisAll peptide bondsVaries (fragmentation)HPLC, Mass Spectrometry
IsomerizationAspartic Acid0HPLC (potential retention time shift), MS/MS
Disulfide Bond FormationCysteine-2 (per bond)HPLC, Mass Spectrometry

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • For a 1 mM stock solution, calculate the required volume of solvent based on the amount of peptide provided.

  • Initially, dissolve the peptide in a small amount of sterile, distilled water or a suitable organic solvent like DMSO.

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Bring the solution to the final desired volume using your experimental buffer (e.g., phosphate-buffered saline, pH 7.4).

  • If not for immediate use, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Hemolytic Activity Assay

This assay is used to determine the membrane-disrupting activity of this compound.

  • Prepare a 2% suspension of fresh red blood cells (RBCs) in phosphate-buffered saline (PBS).[8][9]

  • Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Add the RBC suspension to each well containing the peptide dilutions.

  • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS only).[10]

  • Incubate the plate at 37°C for 1 hour.[10]

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 414 nm or 541 nm, which corresponds to the release of hemoglobin.[10][11]

  • Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the α-helical content of this compound.

  • Prepare a this compound solution at a known concentration (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[6][12]

  • Record a baseline spectrum of the buffer alone in a quartz cuvette with a 1 mm path length.[6]

  • Replace the buffer with the this compound solution and record the CD spectrum from 190 to 260 nm.[13]

  • Subtract the buffer baseline from the peptide spectrum.

  • The resulting spectrum can be analyzed to estimate the percentage of α-helical structure. A characteristic α-helical spectrum shows negative bands around 208 and 222 nm and a positive band around 192 nm.

Mandatory Visualizations

Peptide_Degradation_Workflow Start Lyophilized this compound Reconstitution Reconstitution in appropriate solvent Start->Reconstitution Experiment Experimental Assay (e.g., cell culture, binding assay) Reconstitution->Experiment Analysis Data Analysis Experiment->Analysis Good_Results Expected Results Analysis->Good_Results Bad_Results Unexpected Results (e.g., low activity, high variability) Analysis->Bad_Results Troubleshooting Troubleshooting Bad_Results->Troubleshooting Degradation_Check Assess Peptide Integrity (HPLC-MS) Troubleshooting->Degradation_Check Optimize_Storage Optimize Storage & Handling Troubleshooting->Optimize_Storage Modify_Protocol Modify Experimental Protocol Troubleshooting->Modify_Protocol Degradation_Check->Modify_Protocol Optimize_Storage->Reconstitution Repeat Repeat Experiment Modify_Protocol->Repeat Repeat->Analysis

Caption: A logical workflow for troubleshooting unexpected experimental results in this compound studies.

Caption: Potential degradation and inactivation pathways for this compound.

HPLC_MS_Analysis_Workflow Sample This compound Sample (Control vs. Stressed/Aged) HPLC Reversed-Phase HPLC Separation Sample->HPLC UV_Detector UV Detector (Purity Assessment) HPLC->UV_Detector MS_Detector Mass Spectrometer (Mass Identification) HPLC->MS_Detector Data_Analysis Data Analysis and Interpretation UV_Detector->Data_Analysis MS_MS Tandem MS (MS/MS) (Sequence and Modification Site) MS_Detector->MS_MS MS_Detector->Data_Analysis MS_MS->Data_Analysis Identification Identification of Degradation Products Data_Analysis->Identification

Caption: Experimental workflow for the analysis of this compound degradation using HPLC-MS.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of Bombolitin III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the antimicrobial efficacy of Bombolitin III.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising antimicrobial candidate?

This compound is a cationic antimicrobial peptide (AMP) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] Like many other AMPs, it exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.[2] Its primary mechanism of action is believed to be the disruption of microbial cell membranes, a mode of action that is less likely to induce resistance compared to conventional antibiotics that often have specific intracellular targets. The potential for low resistance development makes this compound and other AMPs attractive candidates for novel antimicrobial therapies.

Q2: What are the primary strategies for enhancing the antimicrobial efficacy of this compound?

The antimicrobial potency of this compound can be enhanced through several key strategies:

  • Amino Acid Substitution: Replacing specific amino acids can increase the peptide's net positive charge and hydrophobicity, which are crucial for its initial interaction with and insertion into the negatively charged bacterial membrane.[3][4]

  • Chemical Modifications: Modifications such as N-terminal acetylation or C-terminal amidation can improve the peptide's stability and resistance to degradation by proteases.

  • Synergistic Combinations: Combining this compound with conventional antibiotics can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual activities.[5][6] This can also help to resensitize resistant bacteria to existing drugs.

  • Development of Analogs: Designing and synthesizing novel analogs of this compound with optimized charge, hydrophobicity, and amphipathicity can lead to derivatives with significantly improved antimicrobial activity and selectivity.[7]

Q3: What is the importance of the therapeutic index and how is it determined for this compound analogs?

The therapeutic index is a critical measure of a drug's safety and efficacy. It is the ratio of the concentration of the peptide that is toxic to host cells to the concentration that is effective against the target pathogen. For this compound, this is typically calculated as the ratio of its hemolytic activity (HC50 - the concentration causing 50% hemolysis of red blood cells) to its minimum inhibitory concentration (MIC) against a specific microbe. A higher therapeutic index indicates greater selectivity for microbial cells over host cells, which is a key goal in the development of AMP-based therapeutics.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing the antimicrobial efficacy of this compound.

Problem 1: Synthesized this compound or its analog shows no or low antimicrobial activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Peptide Synthesis or Purity - Verify the amino acid sequence and the success of the synthesis using mass spectrometry. - Assess the purity of the peptide using High-Performance Liquid Chromatography (HPLC). Purity should ideally be >95%.
Peptide Solubility and Aggregation - this compound can be prone to aggregation, especially at high concentrations or in certain buffer conditions.[2] - Ensure the peptide is fully dissolved in an appropriate solvent (e.g., sterile water, dilute acetic acid) before adding it to the assay medium. - Visually inspect the solution for any precipitation. If aggregation is suspected, consider using additives like glycerol or optimizing the buffer's pH and ionic strength.
Inappropriate Assay Method - The disk diffusion assay may not be suitable for all AMPs. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the standard and recommended assay.
Insensitive Test Organism - Confirm that the bacterial or fungal strain used is susceptible to AMPs. It is advisable to use standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[1]
Peptide Degradation - If working with biological fluids (e.g., serum), endogenous proteases can degrade the peptide. Consider using protease inhibitors or designing more stable analogs.
Problem 2: High hemolytic activity observed in cytotoxicity assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Hydrophobicity - While hydrophobicity is important for antimicrobial activity, an excess can lead to non-specific interactions with mammalian cell membranes, causing lysis. - Consider designing analogs with a better balance of hydrophobicity and charge to improve selectivity.
Peptide Concentration - Ensure that the peptide concentrations used in the hemolytic assay are appropriate. A wide range of concentrations should be tested to accurately determine the HC50 value.
Experimental Error - Include positive (e.g., Triton X-100) and negative (e.g., PBS) controls in your hemolytic assay to ensure the validity of the results.

Data Presentation

The following tables provide examples of how to structure quantitative data for this compound and its analogs. The data presented here is illustrative and based on typical results for antimicrobial peptides.

Table 1: Antimicrobial Activity (MIC) and Hemolytic Activity (HC50) of this compound and Analogs

PeptideSequenceNet ChargeMIC (µg/mL) vs E. coliMIC (µg/mL) vs S. aureusHC50 (µg/mL)Therapeutic Index (vs S. aureus)
This compoundIKLMDILAKLGKVLAH V-NH2+432161006.25
Analog 1IKKMDILAKLGKVLAH V-NH2+516812015
Analog 2IKLMDILAKWGKVLAH V-NH2+4848020
Analog 3IKKMDILAKWGKVLAH V-NH2+5429045

Table 2: Synergistic Activity of this compound Analog 3 with Conventional Antibiotics against S. aureus

Antibiotic AAntibiotic BMIC of A alone (µg/mL)MIC of B alone (µg/mL)MIC of A in combination (µg/mL)MIC of B in combination (µg/mL)FIC Index*Interpretation
Analog 3Ampicillin280.520.5Synergy
Analog 3Gentamicin240.510.5Synergy

*Fractional Inhibitory Concentration (FIC) Index is calculated as: (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone). An FIC index of ≤ 0.5 indicates synergy.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Peptide Preparation:

    • Prepare a stock solution of this compound or its analog in a suitable solvent.

    • Perform serial twofold dilutions of the peptide in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay
  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human or sheep red blood cells.

    • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Peptide Dilutions:

    • Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation:

    • Add the RBC suspension to each well containing the peptide dilutions.

    • Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • The HC50 is the concentration of the peptide that causes 50% hemolysis.

Synergy Testing (Checkerboard Assay)
  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of this compound (or its analog) along the x-axis and a conventional antibiotic along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation and Incubation:

    • Inoculate the plate with a bacterial suspension prepared as described in the MIC protocol.

    • Incubate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of each agent in combination.

    • Calculate the FIC index for each combination that shows growth inhibition.

    • Interpret the results: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.

Mandatory Visualizations

antimicrobial_pathway cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Bombolitin_III This compound Membrane_Binding Electrostatic Binding to Negatively Charged Membrane Surface Bombolitin_III->Membrane_Binding Membrane_Disruption Membrane Permeabilization (Toroidal Pore/Carpet Model) Membrane_Binding->Membrane_Disruption Translocation Translocation into Cytoplasm Membrane_Binding->Translocation Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Ion Leakage, Loss of PMF Intracellular_Targets Interaction with Intracellular Targets (DNA, RNA, Proteins) Translocation->Intracellular_Targets Metabolic_Inhibition Inhibition of Cellular Processes (e.g., Protein Synthesis) Intracellular_Targets->Metabolic_Inhibition Metabolic_Inhibition->Cell_Death

Caption: Proposed mechanism of action for this compound.

synergy_workflow Start Start: Assess Synergistic Potential MIC_Individual Determine MIC of this compound and Conventional Antibiotic Individually Start->MIC_Individual Checkerboard Perform Checkerboard Assay with a Matrix of Concentrations MIC_Individual->Checkerboard Incubate Inoculate with Target Bacterium and Incubate Checkerboard->Incubate Read_Results Read MICs of Each Agent in Combination Incubate->Read_Results Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_Results->Calculate_FIC Interpret Interpret FIC Index Calculate_FIC->Interpret Synergy Synergy (FIC <= 0.5) Interpret->Synergy Yes No_Synergy No Synergy (FIC > 0.5) Interpret->No_Synergy No troubleshooting_logic Start Low/No Antimicrobial Activity Check_Purity Is Peptide Purity >95%? Start->Check_Purity Check_Solubility Is Peptide Fully Solubilized? Check_Purity->Check_Solubility Yes Resynthesize Resynthesize and Purify Peptide Check_Purity->Resynthesize No Check_Assay Using Broth Microdilution? Check_Solubility->Check_Assay Yes Optimize_Solvent Optimize Solvent/Buffer Conditions Check_Solubility->Optimize_Solvent No Check_Strain Is the Bacterial Strain Susceptible? Check_Assay->Check_Strain Yes Switch_Assay Switch to Broth Microdilution Assay Check_Assay->Switch_Assay No Use_QC_Strain Use a Standard QC Strain Check_Strain->Use_QC_Strain No Consider_Modification Consider Peptide Modification for Enhanced Activity Check_Strain->Consider_Modification Yes

References

Technical Support Center: Enhancing Bombolitin III Cell Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to modifying the antimicrobial peptide Bombolitin III to improve its cell selectivity. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to guide your research.

Understanding the Challenge: The Selectivity of this compound

This compound is a cationic antimicrobial peptide with potent activity against a broad spectrum of microbes. However, its therapeutic potential is often limited by its concurrent toxicity to mammalian cells, particularly its hemolytic activity (the lysis of red blood cells). The primary goal of modification is to decrease this toxicity while maintaining or enhancing its antimicrobial efficacy. This is achieved by altering the peptide's physicochemical properties, such as charge, hydrophobicity, and amphipathicity, to favor interaction with bacterial membranes over mammalian cell membranes.

Troubleshooting Guide: Common Issues in this compound Modification

This section addresses specific issues that may arise during the modification and testing of this compound analogs.

Problem Potential Cause Suggested Solution
High Hemolytic Activity in Modified Peptide - Excessive hydrophobicity. - High net positive charge.- Substitute hydrophobic residues with less hydrophobic ones (e.g., replace Trp with Tyr or Phe). - Reduce the net positive charge by substituting a cationic residue (Lys or Arg) with a neutral or anionic residue.
Loss of Antimicrobial Activity - Reduced hydrophobicity. - Disruption of the amphipathic helical structure.- Increase hydrophobicity by substituting with more hydrophobic residues, but monitor hemolytic activity closely. - Introduce D-amino acids to enhance proteolytic stability. - Perform circular dichroism spectroscopy to assess secondary structure.
Peptide Aggregation and Precipitation - High overall hydrophobicity.- Introduce charged residues at the N- or C-terminus. - Modify the peptide sequence to disrupt aggregation-prone regions.
Inconsistent MIC or Hemolysis Assay Results - Inconsistent bacterial inoculum size. - Variation in red blood cell preparation. - Peptide binding to plasticware.- Standardize the bacterial inoculum using optical density measurements. - Ensure consistent washing and final concentration of red blood cells. - Use low-protein-binding plates for assays.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

The amino acid sequence of this compound is Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1]

Q2: Why is this compound hemolytic?

Like many antimicrobial peptides, this compound's amphipathic and cationic nature allows it to interact with and disrupt the cell membranes of both bacteria and mammalian cells, including red blood cells, leading to cell lysis.[2]

Q3: What are the key principles for designing this compound analogs with improved cell selectivity?

The primary goal is to increase the peptide's affinity for bacterial membranes while decreasing its affinity for mammalian membranes. This can be achieved by:

  • Modulating Hydrophobicity: Reducing overall hydrophobicity can decrease interaction with the cholesterol-rich membranes of mammalian cells.

  • Adjusting Cationicity: While a net positive charge is crucial for initial interaction with negatively charged bacterial membranes, an excessively high charge can lead to non-specific membrane disruption.

  • Altering Amphipathicity: The spatial distribution of hydrophobic and hydrophilic residues influences how the peptide inserts into the membrane. Modifications can be made to optimize this for bacterial membrane disruption.

Q4: How is cell selectivity quantified?

Cell selectivity is often expressed as the Therapeutic Index (TI), which is the ratio of the peptide's toxicity to its antimicrobial activity. A higher TI indicates greater selectivity. It is typically calculated as:

TI = HC50 / MIC

Where:

  • HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells.

  • MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits the visible growth of a specific microorganism.

Quantitative Data on Bombolitin Analog Selectivity

While comprehensive data on modified this compound analogs is limited in publicly available literature, the following table presents data on the hemolytic activity of several synthetic analogs of the closely related Bombolitin T. To illustrate the concept of the Therapeutic Index, hypothetical yet plausible MIC values against E. coli have been included.

Disclaimer: The MIC values in the following table are hypothetical and for illustrative purposes only. They are intended to demonstrate how the Therapeutic Index is calculated and used to evaluate cell selectivity.

PeptideSequenceHC50 (µM)Hypothetical MIC vs. E. coli (µM)Hypothetical Therapeutic Index (HC50/MIC)
Bombolitin T (Native) IKITTMLAKLGKVLAHV-NH2 15.8 4 3.95
Analog 1AKITTMLAKLGKVLAHV-NH228.683.58
Analog 2RKITTMLAKLGKVLAHV-NH235.765.95
Analog 3DKITTMLAKLGKVLAHV-NH2>10016>6.25
Analog 4EKITTMLAKLGKVLAHV-NH2>10016>6.25
Analog 5IATTTMLAKLGKVLAHV-NH222.745.68
Analog 6IRTTTMLAKLGKVLAHV-NH225.646.40
Analog 7IDTTTMLAKLGKVLAHV-NH2>1008>12.5
Analog 8IETTTMLAKLGKVLAHV-NH2>1008>12.5
Analog 9IKATTMLAKLGKVLAHV-NH218.544.63
Analog 10IKRTTMLAKLGKVLAHV-NH221.7210.85
Analog 11IKDTTMLAKLGKVLAHV-NH2>1008>12.5
Analog 12IKETTMLAKLGKVLAHV-NH2>1008>12.5
Analog 13IKITTALAKLGKVLAHV-NH219.244.80
Analog 14IKITTRLAKLGKVLAHV-NH223.8211.90

Experimental Protocols

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for producing this compound and its analogs.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Amino_Acid_Coupling Amino Acid Coupling Washing Washing Repeat_Cycle Repeat Cycle Cleavage_and_Deprotection Cleavage & Deprotection Crude_Peptide Crude Peptide Cleavage_and_Deprotection->Crude_Peptide RP_HPLC Reverse-Phase HPLC Fraction_Collection Fraction Collection Mass_Spectrometry Mass Spectrometry Lyophilization Lyophilization Pure_Peptide Pure Peptide

References

Validation & Comparative

Bombolitin III vs. Melittin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure, activity, and therapeutic potential of two potent venom-derived peptides.

For researchers in drug development and the life sciences, venom-derived peptides offer a compelling frontier for novel therapeutic agents. Among these, Bombolitin III from bumblebee venom and melittin from honeybee venom stand out for their potent biological activities. This guide provides a detailed comparative analysis of these two peptides, summarizing their known characteristics, presenting available quantitative data, and outlining the experimental protocols used to evaluate their efficacy and toxicity. While extensive data exists for melittin, specific quantitative data for this compound is less available in the current literature. This guide therefore draws on information available for the broader bombolitin peptide family and highlights areas where further research on this compound is needed.

Structural and Physicochemical Properties

Both this compound and melittin are cationic, amphipathic peptides, a characteristic that underpins their potent membrane-disrupting activities. Melittin is a 26-amino acid peptide, while this compound is a shorter 17-amino acid peptide.[1] The hydrophobic and hydrophilic residues in both peptides are arranged to form distinct polar and non-polar faces when they adopt an alpha-helical conformation, allowing them to readily interact with and insert into cell membranes.

PropertyThis compoundMelittin
Amino Acid Sequence Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-NH2
Number of Residues 1726
Molecular Weight ~1861 Da~2846 Da
Net Charge (pH 7) +4+6
Structure Primarily α-helical in membrane environmentsα-helical, forms tetramers in solution

Comparative Biological Activity

Both peptides are known to exhibit a range of biological effects, including hemolytic, antibacterial, and cytotoxic activities. However, the extent of their activity can differ, a crucial factor for their therapeutic potential.

Hemolytic Activity

Hemolytic activity, the ability to lyse red blood cells, is a key indicator of a peptide's cytotoxicity and a major hurdle for its systemic therapeutic use. Melittin is notoriously hemolytic.[2] While specific hemolytic data for this compound is scarce, studies on the bombolitin family indicate they are potent hemolytic agents. For instance, Bombolitin V has been shown to be as potent as melittin in lysing guinea pig erythrocytes.[1]

PeptideHemolytic Activity (HD50/ED50)Organism/Cell Type
Bombolitin V (as a proxy) ~0.7 µg/mLGuinea Pig Erythrocytes[1]
Melittin 0.44 µg/mLHuman Red Blood Cells
Melittin 16.28 ± 0.17 µg/mLHuman Red Blood Cells (2% suspension)[3]
Antibacterial Activity

Both peptides have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Their membrane-disrupting mechanism of action makes them effective against antibiotic-resistant strains. A bombolitin isolated from Bombus ignitus has shown high antibacterial activity.[4] Melittin also exhibits potent antibacterial effects against a range of pathogens.[5][6]

PeptideTarget OrganismMIC (µg/mL)
Bombolitin (from B. ignitus) Gram-positive & Gram-negative bacteriaData not specified[4]
Melittin Staphylococcus aureus2 µM[5]
Melittin Pseudomonas aeruginosa2 µM[5]
Melittin Escherichia coli1 µM[5]
Melittin Methicillin-resistant S. aureus (MRSA)1-4 µM[5]

Note: Specific MIC values for this compound against a range of bacteria are not well-documented in publicly available literature.

Cytotoxicity

The cytotoxicity of these peptides against mammalian cells is a critical parameter for their therapeutic index. Melittin's high cytotoxicity is a significant limitation for its clinical application.[3][4] While bombolitins are also known to be cytotoxic, detailed quantitative data for this compound is lacking.

PeptideCell LineIC50 (µg/mL)
This compound -Data not available
Melittin Human primary fibroblast cells6.45 µg/mL
Melittin BEAS-2B cells> 5 µM[4]
Melittin HeLa cells> 2.5 µM[4]

Mechanism of Action

The primary mechanism of action for both this compound and melittin is the disruption of cell membranes. Their amphipathic nature facilitates their insertion into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately cell lysis.

Peptide_Mechanism_of_Action cluster_peptide Cationic Amphipathic Peptide cluster_membrane Cell Membrane cluster_effects Cellular Effects Peptide This compound / Melittin Membrane Lipid Bilayer Peptide->Membrane Electrostatic Interaction & Insertion Pore Pore Formation Membrane->Pore Disruption Permeability Increased Permeability Pore->Permeability Lysis Cell Lysis Permeability->Lysis

Mechanism of membrane disruption by this compound and melittin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and melittin.

Hemolytic Assay

This assay quantifies the ability of a peptide to lyse red blood cells.

Materials:

  • Freshly drawn red blood cells (e.g., human, rabbit)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v) as a positive control

  • Peptide stock solution

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Wash red blood cells three times with PBS by centrifugation and resuspension.

  • Prepare a 2% (v/v) suspension of red blood cells in PBS.

  • Serially dilute the peptide in PBS in a 96-well plate.

  • Add the red blood cell suspension to each well containing the peptide dilutions, PBS (negative control), or Triton X-100 (positive control).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet intact red blood cells.

  • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Peptide stock solution

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Serially dilute the peptide in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest peptide concentration with no visible growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Culture (Mid-log phase) Inoculation Inoculate 96-well plate Bacteria->Inoculation Peptide Peptide Serial Dilution Peptide->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Observation Visual Inspection or OD600 Measurement Incubation->Observation MIC Determine MIC Observation->MIC

References

A Comparative Analysis of the Lytic Activity of Bombolitin III and Mastoparan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial and cytotoxic peptides, bombolitins and mastoparans represent two prominent families with significant lytic activities. This guide provides an objective comparison of Bombolitin III and mastoparan, focusing on their performance based on available experimental data. The information presented herein is intended to assist researchers and professionals in drug development in understanding the lytic potential and mechanisms of these peptides.

Quantitative Comparison of Lytic Activity

The lytic activities of this compound and mastoparan have been evaluated against various cell types, including bacteria, fungi, and erythrocytes. The following tables summarize the available quantitative data, specifically the Minimal Inhibitory Concentration (MIC) and the 50% Hemolytic Concentration (HC50), to facilitate a direct comparison of their efficacy and toxicity.

PeptideTarget OrganismMIC (µg/mL)Citation
Bombolitin General Bacteria0.5 - 2.5[1]
Mastoparan-AF Escherichia coli O157:H716 - 32[2]
Mastoparan-L Staphylococcus aureus (Aurora strain)32 (µmol L⁻¹)[3]
Mastoparan X Methicillin-resistant Staphylococcus aureus (MRSA)32[4][5]
Mastoparan-VT1 Candida albicans2 - 32[6][7]

Table 1: Antimicrobial Activity (MIC) of Bombolitin and Mastoparan Variants. The MIC is the lowest concentration of a peptide that prevents visible growth of a microorganism.

PeptideErythrocyte SourceHC50 (µM)Citation
Mastoparan-C Human30.2 ± 1.3[8]
Mastoparan(-L) Human82.9 ± 3.8[8]
Mastoparan-II Human134.6 ± 1.2[8]
Mastoparan-C Horse< 10

Mechanisms of Lytic Activity

Both this compound and mastoparan exert their lytic effects primarily through direct interactions with cell membranes, leading to disruption and increased permeability. However, the specific molecular mechanisms and downstream signaling pathways they trigger can differ.

This compound is known to interact with phospholipid monolayers and vesicles. This interaction is influenced by the peptide's amphiphilic α-helical conformation. A key aspect of its mechanism is the activation of phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids in cell membranes, leading to membrane destabilization and cell lysis.[2]

Mastoparan peptides also adopt an α-helical structure upon interacting with membranes, which facilitates their insertion into the lipid bilayer. This insertion can lead to the formation of pores or channels, disrupting the membrane integrity and causing leakage of cellular contents.[2] Beyond direct membrane disruption, mastoparan can also activate G-proteins and stimulate phospholipase C and D, initiating intracellular signaling cascades that contribute to its biological effects, including mast cell degranulation.[9][10] Some mastoparan variants have also been shown to induce apoptosis through the intrinsic mitochondrial pathway.[11]

Signaling Pathways and Experimental Workflow

To visualize the distinct and overlapping mechanisms of this compound and mastoparan, the following diagrams illustrate their proposed signaling pathways and a general workflow for assessing their lytic activity.

Lytic_Mechanisms cluster_bombolitin This compound cluster_mastoparan Mastoparan B_start This compound B_membrane Membrane Interaction (Phospholipid Bilayer) B_start->B_membrane B_pla2 Phospholipase A2 Activation B_membrane->B_pla2 B_lysis Membrane Destabilization & Cell Lysis B_pla2->B_lysis M_start Mastoparan M_membrane Membrane Interaction (Lipid Bilayer) M_start->M_membrane M_pore Pore Formation M_membrane->M_pore M_gprotein G-protein Activation M_membrane->M_gprotein M_apoptosis Apoptosis Induction M_membrane->M_apoptosis M_lysis Membrane Disruption & Cell Lysis M_pore->M_lysis M_plc Phospholipase C/D Activation M_gprotein->M_plc M_plc->M_lysis

Caption: Comparative signaling pathways of this compound and mastoparan.

Experimental_Workflow cluster_workflow General Workflow for Lytic Activity Assessment start Peptide Synthesis & Purification mic_assay MIC Assay (Broth Microdilution) start->mic_assay hemolytic_assay Hemolytic Assay (Erythrocyte Lysis) start->hemolytic_assay data_analysis Data Analysis (MIC & HC50 Determination) mic_assay->data_analysis hemolytic_assay->data_analysis results Comparative Analysis of Lytic Activity data_analysis->results

Caption: Experimental workflow for lytic activity assessment.

Experimental Protocols

Determination of Minimal Inhibitory Concentration (MIC)

The MIC of the peptides is determined using the broth microdilution method.

  • Preparation of Peptide Solutions: Lyophilized peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[3][4]

Determination of Hemolytic Activity (HC50)

The hemolytic activity of the peptides is assessed by measuring the lysis of red blood cells.

  • Preparation of Erythrocyte Suspension: Fresh human red blood cells (hRBCs) are washed three times with phosphate-buffered saline (PBS) by centrifugation. The washed erythrocytes are then resuspended in PBS to a final concentration of 1-2% (v/v).

  • Incubation: The erythrocyte suspension is mixed with various concentrations of the peptide in a 96-well plate. The plate is incubated at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis: After incubation, the plate is centrifuged to pellet the intact erythrocytes. The supernatant, containing the released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at 540 nm using a microplate reader.

  • HC50 Calculation: The percentage of hemolysis is calculated relative to a positive control (cells completely lysed with 1% Triton X-100) and a negative control (cells in PBS only). The HC50 value is determined as the peptide concentration that causes 50% hemolysis.[8]

References

Bombolitin III: A Comparative Analysis of Efficacy in the Antimicrobial Peptide Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the escalating search for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising frontier. Among these, Bombolitin III, a cationic peptide isolated from bumblebee venom, demonstrates significant antimicrobial potential. This guide provides a comprehensive comparison of the efficacy of this compound with other well-characterized antimicrobial peptides, namely melittin and mastoparan, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic avenues.

Quantitative Efficacy Assessment

The in vitro efficacy of antimicrobial peptides is primarily evaluated through their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which quantify the peptide concentration required to inhibit and kill microbial growth, respectively. A crucial aspect of their therapeutic potential is their selectivity, often assessed by their hemolytic activity (HC50), the concentration causing 50% lysis of red blood cells. A higher therapeutic index (HC50/MIC) indicates greater selectivity for microbial cells over host cells.

While direct comparative studies providing MIC, MBC, and HC50 values for this compound under identical conditions are limited in the currently available literature, we can synthesize data from various sources to provide a comparative overview. Bombolitins, as a family, are known to lyse erythrocytes and liposomes at a threshold dose of 0.5-2.5 µg/mL[1].

For comparison, data for the well-studied AMPs, melittin from honeybee venom and mastoparan from wasp venom, are more readily available.

PeptideTarget OrganismMIC (µg/mL)MBC (µg/mL)HC50 (µg/mL)Therapeutic Index (HC50/MIC)
This compound -Data Not AvailableData Not AvailableData Not AvailableData Not Available
Melittin Escherichia coli0.125 - 7[2]~2x MIC (General)0.44 - 16.28[3][4]Varies
Staphylococcus aureus0.625 - 5.3[5][6]1.25 - 16[5][6]0.44 - 16.28[3][4]Varies
Mastoparan Escherichia coli16 - 31.25[7][8]32[9]> 256 (sheep RBCs)[7]>8.2 - 16
Staphylococcus aureus12.5 - 32[10][11][12]32 - 64[10][11]> 256 (sheep RBCs)[7]>8 - 20.5

Note: MIC and MBC values can vary significantly based on the specific bacterial strain, experimental conditions (e.g., broth composition, inoculum size), and assay methodology. HC50 values also differ depending on the source of red blood cells. The therapeutic index is calculated using the lowest reported MIC and the highest reported HC50 for a conservative estimate.

Mechanism of Action

The primary mechanism of action for many cationic antimicrobial peptides, including the bombolitin family, involves the disruption of microbial cell membranes. These peptides are typically unstructured in aqueous solution but adopt an α-helical conformation upon interaction with the negatively charged components of bacterial membranes[13][14]. This structural change facilitates their insertion into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell death.

While direct evidence for a specific intracellular signaling pathway modulated by this compound is not yet established, some antimicrobial peptides have been shown to have intracellular targets. For instance, the bee venom peptide Lasioglossin III has been suggested to interact with plasmid DNA, indicating a potential intracellular mode of action[15][16]. Further research is required to determine if this compound also possesses such intracellular targets.

dot

G cluster_peptide This compound in Solution cluster_membrane Bacterial Cell Membrane cluster_action Mechanism of Action p_unstructured Unstructured Peptide membrane Negatively ChargedOuter Leaflet HydrophobicCore Inner Leaflet p_unstructured->membrane:head Electrostatic Interaction p_helical α-Helical Conformation membrane:head->p_helical Conformational Change pore_formation Pore Formation membrane:core->pore_formation Membrane Disruption p_helical->membrane:core Hydrophobic Insertion depolarization Membrane Depolarization pore_formation->depolarization Ion Leakage cell_death Cell Death depolarization->cell_death Loss of Integrity G start Start prep_bacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_bacteria prep_peptide Serially Dilute Peptide in 96-well Plate start->prep_peptide inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_peptide->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end G start Start prep_rbc Prepare Washed RBC Suspension start->prep_rbc prep_peptide Serially Dilute Peptide start->prep_peptide add_rbc Add RBC Suspension to Peptide Dilutions prep_rbc->add_rbc prep_peptide->add_rbc incubate Incubate at 37°C add_rbc->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure_abs Measure Absorbance of Supernatant centrifuge->measure_abs calculate_hc50 Calculate HC50 measure_abs->calculate_hc50 end End calculate_hc50->end

References

Navigating Immunoassays: A Guide to the Predicted Cross-Reactivity of Anti-Bombolitin III Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Predicting Cross-Reactivity: A Homology-Based Approach

Cross-reactivity in immunoassays occurs when an antibody, raised against a specific antigen, also binds to other molecules with similar structural features.[1][2] In the absence of direct experimental data, the percentage of amino acid sequence homology between the target antigen and other peptides serves as a strong predictor of potential cross-reactivity.

The Bombolitin family of peptides, isolated from bumblebee venom, consists of five structurally related heptadecapeptides: Bombolitin I, II, III, IV, and V.[1][2] Given their shared ancestry and function, a degree of cross-reactivity among antibodies raised against any one of these peptides is anticipated.

Amino Acid Sequences of Bombolitin Peptides

The primary structures of the five Bombolitin peptides are detailed below. Understanding these sequences is the first step in predicting the cross-reactivity of an antibody targeting Bombolitin III.

PeptideAmino Acid Sequence
Bombolitin I Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2
Bombolitin II Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2
This compound Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2
Bombolitin IV Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2
Bombolitin V Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2

Source: Argiolas A, Pisano JJ. J Biol Chem. 1985 Feb 10;260(3):1437-44.[1][2]

Predicted Cross-Reactivity of Anti-Bombolitin III Antibodies

Based on a pairwise alignment of the amino acid sequences with this compound, the following table summarizes the predicted cross-reactivity of polyclonal anti-Bombolitin III antibodies. It is important to note that this is a theoretical prediction and requires experimental validation.

PeptideSequence Homology with this compound (%)Predicted Cross-Reactivity
Bombolitin I 82.4%High
Bombolitin II 88.2%Very High
Bombolitin IV 70.6%Moderate to High
Bombolitin V 41.2%Low to Moderate

Note: The predicted cross-reactivity is an estimation based on sequence homology. The actual cross-reactivity can be influenced by the specific epitopes recognized by the polyclonal antibody population and the three-dimensional conformation of the peptides.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally validate the predicted cross-reactivity and characterize the specificity of anti-Bombolitin III antibodies, standardized immunoassay protocols are essential. Below are detailed methodologies for key experiments.

Production of Polyclonal Anti-Bombolitin III Antibodies

The generation of polyclonal antibodies is the first step in developing a specific immunoassay.

Protocol:

  • Antigen Preparation: Synthesize this compound peptide and conjugate it to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.

  • Immunization: Immunize host animals (e.g., rabbits) with the this compound-KLH conjugate mixed with an appropriate adjuvant (e.g., Freund's adjuvant). Follow a prime and boost immunization schedule over several weeks.

  • Titer Determination: Collect serum samples periodically and determine the antibody titer using an indirect ELISA coated with this compound peptide.

  • Antibody Purification: Once a high titer is achieved, collect the antiserum and purify the polyclonal antibodies using affinity chromatography with this compound immobilized on the column matrix.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Testing

A competitive ELISA is a suitable method to quantify the cross-reactivity of the generated antibodies.

Protocol:

  • Coating: Coat a 96-well microplate with a suboptimal concentration of this compound peptide and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions of the competitor peptides (Bombolitin I, II, IV, and V) and a standard curve of this compound. Pre-incubate a constant, limiting concentration of the anti-Bombolitin III antibody with each dilution of the competitor peptides or the this compound standard for 1-2 hours.

  • Incubation: Add the antibody-peptide mixtures to the coated and blocked microplate and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.

  • Substrate Addition: After another wash step, add the appropriate enzyme substrate (e.g., TMB for HRP) and allow the color to develop.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cross-reactivity for each peptide relative to this compound using the concentrations that cause 50% inhibition of the antibody binding.

Western Blot for Specificity Confirmation

Western blotting can be used to visually assess the binding of the antibody to different Bombolitin peptides.

Protocol:

  • Sample Preparation: Separate the different Bombolitin peptides on a polyacrylamide gel (e.g., Tricine-SDS-PAGE for small peptides).

  • Transfer: Transfer the separated peptides from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the purified anti-Bombolitin III antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After a final wash, add a chemiluminescent or chromogenic substrate and visualize the bands. The intensity of the bands will indicate the degree of antibody binding to each peptide.

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and the peptide's mode of action, the following diagrams are provided.

G cluster_0 Antibody Production cluster_1 Cross-Reactivity Assessment Antigen Prep Antigen Preparation (this compound-KLH) Immunization Immunization (e.g., Rabbit) Antigen Prep->Immunization Titer Check Titer Determination (ELISA) Immunization->Titer Check Purification Affinity Purification Titer Check->Purification ELISA Competitive ELISA Purification->ELISA Western Blot Western Blot Purification->Western Blot Data Analysis Data Analysis (% Homology vs. % Cross-Reactivity) ELISA->Data Analysis Western Blot->Data Analysis G This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Binds to Mast Cell Mast Cell This compound->Mast Cell Acts on Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption Leads to Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Degranulation Degranulation Mast Cell->Degranulation Induces Histamine Release Histamine Release Degranulation->Histamine Release

References

Unraveling the Apoptotic Potential of Bombolitin III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III, a cationic peptide derived from the venom of the bumblebee Megabombus pennsylvanicus, belongs to a family of structurally similar peptides known for their lytic activity against cell membranes.[1] While direct and extensive research on the specific apoptotic mechanisms of this compound is limited, its functional and structural similarities to other well-studied venom peptides, such as melittin, provide a strong basis for predicting its mechanism of action. This guide synthesizes the available information on bombolitins, draws comparisons with analogous peptides, and outlines the key experimental approaches required to definitively confirm the apoptotic pathways induced by this compound.

Comparison with Alternative Apoptosis-Inducing Peptides

The biological activities of bombolitins, including their ability to lyse erythrocytes and liposomes, are comparable to those of melittin from honeybees.[1] Melittin is a well-documented apoptosis-inducing peptide that exerts its anticancer effects through various mechanisms, primarily by targeting the mitochondrial pathway. Given the similarities, it is highly probable that this compound also induces apoptosis through a similar cascade of events.

The table below compares the known activities of bombolitins with melittin, highlighting the parameters that are crucial for inducing apoptosis.

FeatureBombolitins (General)MelittinRelevance to Apoptosis Induction
Source Bumblebee Venom (Megabombus pennsylvanicus)[1]Honeybee Venom (Apis mellifera)Natural peptides with potential therapeutic applications.
Primary Activity Erythrocyte lysis, liposome lysis, mast cell degranulation[1]Hemolytic, cytotoxic, antimicrobial, anti-cancerMembrane-disrupting properties can initiate cellular stress and apoptotic signaling.
Known Apoptotic Mechanism Not specifically elucidated for this compoundInduces apoptosis via the mitochondrial pathway, including caspase activation.Provides a likely model for the mechanism of this compound.

Proposed Mechanism of this compound-Induced Apoptosis

Based on the known mechanisms of similar peptides like melittin, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway . This pathway is a central regulator of programmed cell death in response to cellular stress.

The proposed signaling cascade is as follows:

  • Membrane Interaction and Permeabilization: this compound's amphipathic nature allows it to interact with and disrupt the plasma membrane of cancer cells. This interaction is often selective for cancer cells due to differences in their membrane composition, such as increased levels of anionic phospholipids.

  • Mitochondrial Targeting: Following entry into the cell, this compound likely targets the mitochondrial membranes.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The peptide may cause permeabilization of the mitochondrial outer and inner membranes, leading to a collapse of the mitochondrial membrane potential.

  • Release of Pro-Apoptotic Factors: The loss of membrane integrity results in the release of key pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol. These include:

    • Cytochrome c: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and activation of the initiator caspase-9.

    • Smac/DIABLO: This protein inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby allowing caspases to become active.

  • Caspase Cascade Activation: Activated caspase-9 proceeds to cleave and activate the executioner caspase, caspase-3 .

  • Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and formation of apoptotic bodies.

Visualizing the Proposed Signaling Pathway

BombolitinIII_Apoptosis_Pathway BombolitinIII This compound CellMembrane Cancer Cell Membrane BombolitinIII->CellMembrane Interaction & Permeabilization Mitochondrion Mitochondrion CellMembrane->Mitochondrion Mitochondrial Targeting MMP_Loss Loss of ΔΨm Mitochondrion->MMP_Loss CytochromeC Cytochrome c Release MMP_Loss->CytochromeC Smac_DIABLO Smac/DIABLO Release MMP_Loss->Smac_DIABLO Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) CytochromeC->Apoptosome IAP_Inhibition IAP Inhibition Smac_DIABLO->IAP_Inhibition Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IAP_Inhibition->Caspase3 Allows

Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.

Key Experiments to Confirm the Mechanism

To validate the proposed apoptotic mechanism of this compound, a series of well-established cellular and molecular biology assays are required.

Experimental Workflow

Experimental_Workflow start Treat Cancer Cells with this compound cell_viability Cell Viability Assay (MTT, XTT) start->cell_viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) start->apoptosis_detection mmp_assay Mitochondrial Membrane Potential Assay (JC-1) start->mmp_assay cytochrome_release Cytochrome c Release Assay (Western Blot/ELISA) start->cytochrome_release caspase_activity Caspase Activity Assay (Fluorometric/Colorimetric) start->caspase_activity western_blot Western Blot Analysis (Bcl-2 family, PARP cleavage) start->western_blot data_analysis Data Analysis and Mechanism Confirmation cell_viability->data_analysis apoptosis_detection->data_analysis mmp_assay->data_analysis cytochrome_release->data_analysis caspase_activity->data_analysis western_blot->data_analysis

Caption: Workflow for investigating this compound-induced apoptosis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to establish the IC50 (half-maximal inhibitory concentration) value.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for the predetermined optimal time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Objective: To assess the effect of this compound on mitochondrial integrity.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration.

  • JC-1 Staining: Incubate the treated cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Data Analysis: Quantify the shift from red to green fluorescence as an indicator of ΔΨm loss.

Caspase-3/7, -8, and -9 Activity Assays

Objective: To measure the activation of key initiator and executioner caspases.

Methodology:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to obtain the cytosolic extract.

  • Fluorometric Assay: In a 96-well plate, mix the cell lysate with a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7, IETD-AFC for caspase-8, LEHD-AFC for caspase-9).

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer at the appropriate excitation/emission wavelengths.

  • Data Analysis: Quantify the fold-increase in caspase activity relative to untreated control cells.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptotic proteins.

Methodology:

  • Protein Extraction: Extract total protein from this compound-treated and control cells.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and cytochrome c in the cytosolic fraction).

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct experimental evidence for the apoptotic mechanism of this compound is currently lacking, its strong resemblance to melittin provides a solid foundation for a hypothesized mechanism centered on the mitochondrial pathway. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically investigate and confirm the precise signaling cascades activated by this compound. Such studies will be crucial in evaluating its potential as a novel anti-cancer therapeutic agent.

References

Independent Verification of Buforin IIb's Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer peptide Buforin IIb with other therapeutic alternatives, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction to Buforin IIb

Buforin IIb is a synthetic antimicrobial peptide derived from histone H2A, which has demonstrated significant anticancer activity.[1][2][3][4] Unlike many conventional chemotherapeutics, Buforin IIb exhibits selective cytotoxicity against a broad spectrum of cancer cells while showing minimal toxicity to normal cells.[1][2][5] Its mechanism of action involves penetrating the cancer cell membrane without causing lysis, accumulating intracellularly, and inducing mitochondria-dependent apoptosis.[1][6] This unique mode of action makes Buforin IIb a compelling candidate for further investigation and development as a novel anticancer agent.

Comparative Efficacy of Buforin IIb

The following tables summarize the in vitro cytotoxic activity of Buforin IIb against various cancer cell lines and compare it with other anticancer peptides and standard chemotherapeutic drugs.

Table 1: In Vitro Cytotoxicity of Buforin IIb Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
JurkatLeukemia~2.9[2]
HeLaCervical Cancer~5.8[2]
PC-3Prostate Cancer< 8[7]
Du-145Prostate Cancer< 8[7]
MX-1Breast CancerNot specified[7][8]
MCF-7Breast CancerNot specified[7][8]
T47-DBreast CancerNot specified[7]
HepG2Liver Cancer~1.0 (for 24h)[7][9]
NCI-H460Lung CancerNot specified[9]

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Comparison of In Vitro Cytotoxicity: Buforin IIb vs. Other Anticancer Peptides

PeptideTarget Cancer Cell LineIC50 (µM)Reference
Buforin IIb Jurkat~2.9[2]
Magainin GJurkat~16.5-33[2]
Buforin IIb HeLa~5.8[2]
Magainin GHeLa~16.5-33[2]

Table 3: Comparison of In Vitro Cytotoxicity: Buforin IIb vs. Standard Chemotherapy Drugs

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Buforin IIb MCF-7 (Breast)Not specified[7][8]
DoxorubicinMCF-7 (Breast)~0.1 - 1.0
PaclitaxelMCF-7 (Breast)~0.002 - 0.01
Buforin IIb Colon Cancer Cell LinesNot specified[3]
5-FluorouracilColon Cancer Cell Lines~5 - 50
CapecitabineColon Cancer Cell Lines~10 - 100[10]

Note: IC50 values for standard chemotherapy drugs are approximate and can vary significantly based on the specific cell line and experimental conditions. These values are provided for general comparison.

Mechanism of Action: Signaling Pathway

Buforin IIb induces apoptosis through a mitochondria-dependent pathway. The following diagram illustrates the key steps in this process.

BuforinIIb_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BuforinIIb Buforin IIb Gangliosides Gangliosides BuforinIIb->Gangliosides Binds to Mitochondrion Mitochondrion Gangliosides->Mitochondrion Internalization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Buforin IIb induced apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

Workflow:

MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Buforin IIb, a positive control (e.g., a known chemotherapy drug), and a negative control (vehicle) for 24 to 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[15][16][17][18][19]

Workflow:

Annexin V staining workflow.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of Buforin IIb or controls for the specified time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[20][21][22][23]

Workflow:

Cell cycle analysis workflow.

Protocol:

  • Cell Treatment: Treat cells with Buforin IIb or controls for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The data presented in this guide indicate that Buforin IIb is a potent and selective anticancer peptide with a distinct mechanism of action. Its ability to induce apoptosis in a wide range of cancer cell lines, coupled with its lower toxicity to normal cells, positions it as a promising candidate for further preclinical and clinical development. The provided experimental protocols offer a standardized framework for the independent verification and further investigation of Buforin IIb's anticancer properties.

References

Unveiling the Functional Blueprint of Bombolitin III: A Comparative Guide to Amino Acid Roles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III, a cationic antimicrobial peptide (AMP) isolated from bumblebee venom, has garnered significant interest for its potent antimicrobial and hemolytic activities. Its potential as a lead compound for novel therapeutics necessitates a thorough understanding of the contribution of its individual amino acid residues to its overall function. This guide provides a comprehensive analysis of the role of specific amino acids in this compound's activity, drawing upon available experimental data and comparative studies with other well-characterized venom peptides, melittin and mastoparan. While direct mutagenesis studies on this compound are limited, this guide leverages data from the closely related Bombolitin T to infer the functional significance of key residues.

Structure and Function of this compound

This compound is a 17-amino-acid peptide with the sequence: Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 . Like many AMPs, it adopts an amphipathic α-helical structure, a key feature for its interaction with and disruption of microbial cell membranes. The positively charged (cationic) residues, primarily lysine (Lys), are crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes, while the hydrophobic residues facilitate insertion into and perturbation of the lipid bilayer.

Validating the Role of Specific Amino Acids: Insights from Bombolitin T Analogs

Direct experimental data on the effects of amino acid substitutions in this compound is scarce in publicly available literature. However, studies on the homologous peptide Bombolitin T provide valuable insights into the structure-activity relationship of this peptide family. These findings can be cautiously extrapolated to understand the functional roles of corresponding amino acids in this compound.

A study on Bombolitin T demonstrated that substitutions of specific amino acids significantly impact its hemolytic and antimicrobial properties. The key takeaways relevant to this compound are:

  • Hydrophobicity and Net Charge are Critical: Modifications that alter the overall hydrophobicity and net positive charge of the peptide directly correlate with changes in its biological activity.

  • Lysine Residues are Key for Activity: The presence and position of lysine residues are vital for the peptide's ability to interact with and disrupt cell membranes.

The following table summarizes the effects of amino acid substitutions in Bombolitin T, which can serve as a predictive model for similar modifications in this compound.

Original Residue (in Bombolitin T) Substituted Residue Observed Effect on Hemolytic Activity Observed Effect on Antimicrobial Activity Inferred Role in this compound
Lysine (Lys)Alanine (Ala)DecreasedDecreasedCrucial for both hemolytic and antimicrobial activity, likely due to its positive charge facilitating membrane interaction.
Leucine (Leu)Alanine (Ala)DecreasedDecreasedImportant for the hydrophobic core of the peptide, contributing to membrane insertion and disruption.
Isoleucine (Ile)Alanine (Ala)DecreasedDecreasedContributes to the overall hydrophobicity and structural integrity of the α-helix, essential for membrane interaction.

Comparative Performance Analysis: this compound vs. Alternatives

To provide a comprehensive understanding of this compound's potential, its performance is compared with two other well-known venom-derived peptides: melittin (from honeybee venom) and mastoparan (from wasp venom).

Antimicrobial Activity

The antimicrobial efficacy of these peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Peptide Target Organism MIC (μg/mL) Reference
This compound Escherichia coli12.5[Data inferred from related studies]
Staphylococcus aureus6.25[Data inferred from related studies]
Melittin Escherichia coli2 - 8[1]
Staphylococcus aureus1 - 4[1]
Mastoparan Escherichia coli3.1 - 12.5[2]
Staphylococcus aureus1.6 - 6.3[2]

Note: The MIC values for this compound are estimated based on the activities of other Bombolitin variants due to the lack of specific published data for this compound against these exact strains.

Hemolytic Activity

Hemolytic activity, the ability to lyse red blood cells, is a critical parameter for assessing the therapeutic potential of AMPs, as high hemolytic activity indicates potential toxicity to host cells. This is often measured as the concentration required to cause 50% hemolysis (EC50).

Peptide EC50 (μM) Reference
This compound 10.4[3]
Melittin 2 - 5[4]
Mastoparan 30 - 100+[5]

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound and its analogs is typically achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: A Rink amide resin is used as the solid support. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and coupled to the deprotected resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

Antimicrobial Activity Assay: Broth Microdilution Method
  • Bacterial Culture: The target bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Peptide Dilution: A serial two-fold dilution of the peptide is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolytic Activity Assay
  • Erythrocyte Preparation: Fresh red blood cells (e.g., human or sheep) are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 1-2% (v/v).

  • Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of the peptide at 37°C for 1 hour.

  • Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured by spectrophotometry at a wavelength of 414 nm or 540 nm.

  • EC50 Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, PBS alone). The EC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.

Visualizing the Structure-Function Paradigm

The following diagrams illustrate the key concepts discussed in this guide.

Bombolitin_Structure_Function cluster_peptide This compound cluster_properties Key Physicochemical Properties cluster_function Biological Function Bombolitin_III Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 Cationic_Residues Cationic Residues (e.g., Lysine) Membrane_Interaction Bacterial Membrane Interaction Cationic_Residues->Membrane_Interaction Initial Electrostatic Attraction Hydrophobic_Residues Hydrophobic Residues (e.g., Ile, Leu, Val) Hydrophobic_Residues->Membrane_Interaction Hydrophobic Interactions Membrane_Disruption Membrane Disruption Membrane_Interaction->Membrane_Disruption Antimicrobial_Activity Antimicrobial Activity Membrane_Disruption->Antimicrobial_Activity Hemolytic_Activity Hemolytic Activity Membrane_Disruption->Hemolytic_Activity

Caption: Relationship between this compound's properties and function.

Experimental_Workflow Start Design this compound Analog Synthesis Solid-Phase Peptide Synthesis (SPPS) Start->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Functional_Assays Functional Assays Characterization->Functional_Assays Antimicrobial_Assay Broth Microdilution (MIC determination) Functional_Assays->Antimicrobial_Assay Hemolytic_Assay Hemolysis Assay (EC50 determination) Functional_Assays->Hemolytic_Assay Data_Analysis Data Analysis and Comparison Antimicrobial_Assay->Data_Analysis Hemolytic_Assay->Data_Analysis Conclusion Structure-Activity Relationship Data_Analysis->Conclusion

Caption: Workflow for validating amino acid roles in this compound.

Conclusion

References

A Head-to-Head Comparison: Bombolitin III vs. Synthetic Lytic Peptides in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance and the need for more effective cancer therapies have spurred significant interest in lytic peptides as potential therapeutic agents. These peptides, both natural and synthetic, exhibit broad-spectrum antimicrobial and anticancer activities by disrupting cellular membranes. This guide provides a head-to-head comparison of Bombolitin III, a natural lytic peptide from bumblebee venom, and a selection of well-characterized synthetic lytic peptides. The comparison focuses on their performance based on available experimental data, offering insights for researchers and drug development professionals.

Introduction to Lytic Peptides

This compound is a member of the bombolitin family of peptides isolated from the venom of bumblebees, such as Megabombus pennsylvanicus. These short, cationic, and amphipathic peptides are known for their ability to lyse a variety of cells, including bacteria, fungi, and erythrocytes.[1][2]

Synthetic Lytic Peptides are designed and chemically synthesized to mimic the properties of natural antimicrobial peptides or to enhance specific characteristics like potency, selectivity, and stability.[3] Prominent examples include cecropins, originally isolated from insects, and magainins, from the skin of the African clawed frog. These have served as templates for numerous synthetic analogs with improved therapeutic indices.

Performance Comparison: Antimicrobial Activity

Direct comparative studies of this compound against a wide range of synthetic lytic peptides under identical experimental conditions are limited. The following tables present a compilation of minimum inhibitory concentration (MIC) data from various studies.

Disclaimer: The data presented below are compiled from different research articles. Experimental conditions such as the specific bacterial strains, growth media, and assay methodologies may vary between studies, potentially influencing the reported MIC values. Therefore, this data should be considered illustrative rather than a direct, controlled comparison.

Table 1: Antimicrobial Activity (MIC, µg/mL) of a Bombolitin from Bombus ignitus

MicroorganismMIC (µg/mL)
Bacillus subtilis4
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

(Data sourced from a study on Bombolitin from Bombus ignitus, which shares high similarity with this compound)[1]

Table 2: Antimicrobial Activity (MIC, µM) of Synthetic Cecropin B and its Derivative, Cecropin DH

MicroorganismCecropin B (MIC, µM)Cecropin DH (MIC, µM)
Escherichia coli ATCC 259220.5 - 10.5 - 1
Pseudomonas aeruginosa ATCC 278531 - 21 - 2
Bacillus subtilis ATCC 66330.5 - 10.5 - 1
Staphylococcus aureus ATCC 29213>100>100

(Data sourced from a study comparing a synthetic derivative with its parent peptide)[4]

Performance Comparison: Hemolytic Activity

A crucial aspect of developing lytic peptides for therapeutic use is their selectivity for target cells over host cells. Hemolytic activity, the lysis of red blood cells, is a primary indicator of cytotoxicity.

Disclaimer: The following data on hemolytic activity (HC50) are from separate studies and should be interpreted with caution due to potential variations in experimental protocols.

Table 3: Hemolytic Activity (HC50) of Bombolitin V and Melittin

PeptideHC50 (µg/mL)
Bombolitin V0.7
Melittin0.7

(Data from a study on peptides from bumblebee venom)[2]

Table 4: Hemolytic Activity of Synthetic Cecropin B and Cecropin DH

PeptideConcentration (µM)Hemolysis (%)
Cecropin B200< 5
Cecropin DH1002.9
Cecropin DH2007.8

(Data from a study on a synthetic cecropin derivative)[4]

Performance Comparison: Cytotoxic Activity Against Cancer Cells

The ability of lytic peptides to preferentially disrupt the membranes of cancer cells has made them attractive candidates for novel cancer therapies.

Disclaimer: The IC50 values presented below are from different studies and were determined using different cancer cell lines and experimental conditions. This information is for illustrative purposes and not a direct comparison.

Table 5: Cytotoxic Activity (IC50) of Melittin against Glioblastoma Cell Lines

Cell LineIncubation TimeIC50 (µg/mL)
LN1824h~2.5
LN22924h~2.5

(Data from a study on melittin, a peptide with similar properties to bombolitins)

Table 6: Cytotoxic Activity (IC50) of a Synthetic Peptide (3-NAntC) against Breast Cancer Cell Lines

Cell LineIncubation TimeIC50 (µg/mL)
MDA-MB-23124h~0.8
MCF-724h~0.9

(Data from a study on a synthetic peptide derived from snake venom)

Mechanism of Action: Membrane Disruption

Both this compound and synthetic lytic peptides primarily exert their effects by physically disrupting the cell membrane. The initial interaction is typically electrostatic, with the cationic peptide binding to the anionic components of microbial or cancer cell membranes. This is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of pores or the complete dissolution of the membrane through a "carpet-like" mechanism.

Lytic Peptide Mechanism of Action cluster_peptide Lytic Peptide cluster_membrane Target Cell Membrane cluster_process Mechanism of Disruption cluster_outcome Outcome P Cationic Lytic Peptide A Electrostatic Attraction P->A M Anionic Cell Membrane (Bacterium/Cancer Cell) M->A B Membrane Insertion & Aggregation A->B C Pore Formation (Toroidal/Barrel-Stave) B->C D Carpet-like Micellization B->D L Membrane Permeabilization C->L D->L CD Cell Lysis & Death L->CD

Caption: General mechanism of action for lytic peptides.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: The lytic peptide is serially diluted in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs).

  • Preparation of Red Blood Cells: Freshly drawn red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 2-4% (v/v) in PBS.

  • Peptide Dilution: The peptide is serially diluted in PBS in a 96-well plate.

  • Incubation: An equal volume of the RBC suspension is added to each well and the plate is incubated at 37°C for 1 hour. A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Data Analysis: The absorbance of the supernatant, which contains the released hemoglobin, is measured at a wavelength of 414 nm or 540 nm. The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the concentration of peptide causing 50% hemolysis, is then determined.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the lytic peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the purple solution is measured at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration of peptide that inhibits cell growth by 50%, is calculated.

Experimental Workflow for Lytic Peptide Evaluation cluster_synthesis Peptide Preparation cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis S Peptide Synthesis & Purification MIC MIC Assay S->MIC Hemo Hemolysis Assay S->Hemo MTT MTT Assay (Cancer Cells) S->MTT DA Determine MIC, HC50, IC50 Calculate Therapeutic Index MIC->DA Hemo->DA MTT->DA

References

A Comparative Guide to the Immunomodulatory Effects of Bombolitin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory properties of Bombolitin III, a heptadecapeptide derived from bumblebee venom, with two other well-characterized venom peptides: Melittin from honeybees and Mastoparan from wasps. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to aid in the assessment of this compound as a potential immunomodulatory agent.

Comparative Analysis of Immunomodulatory Activity

The immunomodulatory effects of this compound, Melittin, and Mastoparan are primarily centered on their ability to induce mast cell degranulation, activate phospholipase A2 (PLA2), and trigger the release of inflammatory mediators. While all three peptides exhibit pro-inflammatory activities, their potencies and potential mechanisms of action show notable differences.

ParameterThis compoundMelittinMastoparanSource
Mast Cell Degranulation (Histamine Release) Potency comparable to Mastoparan.Potent inducer of histamine release.Potent inducer of histamine release.[1]
Phospholipase A2 (PLA2) Activation Stimulates PLA2 activity, similar in degree to Melittin and Mastoparan.Potent activator of PLA2.Potent activator of PLA2, with a 12- to 50-fold increase in arachidonic acid production depending on the PLA2 source.[1][2]
Hemolytic Activity Lyses erythrocytes.Potent hemolytic agent.Exhibits hemolytic activity.[1][3]
Cytokine Release (TNF-α, IL-6) Data not available.Induces the expression of pro-inflammatory cytokines like TNF-α.Induces the release of inflammatory mediators.

Signaling Pathways

The signaling pathways initiated by these peptides, leading to their immunomodulatory effects, are crucial for understanding their specific cellular impacts.

This compound Signaling Pathway

The precise signaling pathway for this compound is not fully elucidated. However, its primary known mechanism involves the direct activation of Phospholipase A2 (PLA2) at the cell membrane. This leads to the hydrolysis of membrane phospholipids and the subsequent production of lipid second messengers.

This compound Signaling Pathway BOM This compound MEM Cell Membrane BOM->MEM Interacts with PLA2 Phospholipase A2 (Activated) MEM->PLA2 Activates AR Arachidonic Acid Release PLA2->AR Catalyzes DEGRAN Mast Cell Degranulation AR->DEGRAN Leads to

This compound's interaction with the cell membrane and activation of PLA2.
Melittin Signaling Pathway

Melittin is known to directly interact with and disrupt cell membranes, forming pores and leading to cell lysis. This disruption also activates PLA2, contributing to the inflammatory response.

Melittin Signaling Pathway MEL Melittin MEM Cell Membrane MEL->MEM Binds to & Disrupts PORE Pore Formation MEM->PORE PLA2 Phospholipase A2 (Activated) MEM->PLA2 Activates LYSIS Cell Lysis PORE->LYSIS AR Arachidonic Acid Release PLA2->AR DEGRAN Mast Cell Degranulation AR->DEGRAN

Melittin's membrane-disruptive mechanism and subsequent PLA2 activation.
Mastoparan Signaling Pathway

Mastoparan is believed to act through G-protein coupled receptors (GPCRs), specifically the Mas-related G-protein coupled receptor member X2 (MRGPRX2) on mast cells. This interaction initiates a downstream signaling cascade involving Gαq, phospholipase C (PLC), and subsequent increases in inositol trisphosphate (IP3) and intracellular calcium.

Mastoparan Signaling Pathway MAS Mastoparan GPCR MRGPRX2 (GPCR) MAS->GPCR Binds to Gq Gαq (Activated) GPCR->Gq Activates PLC Phospholipase C (Activated) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca Induces DEGRAN Mast Cell Degranulation DAG->DEGRAN Contributes to Ca->DEGRAN Triggers Mast Cell Degranulation Workflow cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Quantification C1 Isolate Peritoneal Mast Cells C2 Wash and Resuspend in Buffer C1->C2 S1 Incubate Cells with Peptide (e.g., this compound) C2->S1 S2 Incubate at 37°C S1->S2 Q1 Centrifuge to Pellet Cells S2->Q1 Q2 Collect Supernatant Q1->Q2 Q3 Measure Histamine (e.g., Fluorometric Assay) Q2->Q3

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Bombolitin III

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of bioactive compounds like Bombolitin III are paramount to ensuring a safe and compliant laboratory environment. As a potent antimicrobial peptide derived from bumblebee venom, this compound necessitates a clear and systematic approach to its disposal to mitigate potential risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for peptide toxin waste management.

Risk Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment should be conducted. Standard laboratory PPE, including safety glasses, lab coats, and gloves, is mandatory. For handling concentrated stock solutions or large quantities, enhanced respiratory protection may be warranted.

Waste Segregation and Collection

Proper segregation of waste streams is a critical first step in the safe disposal of this compound.

Table 1: this compound Waste Segregation

Waste TypeDescriptionCollection Container
Liquid Waste Includes stock solutions, unused dilutions, and contaminated buffers.Clearly labeled, leak-proof, and chemically compatible container for hazardous chemical waste.
Solid Waste Encompasses contaminated items such as pipette tips, gloves, vials, and absorbent materials.Labeled, lined container specifically designated for solid hazardous chemical waste.
Sharps Waste Consists of any contaminated needles, syringes, or other sharp objects.Puncture-resistant sharps container labeled as biohazardous or chemically contaminated, in accordance with institutional guidelines.[1]

Decontamination and Disposal Protocol

Experimental Protocol: General Chemical Decontamination for Peptide Waste

For liquid waste containing this compound, chemical inactivation may be a viable option prior to collection for disposal. However, the efficacy of common laboratory disinfectants on this specific peptide has not been formally documented. Therefore, direct disposal as hazardous chemical waste is the most prudent course of action. If institutional policy allows for chemical neutralization of similar peptides, a validated protocol should be followed.

Step-by-Step Disposal Procedures:

  • Liquid Waste:

    • Carefully transfer all liquid waste containing this compound into a designated hazardous chemical waste container.

    • Ensure the container is properly sealed and labeled with the contents, including "this compound" and the approximate concentration.

    • Store the container in a designated secondary containment area away from incompatible materials until collection by the institution's environmental health and safety (EHS) department or a licensed disposal company.[2][3]

  • Solid Waste:

    • Place all solid waste items contaminated with this compound into the designated solid hazardous chemical waste container.

    • Do not overfill the container. Once three-quarters full, seal the container.

    • Label the container clearly with its contents and store it for pickup by EHS or a licensed disposal service.

  • Sharps Waste:

    • Immediately place all sharps contaminated with this compound into a designated sharps container.[1]

    • Do not recap, bend, or break needles.

    • Once the sharps container is full, securely close and lock it for disposal according to institutional protocols for contaminated sharps.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Decontaminate: Cover the spill with an absorbent material. For liquid spills, gently apply a 10% bleach solution and allow for a contact time of at least 30 minutes before wiping it up. Be aware that bleach may not fully inactivate the peptide, and all cleanup materials should be treated as hazardous waste.

  • Collect Waste: All materials used for spill cleanup must be disposed of as hazardous solid waste.

  • Ventilate: Ensure the area is well-ventilated.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BombolitinIII_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_type Step 1: Determine Waste Type cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_sharps Sharps Waste Pathway start Identify this compound Waste waste_type What is the physical state of the waste? start->waste_type liquid_container Collect in Labeled, Leak-Proof Hazardous Liquid Waste Container waste_type->liquid_container Liquid solid_container Collect in Labeled, Lined Hazardous Solid Waste Container waste_type->solid_container Solid sharps_container Dispose in Puncture-Resistant Sharps Container waste_type->sharps_container Sharps liquid_storage Store in Secondary Containment for EHS Pickup liquid_container->liquid_storage Sealed Container solid_storage Store for EHS Pickup solid_container->solid_storage Sealed Container sharps_storage Manage as Contaminated Sharps for EHS Pickup sharps_container->sharps_storage Sealed Container

This compound Waste Disposal Workflow

Disclaimer: These guidelines are based on general laboratory safety principles for handling peptide toxins. It is imperative to consult and adhere to your institution's specific waste disposal policies and local regulations. Always refer to the Safety Data Sheet (SDS) for any chemical reagents used in conjunction with this compound for additional disposal considerations.

References

Essential Safety and Operational Guide for Handling Bombolitin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Bombolitin III, a peptide derived from bumblebee venom. The following procedures and data are intended to ensure the safe use of this biologically active compound in a laboratory setting.

Immediate Safety and Handling

This compound is a potent peptide with known biological activities, including the ability to lyse cells, degranulate mast cells leading to histamine release, and activate phospholipase A2.[1] Due to these properties, it must be handled with care to avoid direct contact and aerosol inhalation.

Personal Protective Equipment (PPE):

When handling this compound, especially in its powdered form or in solution, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3][4]

  • Hand Protection: Use nitrile or other chemical-resistant gloves.[2][3][5]

  • Body Protection: A lab coat is required to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used.[2]

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing stock solutions.[3][6][7]

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2][3][4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][4]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Physicochemical and Toxicity Data

PropertyValueSource
Molecular Weight 1861.39 g/mol [8]
Chemical Formula C87H157N23O19S[8]
CAS Number 95732-42-6[8]
Biological Activity Threshold 0.5-2.5 µg/mL[1]

Note: The biological activity threshold is the concentration at which Bombolitin peptides have been observed to lyse erythrocytes and liposomes, release histamine from mast cells, and stimulate phospholipase A2.[1]

Operational Plans

Storage:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[8]

  • In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

Spill Management:

  • In case of a spill, avoid generating dust.

  • Wear appropriate PPE.

  • For small spills of powder, gently cover with a damp paper towel to avoid aerosolization and then clean the area.

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Ventilate the area of the spill.

Disposal Plan

All waste containing this compound, including contaminated labware, gloves, and solutions, should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed container.

  • Liquid Waste: Collect in a sealed, properly labeled waste container.

  • Empty Containers: Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Dispose of all waste in accordance with local, state, and federal regulations.[9][10]

Experimental Protocols

Hemolysis Assay Protocol:

This protocol is a general guideline for assessing the hemolytic activity of this compound.

  • Prepare Erythrocytes:

    • Obtain fresh red blood cells (RBCs).

    • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.[11]

  • Prepare this compound Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Perform serial dilutions to obtain a range of desired concentrations.

  • Incubation:

    • In a 96-well plate, add 50 µL of the 2% RBC suspension to 100 µL of each this compound dilution.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS).

    • Incubate the plate at 37°C for 1 hour.[12]

  • Measurement:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at 541 nm, which corresponds to the released hemoglobin.[11]

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Mast Cell Degranulation Assay (Histamine Release):

This protocol provides a general method for measuring mast cell degranulation induced by this compound.

  • Prepare Mast Cells:

    • Isolate peritoneal mast cells or use a suitable mast cell line.

    • Wash the cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

  • Prepare this compound Solutions:

    • Prepare a stock solution of this compound and perform serial dilutions in the assay buffer.

  • Incubation:

    • Add the mast cell suspension to the wells of a 96-well plate.

    • Add the different concentrations of this compound to the wells.

    • Include a positive control (e.g., compound 48/80) and a negative control (buffer only).

    • Incubate at 37°C for 30 minutes.[13]

  • Histamine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant.

    • Measure the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.

  • Calculation:

    • Determine the total histamine content by lysing a separate aliquot of cells.

    • Calculate the percentage of histamine release relative to the total histamine content, after subtracting the spontaneous release from the negative control.

Signaling Pathway

This compound-Induced Phospholipase A2 Activation:

This compound is known to activate phospholipase A2 (PLA2).[14] This activation is a key step in the inflammatory response, leading to the production of various inflammatory mediators. The diagram below illustrates the general workflow of how this compound interacts with a cell membrane and activates PLA2.

BombolitinIII_PLA2_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bombolitin_III This compound Membrane_Interaction Membrane Interaction (Insertion/Perturbation) Bombolitin_III->Membrane_Interaction Binds to and perturbs the cell membrane PLA2 Phospholipase A2 (Inactive) Membrane_Interaction->PLA2 Creates favorable interface for PLA2 binding PLA2_Active Phospholipase A2 (Active) PLA2->PLA2_Active Conformational change and activation Arachidonic_Acid Arachidonic Acid Release PLA2_Active->Arachidonic_Acid Hydrolyzes phospholipids Inflammatory_Mediators Production of Inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Inflammatory_Mediators

Caption: Workflow of this compound-induced activation of Phospholipase A2.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.